Polyaminopropyl biguanide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(diaminomethylidene)-2-hexylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZJLPXFVQHDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873856 | |
| Record name | N-Hexylimidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28757-47-3, 24717-31-5, 133029-32-0 | |
| Record name | Polihexanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12277 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Hexylimidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polihexanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Polyaminopropyl Biguanide (PAPB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of polyaminopropyl biguanide (B1667054) (PAPB), a polymer distinguished by its propyl (C3) linkers between biguanide repeating units. It is important to note a common point of confusion in industrial and cosmetic literature, where the name "polyaminopropyl biguanide" has been frequently and incorrectly used to refer to polyhexamethylene biguanide (PHMB), a structurally related polymer with a hexyl (C6) linker and significantly higher antimicrobial and cytotoxic activity.[1][2] This guide focuses on the true PAPB structure.
Due to the limited availability of specific experimental data for PAPB in published literature, this guide leverages established methodologies and characterization data from its close structural analog, PHMB, to provide a robust framework for researchers.
Synthesis of this compound
The primary method for synthesizing linear polybiguanides is through a step-growth polycondensation reaction. For PAPB, this involves the reaction of 1,3-diaminopropane (B46017) with a cyanoguanidine or dicyanamide (B8802431) source. The following protocol is adapted from established procedures for analogous polybiguanides.[1][3]
Proposed Synthesis Pathway
The polycondensation reaction to form PAPB hydrochloride is proposed to proceed via the reaction of 1,3-diaminopropane dihydrochloride (B599025) with sodium dicyanamide.
Caption: Proposed synthesis of PAPB via polycondensation.
Experimental Protocol: Polycondensation Synthesis of PAPB Hydrochloride
This protocol describes a potential method for the synthesis of PAPB hydrochloride.
Materials:
-
1,3-Diaminopropane Dihydrochloride
-
Sodium Dicyanamide
-
High-boiling point solvent (e.g., 2-ethoxyethanol (B86334) or N-methyl-2-pyrrolidone)
-
Deionized water
-
Sodium Chloride (for purification)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In the three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add equimolar amounts of 1,3-diaminopropane dihydrochloride and sodium dicyanamide.
-
Solvent Addition: Add a suitable high-boiling point solvent to the flask. The concentration of reactants should be carefully chosen to facilitate the reaction and prevent premature precipitation.
-
Polycondensation: Heat the reaction mixture under a nitrogen atmosphere with constant stirring. A typical reaction temperature ranges from 140°C to 170°C. The reaction is allowed to proceed for several hours (e.g., 6-12 hours) to achieve a suitable degree of polymerization. During the reaction, ammonia is evolved.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting viscous liquid or solid is the crude PAPB hydrochloride.
-
Purification:
-
Dissolve the crude product in a minimum amount of deionized water.
-
Purify the polymer by fractional precipitation. Add a saturated sodium chloride solution to the aqueous polymer solution to precipitate the higher molecular weight polymer, leaving low molecular weight oligomers in solution.
-
Alternatively, pour the aqueous solution into a large volume of a non-solvent like ethanol to precipitate the polymer.
-
Collect the precipitated PAPB hydrochloride by vacuum filtration.
-
-
Drying: Wash the collected polymer with ethanol and dry under vacuum at a moderately elevated temperature (e.g., 50-60°C) to a constant weight.
Characterization of this compound
A suite of analytical techniques is employed to confirm the structure, molecular weight, and thermal properties of the synthesized PAPB. The following sections detail the expected results and provide exemplary experimental protocols.
Spectroscopic Characterization
NMR spectroscopy is essential for elucidating the chemical structure of the polymer. Based on data from structurally similar alkylbiguanides, the following peak assignments for PAPB in a suitable solvent like D₂O can be anticipated.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for PAPB
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methylene (B1212753) adjacent to N-H (in chain) | ~3.2 | ~40 |
| Central methylene of propyl chain | ~1.8 | ~30 |
| Biguanide C=N | - | ~160-165 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified PAPB in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Analysis: Integrate the proton signals to confirm the ratio of propyl protons. Analyze the chemical shifts in both spectra to confirm the presence of the propyl chain and the biguanide functional groups.
FTIR spectroscopy is used to identify the key functional groups present in the PAPB structure.
Table 2: Expected FTIR Absorption Bands for PAPB
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3400 | N-H stretching | Amines and Biguanide |
| 2850-2960 | C-H stretching | Propyl chain (CH₂) |
| ~1640 | C=N stretching | Biguanide |
| 1490-1580 | N-H bending | Biguanide |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of dried PAPB with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[7]
-
Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.[8]
-
Analysis: Identify the characteristic absorption bands corresponding to the biguanide and propyl functional groups to confirm the polymer structure.
Molecular Weight Determination
GPC (also known as Size Exclusion Chromatography - SEC) is the standard method for determining the molecular weight distribution (MWD) of polymers.
Table 3: Typical GPC Parameters and Expected Results for Polybiguanides
| Parameter | Value/Description |
| Mobile Phase | Aqueous buffer (e.g., with 0.1 M NaNO₃) |
| Columns | Set of hydrophilic columns (e.g., Shodex SUGAR series) |
| Detector | Refractive Index (RI) |
| Calibration | Poly(ethylene glycol) or polystyrene sulfonate standards |
| Expected Mn | 1000 - 5000 g/mol (highly dependent on synthesis conditions) |
| Expected PDI (Mw/Mn) | 1.5 - 2.5 (typical for step-growth polymerization) |
Experimental Protocol: GPC Analysis
-
Sample Preparation: Prepare a dilute solution of PAPB (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 µm filter before injection.
-
GPC Run: Inject the sample into the GPC system and elute with the mobile phase at a constant flow rate.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram using a calibration curve generated from standards.
Caption: Workflow for PAPB synthesis and characterization.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the polymer.[9] The data presented is based on analyses of PHMB.[10]
Table 4: Expected Thermal Properties of PAPB (based on PHMB)
| Technique | Parameter | Expected Observation |
| TGA | Onset of Decomposition | > 200 °C |
| Major Weight Loss | 240 - 520 °C (multiple stages corresponding to loss of different groups) | |
| DSC | Glass Transition (Tg) | May be difficult to resolve, typical for polybiguanides |
| Melting/Decomposition | Decomposition without a clear melting point, often above 200 °C |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Place a small amount (5-10 mg) of the dried PAPB sample into an aluminum (for DSC) or platinum (for TGA) pan.
-
TGA: Heat the sample from room temperature to ~600°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature.
-
DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to identify thermal transitions like Tg or decomposition events.
Antimicrobial Activity and Cytotoxicity
While this guide focuses on synthesis and characterization, it is critical to reiterate that true PAPB has demonstrated significantly lower antimicrobial efficacy and cytotoxicity compared to its C6 analog, PHMB.[1] In one study, PHMB showed high antimicrobial activity against Staphylococcus aureus and Escherichia coli with a minimal bactericidal concentration (MBC) of <0.005%, whereas PAPB was found to be ineffective at similar concentrations.[1] Similarly, PAPB displayed substantially lower cytotoxicity to human keratinocytes and murine fibroblasts.[1]
Caption: Proposed mechanism of PAPB's weak antimicrobial action.
This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers entering this field should be acutely aware of the prevalent nomenclature issues and the distinct properties of PAPB compared to the more widely studied PHMB. The provided protocols, adapted from related compounds, offer a starting point for the successful synthesis and rigorous characterization of this polymer.
References
- 1. cir-safety.org [cir-safety.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cir-safety.org [cir-safety.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 10. mdpi.com [mdpi.com]
The Core Mechanism of Action of Polyaminopropyl Biguanide (PHMB) on Bacterial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyaminopropyl biguanide (B1667054) (PAPB), more commonly referred to in scientific literature as Polyhexamethylene biguanide (PHMB), is a potent, broad-spectrum antiseptic agent with a unique dual mechanism of action against a wide range of microorganisms. Its efficacy, coupled with an exceptionally low incidence of acquired bacterial resistance, has made it a subject of significant interest in both clinical and industrial settings.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms by which PHMB exerts its bactericidal effects, with a focus on its interactions with the bacterial cell envelope and intracellular components. It summarizes key quantitative data on its antimicrobial activity, details common experimental protocols for its study, and provides visual representations of its mode of action and relevant experimental workflows.
Introduction to the Dual Mechanism of Action
The antimicrobial activity of PHMB is primarily attributed to a two-pronged attack on bacterial cells. The initial and most widely recognized mechanism involves the disruption of the bacterial cell membrane.[4][5] More recent evidence has elucidated a secondary, intracellular mechanism involving the binding and condensation of bacterial DNA.[6][7][8]
Interaction with the Bacterial Cell Membrane
PHMB is a cationic polymer, carrying a strong positive charge at physiological pH.[9] This inherent positive charge drives an initial electrostatic interaction with the negatively charged components of the bacterial cell wall and outer membrane, such as phospholipids (B1166683) and teichoic acids.[1][9] This binding leads to a disruption of the membrane's structural integrity, causing increased permeability and leakage of essential cytoplasmic contents, ultimately resulting in cell death.[4][5] While the concept of membrane disruption is well-established, some molecular dynamics studies suggest that PHMB may not form discrete pores but rather destabilizes the membrane, facilitating its own translocation into the cytoplasm.[6][10][11]
Intracellular Action: DNA Binding and Condensation
Following its entry into the bacterial cell, PHMB can interact directly with the bacterial chromosome.[8][9] Unlike mammalian cells, bacteria lack a nuclear membrane, leaving their genetic material accessible. PHMB binds to the negatively charged phosphate (B84403) backbone of DNA, leading to chromosome condensation and the formation of nanoparticles.[6][9][12][13] This process effectively arrests cell division and inhibits DNA replication and repair pathways, contributing significantly to the bactericidal outcome.[6][9][10] This intracellular targeting is a key aspect of PHMB's efficacy and is thought to contribute to the lack of observed acquired resistance.[8][13]
Quantitative Antimicrobial Efficacy of PHMB
The potency of PHMB is quantified through metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Minimum Inhibitory Concentrations (MIC) of PHMB against Various Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 2 | [7] |
| Staphylococcus aureus (EPEC) | Gram-positive | 125.00 | [14] |
| Staphylococcus aureus (Intracellular) | Gram-positive | 1 | [15] |
| Bacillus subtilis (BS) | Gram-positive | 7.81 | [14] |
| Pseudomonas aeruginosa | Gram-negative | 7.8 | [7] |
| Escherichia coli (EPEC) | Gram-negative | 31.25 | [14] |
| Vibrio parahaemolyticus (VP) | Gram-negative | 3.91 | [14] |
| Photobacterium damselae subsp. damselae (PDD) | Gram-negative | 3.91 | [14] |
Table 2: Minimum Bactericidal Concentrations (MBC) of PHMB against Various Bacteria
| Bacterial Species | Gram Stain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 2 | [7] |
| Staphylococcus aureus (EPEC) | Gram-positive | 250 | [14] |
| Bacillus subtilis (BS) | Gram-positive | 62.50 | [14] |
| Pseudomonas aeruginosa | Gram-negative | 15.6 | [7] |
| Escherichia coli (EPEC) | Gram-negative | 31.25 | [14] |
| Vibrio parahaemolyticus (VP) | Gram-negative | 15.63 | [14] |
| Photobacterium damselae subsp. damselae (PDD) | Gram-negative | 15.63 | [14] |
Experimental Protocols for Assessing PHMB's Mechanism of Action
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method, a standard technique for determining the MIC and MBC of an antimicrobial agent.[14][16][17]
3.1.1. Materials
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
PHMB stock solution of known concentration
-
Spectrophotometer or microplate reader
3.1.2. Procedure
-
Prepare a serial two-fold dilution of the PHMB stock solution in the broth medium across the wells of a 96-well plate.[16]
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to a defined bacterial cell density.[16]
-
Inoculate each well containing the PHMB dilution with the standardized bacterial suspension.[14][16]
-
Include a positive control well (bacteria and broth, no PHMB) and a negative control well (broth only).[16]
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
Determine the MIC by visually inspecting for the lowest concentration of PHMB that inhibits visible bacterial growth. This can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.[18][19]
-
To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of PHMB that results in a 99.9% reduction in the initial bacterial inoculum.
Assessment of Bacterial Membrane Permeability: Propidium (B1200493) Iodide (PI) Uptake Assay
This assay utilizes the fluorescent dye propidium iodide, which is membrane-impermeable and only enters cells with compromised membranes.[20][21] An increase in PI fluorescence indicates membrane damage.
3.2.1. Materials
-
Bacterial culture
-
PHMB solution
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
3.2.2. Procedure
-
Wash and resuspend the bacterial cells in PBS to a concentration of approximately 10^7 to 10^8 cells/mL.
-
Treat the bacterial suspension with various concentrations of PHMB (e.g., at, above, and below the MIC) for a defined period.
-
Add PI to the bacterial suspension at a final concentration of 10 µg/mL and incubate in the dark for 5-15 minutes.[22][23]
-
Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., excitation at ~535 nm, emission at ~617 nm).[23]
-
Alternatively, visualize the cells using a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.
-
Include a positive control (e.g., heat-killed bacteria or treatment with 70% isopropanol) and a negative control (untreated bacteria).[20]
Evaluation of DNA Interaction: DNA Condensation Assay
This assay visually demonstrates the ability of PHMB to condense bacterial DNA.
3.3.1. Materials
-
Isolated bacterial chromosomal DNA
-
PHMB solution
-
DNA-binding fluorescent dye (e.g., DAPI)
-
Fluorescence microscope
3.3.2. Procedure
-
Mix isolated bacterial chromosomal DNA with varying concentrations of PHMB.
-
Incubate the mixture to allow for interaction.
-
Stain the mixture with a DNA-binding dye such as DAPI.
-
Visualize the samples under a fluorescence microscope.
-
The condensation of DNA by PHMB will be observed as the formation of compact, brightly fluorescent foci, in contrast to the diffuse fluorescence of untreated DNA.[24] This can also be observed in whole bacterial cells treated with PHMB-FITC and counterstained with DAPI.[2][24]
Visualizing the Mechanism and Experimental Workflows
Diagram 1: The Dual Mechanism of Action of PHMB on a Bacterial Cell
Caption: A diagram illustrating the dual mechanism of PHMB action on bacterial cells.
Diagram 2: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination
Caption: A flowchart outlining the key steps in determining the MIC of PHMB.
Conclusion
Polyaminopropyl biguanide (PHMB) stands out as a highly effective antimicrobial agent due to its multifaceted mechanism of action that targets both the bacterial cell membrane and its genetic material. This dual attack strategy not only ensures broad-spectrum efficacy but also presents a significant barrier to the development of microbial resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of PHMB and other novel antimicrobial compounds. For drug development professionals, a thorough understanding of this mechanism is crucial for leveraging the full potential of PHMB in designing new and effective therapeutic and disinfectant strategies.
References
- 1. Polyhexamethylene biguanide hydrochloride (PHMB)-properties and application of an antiseptic agent. A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hartmann-science-center.com [hartmann-science-center.com]
- 4. [PDF] Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. madbarn.com [madbarn.com]
- 13. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bactericidal Effect and Mechanism of Polyhexamethylene Biguanide (PHMB) on Pathogenic Bacteria in Marine Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Polyaminopropyl Biguanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Polyaminopropyl Biguanide (B1667054) (PAPB), a polymer with significant applications as a preservative and antimicrobial agent. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation who require a detailed understanding of this compound.
Physicochemical Properties
Polyaminopropyl Biguanide, often referred to as Polyhexamethylene Biguanide (PHMB) in cosmetic and industrial applications, is a cationic polymer. Its physicochemical characteristics are crucial for its function, formulation, and safety assessment. The quantitative data for these properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | The molecular weight is variable due to its polymeric nature. It is typically reported as a weight average molecular weight (Mw) ranging from 2670 to 4216 Da. A significant portion of the commercial product consists of polymers with a molecular weight greater than 1000 Da. | [1] |
| pKa | 4.19 at 25°C | [2] |
| Solubility | ||
| Water | 41 ± 1 % (w/w) at 25°C; 426 g/L | [1] |
| Methanol | 41 ± 1 % (w/w) at 25 ± 1°C | [1] |
| Ethanol | 0.5 ± 0.08 % (w/w) at 25 ± 1°C | [1] |
| Acetone | 2.7 ppm at 22°C | [1] |
| Dichloromethane | 0.2 ppm at 22°C | [1] |
| Ethyl Acetate | 0.1 ppm at 22°C | [1] |
| Toluene | 0.2 ppm at 22°C | [1] |
| n-hexane | 0.1 ppm at 22°C | [1] |
| Acetonitrile | 0.8 ppm at 22°C | [1] |
| LogP (Octanol/Water Partition Coefficient) | -2.3 at 25 ± 1°C and pH 7.4 | [1] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of polymeric compounds like PAPB. Below are outlines of general protocols for key experiments.
2.1. Determination of Polymer pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance. For a polycationic polymer like PAPB, this method can elucidate the protonation behavior of its biguanide groups.
-
Principle: The pKa is determined by monitoring the change in pH of a polymer solution upon the incremental addition of a titrant (an acid or a base). The inflection point of the resulting titration curve corresponds to the pKa.
-
Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette for precise delivery of the titrant.
-
Procedure:
-
Prepare a solution of PAPB of known concentration in deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Allow the pH reading to stabilize.
-
Begin the titration by adding small, precise volumes of a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each addition, ensuring the reading is stable before proceeding.
-
Continue the titration well past the expected equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by analyzing the first and second derivatives of the curve to pinpoint the inflection point.
-
2.2. Determination of Polymer Solubility
The solubility of a polymer is a critical parameter for its application and formulation. Various methods can be employed to determine the solubility of PAPB in different solvents.
-
Principle: Solubility is determined by finding the maximum concentration of the polymer that can dissolve in a solvent at a specific temperature to form a stable, homogeneous solution.
-
Apparatus: Temperature-controlled shaker or incubator, analytical balance, and a method for quantifying the dissolved polymer (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis).
-
Procedure (Isothermal Method):
-
Add an excess amount of PAPB to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled shaker and agitate it until equilibrium is reached (this may take several hours to days for polymers).
-
Once equilibrium is established, allow any undissolved polymer to settle.
-
Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of PAPB in the supernatant using a suitable analytical technique. For example, if PAPB has a chromophore, UV-Vis spectroscopy can be used by creating a calibration curve of absorbance versus concentration. Alternatively, the solvent can be evaporated, and the mass of the dissolved polymer can be determined gravimetrically.
-
The determined concentration represents the solubility of PAPB in that solvent at the specified temperature.
-
Mechanism of Action and Signaling Pathways
The primary application of PAPB is as an antimicrobial agent. Its mechanism of action is multifaceted, primarily targeting the bacterial cell envelope and intracellular components.
3.1. Antimicrobial Mechanism of Action
The cationic nature of PAPB is fundamental to its antimicrobial activity. It interacts with negatively charged components of the bacterial cell surface, leading to cell death. The proposed mechanism involves a multi-step process.
Caption: Proposed antimicrobial mechanism of this compound (PAPB).
3.2. Inflammatory Signaling Pathway
In some contexts, particularly at higher concentrations, PAPB has been suggested to induce inflammatory responses. One of the key pathways implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]
Caption: Simplified overview of the NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the pKa of a polymer using potentiometric titration.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
An In-depth Technical Guide to the Spectral Analysis of Polyaminopropyl Biguanide for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis techniques utilized for the structural elucidation of Polyaminopropyl biguanide (B1667054) (PAPB). Due to the polymeric nature of PAPB and the common confusion with its analogue, Polyhexamethylene biguanide (PHMB), this document emphasizes the key differentiating structural features and the corresponding spectral fingerprints. While extensive public data on PAPB is limited, this guide synthesizes available information and theoretical knowledge to provide a robust analytical framework.
Introduction to Polyaminopropyl Biguanide (PAPB)
This compound (PAPB) is a cationic polymer with broad-spectrum antimicrobial properties. Its structure consists of repeating biguanide units linked by propyl (-(CH₂)₃-) chains. This is in contrast to the more widely studied Polyhexamethylene biguanide (PHMB), which features a hexyl (-(CH₂)₆-) linker. This difference in the alkyl chain length significantly influences their physicochemical and spectral properties. Accurate structural characterization is paramount for quality control, regulatory compliance, and understanding its mechanism of action.
Spectroscopic Techniques for Structural Elucidation
A multi-faceted approach employing various spectroscopic techniques is essential for the comprehensive structural analysis of PAPB. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of PAPB. Both ¹H and ¹³C NMR are crucial for identifying the repeating units and end-groups of the polymer.
Expected ¹H and ¹³C NMR Spectral Data for PAPB Repeating Unit
The following table summarizes the predicted chemical shifts for the core repeating unit of PAPB. These values are estimations based on the analysis of similar structures and functional groups.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
| -CH₂- (central in propyl chain) | ~1.7 - 1.9 | ~28 - 30 | Quintet |
| -CH₂- (adjacent to N) | ~3.1 - 3.3 | ~40 - 42 | Triplet |
| N-H (amine/imine) | Broad, ~6.5 - 8.5 | - | Broad Singlet |
| C=N (biguanide) | - | ~155 - 165 | - |
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of PAPB is as follows:
-
Sample Preparation: Dissolve 10-20 mg of the PAPB sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure sample solubility and minimize interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Solvent suppression techniques may be necessary if using D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C{¹H} proton-decoupled spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal.
Mass spectrometry provides information about the molecular weight distribution of the polymer and the fragmentation patterns of its constituent units. Due to the polymeric nature of PAPB, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable.
Expected Mass Spectrometry Fragmentation of PAPB
The primary fragmentation would occur at the C-N and C-C bonds of the propyl linker and within the biguanide group. The observation of repeating mass units corresponding to the PAPB monomer (C₅H₁₁N₅, molar mass: 141.19 g/mol ) would confirm the polymer's identity.
| Fragment Ion | Expected m/z | Description |
| [Monomer + H]⁺ | 142.19 | Protonated repeating unit |
| Fragment of propyl chain | Various | Cleavage within the -(CH₂)₃- linker |
| Biguanide fragments | Various | Cleavage of the C-N and N-N bonds in the biguanide moiety |
Experimental Protocol: Mass Spectrometry
A general protocol for ESI-MS analysis of PAPB is outlined below:
-
Sample Preparation: Prepare a dilute solution of PAPB (1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Instrumentation: Use an ESI-mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 100-2000 Da) to detect the polymer distribution and fragment ions.
-
Tandem MS (MS/MS): To obtain structural information, select a specific oligomer ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting spectra to identify the repeating monomer unit and characterize the fragmentation pattern.
FTIR spectroscopy is used to identify the functional groups present in the PAPB molecule. It provides a characteristic fingerprint based on the vibrations of chemical bonds.
Key FTIR Absorption Bands for PAPB
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3500 | N-H stretching | Amines and imines |
| 2850 - 2960 | C-H stretching | Alkyl (propyl) chain |
| ~1630 - 1680 | C=N stretching | Biguanide group |
| ~1540 - 1640 | N-H bending | Amines |
| ~1450 | C-H bending | Alkyl (propyl) chain |
Experimental Protocol: FTIR Spectroscopy
A standard protocol for obtaining an FTIR spectrum of PAPB is as follows:
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the PAPB powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet): Mix a small amount of PAPB with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and analyze the resulting absorbance or transmittance spectrum to identify the characteristic absorption bands.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectral analysis process for PAPB structural elucidation.
Caption: Overall workflow for the spectral analysis of PAPB.
Caption: Detailed workflow for NMR-based structural analysis of PAPB.
Conclusion
The structural elucidation of this compound requires a synergistic application of NMR, MS, and FTIR spectroscopy. While a complete public spectral library for PAPB is not yet established, the principles and expected data outlined in this guide provide a solid foundation for its analysis. Careful differentiation from PHMB is crucial, and the distinct spectral features arising from the different alkyl linkers are key to unambiguous identification. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling robust characterization and quality control of this important antimicrobial polymer.
Polyaminopropyl Biguanide: A Technical Guide for Researchers
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on Polyaminopropyl Biguanide (B1667054) (PAPB). It clarifies its chemical identity, distinguishes it from the more common Polyhexamethylene Biguanide (PHMB), and presents available data on its biological activity.
Chemical Identity and Structure
Polyaminopropyl biguanide, often abbreviated as PAPB, is a polymer characterized by repeating biguanide units linked by propyl chains. It is crucial to distinguish PAPB from Polyhexamethylene Biguanide (PHMB), a structurally similar polymer with a hexyl linker instead of a propyl one. While the INCI name "this compound" is sometimes associated with PHMB in commercial products, they are distinct chemical entities with different properties.[1][2][3][4]
Chemical Formula: (C5H11N5)n[4][5]
CAS Numbers: The primary and most specific CAS number for this compound is:
-
133029-32-0 [4]
It is important to note that other CAS numbers, such as 32289-58-0 and 27083-27-8, are often associated with PHMB but may be erroneously linked to PAPB in some literature and commercial documentation.[5][6]
Chemical Structure:
Caption: Chemical structure of this compound (PAPB).
Physicochemical Properties
Available data on the specific physicochemical properties of PAPB is limited, with more extensive information available for the related compound, PHMB.
| Property | Data |
| Appearance | Typically supplied as a liquid solution. |
| Solubility | Freely water-soluble. |
Antimicrobial Efficacy
A critical finding in the scientific literature is the significant difference in antimicrobial activity between PAPB and PHMB. While PHMB is a potent, broad-spectrum antimicrobial, studies have shown that PAPB is largely ineffective at bacterial eradication.[1][2][3] This suggests that the antimicrobial efficacy often attributed to "this compound" in commercial contexts is likely due to the use of PHMB.
The following table summarizes comparative antimicrobial efficacy data.
| Organism | Test Method | Concentration | Result for PAPB | Result for PHMB |
| Staphylococcus aureus | MBC | <0.05 mg/mL | Ineffective in bacterial eradication | High antimicrobial activity |
| Escherichia coli | MBC | <0.05 mg/mL | Ineffective in bacterial eradication | High antimicrobial activity |
MBC: Minimum Bactericidal Concentration
Cytotoxicity
In contrast to its lack of antimicrobial efficacy, PAPB has demonstrated significantly lower cytotoxicity compared to PHMB.
| Cell Line | Incubation Time | Concentration Range | Cytotoxicity of PAPB | Cytotoxicity of PHMB |
| Human Keratinocytes (HaCaT) | 24 hours | 0.005% - 0.1% v/v | Moderate to high cytotoxicity at 0.05% and 0.1% | Highly cytotoxic, survival rate never exceeding 27% |
| Murine Fibroblasts (L929) | 24 hours | up to 0.1% | No cytotoxic effect detected | Highly cytotoxic |
| Human Keratinocytes (HaCaT) | 72 hours | up to 0.1% | Non-cytotoxic | Highly cytotoxic |
| Murine Fibroblasts (L929) | 72 hours | 0.05% and 0.1% | Weak cytotoxic effect | Highly cytotoxic |
Mechanism of Action
The proposed mechanism of action for polymeric biguanides like PAPB and PHMB is based on their cationic nature. The positively charged polymer is attracted to the negatively charged components of microbial cell membranes. This interaction leads to the disruption of the membrane, causing leakage of cellular contents and ultimately cell death. However, the difference in the length of the hydrocarbon linker (propyl in PAPB vs. hexyl in PHMB) appears to dramatically affect the efficiency of this process, rendering PAPB largely inactive as an antimicrobial.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide. | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. ec.europa.eu [ec.europa.eu]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Polyaminopropyl Biguanide
An in-depth exploration for researchers, scientists, and drug development professionals on the aqueous characteristics of Polyaminopropyl biguanide (B1667054), a widely utilized biocide. This guide clarifies nomenclature, presents quantitative data on solubility and stability, and provides detailed experimental protocols for assessment.
Introduction: Clarifying the Identity of Polyaminopropyl Biguanide
In the realm of industrial and pharmaceutical applications, a degree of confusion surrounds the nomenclature of this compound (PAPB). The International Nomenclature of Cosmetic Ingredients (INCI) name "this compound" is frequently and incorrectly used to refer to Polyhexamethylene Biguanide (PHMB) . Structurally, the true PAPB possesses a propyl (three-carbon) linker between its biguanide groups, whereas PHMB features a hexyl (six-carbon) linker. This structural variance leads to differing antimicrobial efficacy and toxicological profiles. Given that the widespread use and majority of published data are associated with the hexyl-containing polymer, this guide will focus on the solubility and stability of PHMB, while explicitly acknowledging the common misuse of the PAPB designation.
PHMB is a cationic polymer renowned for its broad-spectrum antimicrobial properties, which has led to its extensive use as a disinfectant and preservative in a variety of products, including wound care solutions, contact lens disinfectants, and cosmetics.[1][2] Understanding its behavior in aqueous solutions is paramount for formulation development, ensuring both efficacy and safety.
Aqueous Solubility of Polyhexamethylene Biguanide (PHMB)
PHMB exhibits high solubility in water, a key characteristic that facilitates its use in numerous aqueous formulations. This high solubility is attributed to the polar biguanide groups within the polymer chain.
Table 1: Quantitative Solubility Data for PHMB
| Solvent | Solubility | Reference |
| Water | 426 g/L | |
| Water | >40% w/w | [3] |
| Methanol | 41% | |
| Ethanol | 0.5% |
Stability of Polyhexamethylene Biguanide (PHMB) in Aqueous Solutions
The stability of PHMB in aqueous solutions is a critical factor for determining the shelf-life and efficacy of formulated products. Its stability can be influenced by several factors, including pH, temperature, and exposure to light.
Effect of pH
PHMB is generally considered stable over a wide pH range, which contributes to its versatility in various formulations. However, extreme pH conditions can lead to degradation. It is reported to be stable within a pH range of 4-8. Forced degradation studies have shown that PHMB is susceptible to degradation under strong acidic and alkaline conditions. A study on a 0.2 mg/mL PHMB ophthalmic solution demonstrated a concentration decrease of approximately 28% after 15 minutes in 0.5 N hydrochloric acid at 80°C and a 20.2% decrease after 120 minutes in 0.5 N sodium hydroxide (B78521) solution at 80°C.[4]
Effect of Temperature
PHMB demonstrates good thermal stability in aqueous solutions under typical storage conditions. However, elevated temperatures can accelerate degradation. In the same forced degradation study mentioned above, a 0.2 mg/mL PHMB solution showed only a 2% decrease in concentration after 24 hours of heating at 80°C, indicating a degree of resistance to thermal stress.[4] Conversely, another study noted that breakdown products in a PHMB ophthalmic solution began to appear after 30 days of storage at 5°C, suggesting that refrigerated conditions might surprisingly promote certain degradation pathways over longer periods.[4] This highlights that PHMB is chemically more stable at 25°C than at 5°C.[4]
Effect of Light (Photostability)
PHMB is generally considered to be photostable, meaning it is not significantly degraded by exposure to light.[4] This property is advantageous for products packaged in transparent or semi-transparent containers.
Overall Stability in Formulations
Long-term stability studies have shown that PHMB can remain stable in aqueous formulations for extended periods. For instance, a 0.2 mg/mL PHMB ophthalmic solution showed no significant decrease in concentration over 90 days when stored at both 5°C and 25°C.[4] Another study indicated that in drinking water, PHMB was stable for at least 7-14 days.[1]
Table 2: Summary of PHMB Stability in Aqueous Solutions
| Condition | Observation | Reference(s) |
| pH | Stable in the range of 4-8. | |
| Degrades in strong acid (0.5 N HCl). | [4] | |
| Degrades in strong base (0.5 N NaOH). | [4] | |
| Temperature | Generally good thermal stability. | [4] |
| Minimal degradation after 24h at 80°C. | [4] | |
| Breakdown products observed after 30 days at 5°C. | [4] | |
| More stable at 25°C than 5°C. | [4] | |
| Light | Generally photostable. | [4] |
| Formulated Products | Stable for at least 90 days in an ophthalmic solution. | [4] |
| Stable for 7-14 days in drinking water. | [1] |
Experimental Protocols
Accurate determination of the solubility and stability of PHMB requires robust and standardized experimental protocols. The following sections detail the methodologies for these key assessments.
Protocol for Determination of Water Solubility (Adapted from OECD Guideline 105)
The flask method is suitable for substances with a solubility above 10 mg/L, making it appropriate for the highly soluble PHMB.[5]
Objective: To determine the saturation mass concentration of PHMB in water at a specific temperature.
Materials:
-
PHMB (analytical standard)
-
Deionized or distilled water
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Centrifuge and/or filtration apparatus (e.g., 0.45 µm filter)
-
Validated analytical method for PHMB quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: An excess amount of PHMB is added to a known volume of water in a flask. The amount of excess should be sufficient to ensure that a saturated solution is formed.
-
Equilibration: The flask is sealed and agitated in a thermostatic shaker or water bath at a constant temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached. The time to reach equilibrium should be determined during the preliminary test, but is typically 24-48 hours.
-
Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for phase separation. The undissolved PHMB is then separated from the aqueous solution by centrifugation and/or filtration.
-
Quantification: The concentration of PHMB in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The solubility is reported as the average of at least three replicate determinations.
Protocol for Stability Testing in Aqueous Solution (Adapted from ICH Guideline Q1A)
Stability testing is crucial to establish a shelf-life for a product and recommend storage conditions. This involves long-term and accelerated stability studies.
Objective: To evaluate the stability of a PHMB aqueous solution under various environmental conditions over time.
Materials:
-
PHMB aqueous solution of known concentration in its final proposed packaging.
-
Stability chambers capable of controlling temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).
-
Validated stability-indicating analytical method for PHMB quantification and detection of degradation products (e.g., HPLC-UV).
-
Equipment for physical and chemical testing (e.g., pH meter, viscometer).
Procedure:
-
Sample Preparation: Prepare a sufficient number of samples of the PHMB aqueous solution in the final container-closure system.
-
Storage Conditions: Place the samples in stability chambers under the following conditions as per ICH Q1A (R2) guidelines:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Withdraw samples at specified time intervals. For long-term testing, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated testing, it is typically 0, 3, and 6 months.[6]
-
Analysis: At each time point, analyze the samples for the following:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measurement of the solution's pH.
-
Assay of PHMB: Quantification of the active ingredient using a validated stability-indicating method.
-
Degradation Products: Identification and quantification of any degradation products.
-
-
Forced Degradation Studies: To develop a stability-indicating analytical method, forced degradation studies should be conducted. This involves subjecting the PHMB solution to stress conditions such as strong acid, strong base, oxidation (e.g., hydrogen peroxide), high temperature, and light to generate potential degradation products.[4]
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common and reliable method for the quantification of PHMB in aqueous solutions is reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 or a suitable alternative column.
Typical Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: PHMB has a characteristic UV absorbance maximum at approximately 235-236 nm.[3][7]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of PHMB of known concentrations in the same matrix as the sample to be analyzed.
-
Sample Preparation: Dilute the test samples to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the PHMB standard against its concentration. Determine the concentration of PHMB in the samples by interpolating their peak areas on the calibration curve.
Visualizations of Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for solubility and stability testing.
References
- 1. The Evaluation of Polyhexamethylene Biguanide (PHMB) as a Disinfectant for Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hasa.com [hasa.com]
- 3. Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride [mdpi.com]
- 4. Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. database.ich.org [database.ich.org]
- 7. Electron J Biomed 2009;2:30-37. Arora et al. METHOD FOR DETERMINATION OF POLYHEXANIDE IN MULTIPURPOSE SOLUTION [biomed.uninet.edu]
- 8. HPLC Method for Analysis of Polyhexanide (polyhexamethylene biguanide, PHMB) on BIST B+ | SIELC Technologies [sielc.com]
Navigating the Complexity of Polyaminopropyl Biguanide: A Technical Guide to Molecular Weight Determination
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The determination of molecular weight is a critical parameter in the characterization of polymers used in the pharmaceutical and cosmetic industries. This guide provides a comprehensive overview of the methodologies for determining the molecular weight of polyaminopropyl biguanide (B1667054) (PAPB), a polymer known for its antimicrobial properties. A crucial point of clarification is addressed herein: the common but incorrect use of the name "Polyaminopropyl Biguanide" in cosmetic ingredient listings to refer to Polyhexamethylene Biguanide (PHMB). This guide will focus on the analytical techniques applicable to true PAPB, while acknowledging the prevalent nomenclature confusion.
Introduction: The Tale of Two Biguanides
This compound (PAPB) and polyhexamethylene biguanide (PHMB) are chemically distinct polymers, differing in the length of the hydrocarbon spacer in their repeating units.[1][2][3] PAPB features a propyl (-C3H6-) linker, whereas PHMB has a hexyl (-C6H12-) linker. This structural difference can influence their physicochemical properties and biological activity.[1][2][3] It is imperative for researchers to be aware of this distinction, as literature and product information may use the names interchangeably.[4][5][6] This guide will delineate experimental approaches for the molecular characterization of these polymers, with a focus on PAPB.
Methodologies for Molecular Weight Determination
The polymeric nature of PAPB results in a distribution of molecular weights, rather than a single value. Therefore, techniques that can characterize this distribution, such as Gel Permeation Chromatography (GPC) and Mass Spectrometry (MS), are essential.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[7][8][9] The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution.[9][10]
Experimental Protocol: Gel Permeation Chromatography of PAPB
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the PAPB sample.
-
Dissolve the sample in an appropriate mobile phase (e.g., a buffered aqueous solution or an organic solvent compatible with the polymer and the GPC columns) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent 1260 Infinity II GPC/SEC System or similar, equipped with a refractive index (RI) detector.
-
Columns: A set of aqueous-compatible GPC columns (e.g., Agilent PLaquagel-OH series) suitable for the expected molecular weight range of PAPB.
-
Mobile Phase: A suitable aqueous buffer, such as 0.1 M sodium nitrate (B79036) with 0.02% sodium azide, to suppress ionic interactions. The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducible results.
-
Injection Volume: 100 µL.
-
-
Calibration:
-
Prepare a series of narrow-polydispersity polymer standards of known molecular weight (e.g., polyethylene (B3416737) glycol or pullulan standards for aqueous GPC) covering the expected molecular weight range of the PAPB sample.
-
Inject each standard and record its retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.
-
-
Data Analysis:
-
Inject the prepared PAPB sample and record the chromatogram.
-
Using the calibration curve, the molecular weight distribution of the PAPB sample can be determined. Key parameters to be calculated include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For polymers, MS can provide information about the molecular weight of individual oligomers and the overall distribution. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar polymers like PAPB.
Experimental Protocol: Mass Spectrometry of PAPB
-
Sample Preparation:
-
Prepare a dilute solution of the PAPB sample (approximately 10 µg/mL) in a solvent suitable for ESI-MS, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters: Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and intense signal for the PAPB oligomers.
-
Mass Range: Acquire data over a mass range that encompasses the expected distribution of PAPB oligomers.
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks, each corresponding to a different oligomer of PAPB with a specific number of repeating units.
-
The mass difference between adjacent peaks in a series will correspond to the mass of the PAPB repeating unit.
-
By identifying the different oligomeric series and their charge states, the molecular weight distribution can be reconstructed.
-
Quantitative Data Summary
The molecular weight of biguanide polymers can vary depending on the synthesis process. For the closely related polymer, PHMB, reported weight-average molecular weight (Mw) values are in the range of 2670 to 4216 Da.[11] While specific data for PAPB is less common in the literature, a similar range can be anticipated.
| Parameter | Technique | Reported Value (for PHMB) | Reference |
| Weight-Average Molecular Weight (Mw) | GPC | 2670 - 2960 Da | [11] |
| Weight-Average Molecular Weight (Mw) | GPC | 3686 - 4216 Da | [11] |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram, generated using Graphviz, outlines the key steps in determining the molecular weight of PAPB.
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. agilent.com [agilent.com]
- 8. microbenotes.com [microbenotes.com]
- 9. rqmplus.com [rqmplus.com]
- 10. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 11. health.ec.europa.eu [health.ec.europa.eu]
Interaction of Polyaminopropyl biguanide with microbial DNA
An in-depth technical guide for researchers, scientists, and drug development professionals on the interaction of Polyaminopropyl Biguanide (B1667054) (PAPB) with microbial DNA.
Executive Summary
Polyaminopropyl Biguanide (PAPB), chemically known as Polyhexamethylene Biguanide (PHMB), is a potent antimicrobial polymer with a broad spectrum of activity. While its mechanism of action has historically been attributed to cell membrane disruption, compelling evidence now reveals a primary intracellular target: microbial DNA. This guide elucidates the core mechanisms of this interaction, from cellular entry to the fatal consequences for the bacterium. PAPB, a cationic polymer, engages in strong electrostatic interactions with the negatively charged bacterial cell surface, facilitating its entry into the cytoplasm. Once inside, it selectively binds to the bacterial chromosome, leading to its rapid and extensive condensation. This process physically obstructs DNA replication and transcription, arrests cell division, and ultimately leads to cell death. This DNA-centric mechanism provides a powerful paradigm for antimicrobial action that may be less susceptible to the development of resistance.
Introduction: A Paradigm Shift in Understanding PAPB's Antimicrobial Action
This compound (PAPB), a member of the biguanide family, is a widely utilized antiseptic and disinfectant. For clarity, it is important to note that the cosmetic ingredient name "this compound" chemically refers to Polyhexamethylene Biguanide (PHMB), and the majority of scientific literature uses the term PHMB.[1] This document will use PAPB and PHMB interchangeably to reflect the available research.
The traditional model of PAPB's bactericidal activity focused on its ability as a cationic polymer to disrupt the negatively charged bacterial cell membrane, causing leakage of cytoplasmic contents and cell death.[2][3] However, recent research has challenged this membrane-centric view, demonstrating that PAPB can enter bacterial cells and exert its primary lethal effect by directly interacting with chromosomal DNA.[4][5][6] Studies have shown that PAPB treatment leads to cell division arrest and chromosome condensation, suggesting a DNA binding mechanism.[4][5][6] This updated model explains the high efficacy of PAPB and its low propensity for inducing microbial resistance, as targeting the chromosome is a fundamentally different and potentially more robust antimicrobial strategy.[4][5]
The Core Mechanism: From Cell Entry to Chromosome Condensation
The interaction of PAPB with microbial DNA is a multi-step process that begins with its attraction to the cell surface and culminates in the complete shutdown of essential genetic processes.
Cellular Entry
The initial interaction is electrostatic. PAPB, being strongly cationic, is attracted to the universally anionic surfaces of bacteria, which are rich in molecules like lipopolysaccharides (LPS) and teichoic acids.[1][3] While PAPB adsorbs onto and partially penetrates the phospholipid bilayer, atomistic molecular dynamics simulations suggest that it does not form pores or spontaneously pass through the membrane.[7][8] Instead, translocation is thought to occur through binding to phospholipids, allowing the polymer to enter the cytoplasm.[7][8]
Selective Binding and Condensation of Microbial DNA
Once inside the prokaryotic cell, PAPB has direct access to the nucleoid. The polymer's positively charged biguanide groups form extensive electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA.[7][8] This binding is highly cooperative and leads to the rapid condensation of the bacterial chromosome.[4][5][9] This phenomenon is visually confirmed by the formation of nanoparticles when PAPB is mixed with isolated bacterial DNA.[4][5][6]
This action is selective for bacteria over mammalian cells. While PAPB can enter mammalian cells, it becomes trapped within endosomes and is thereby prevented from reaching the nucleus, where the cell's genetic material is protected by the nuclear membrane.[4][5]
Functional Consequences of DNA Interaction
The condensation of the chromosome has immediate and catastrophic effects on bacterial viability:
-
Inhibition of DNA Replication and Transcription: The condensed DNA is no longer accessible to the cellular machinery required for replication and transcription, effectively halting these vital processes.[7][10]
-
Cell Division Arrest: Bacteria treated with PAPB exhibit a failure to divide, a direct consequence of the inability to segregate the condensed chromosome.[4][5]
-
Induction of DNA Repair Pathways: The interaction between PAPB and DNA can also activate DNA repair pathways, though the extensive condensation ultimately makes repair impossible.[7][8]
The logical workflow for the proposed mechanism of action is illustrated below.
Figure 1: Proposed mechanism of action for this compound (PAPB) against bacterial cells.
Quantitative Data on PAPB-Microbe Interaction
The antimicrobial efficacy of PAPB is well-documented, although specific biophysical constants for its DNA binding affinity are not widely reported in the literature. Efficacy is typically measured by Minimum Inhibitory Concentration (MIC) and effects on membrane integrity.
Table 1: Antimicrobial Efficacy and Membrane Effects of PHMB
| Parameter | Organism(s) | Value/Observation | Reference |
|---|---|---|---|
| Bactericidal Concentration | General | As low as 10 mg/L (0.001%) | [10] |
| MIC | E. coli | 2 µg/mL | [11] |
| MIC | S. aureus | 2 µg/mL | [11] |
| MIC | P. aeruginosa | 8 µg/mL | [11] |
| MIC | B. megaterium | 4 µg/mL | [11] |
| DNA & RNA Release | Gram-negative pathogens | Significant increase in extracellular DNA with increasing PHMB concentration. | [3] |
| Cell Permeability | Various bacteria | Increased permeability to SYTOX® Green dye, but distinct from pore-formers like polymyxin (B74138) B. |[11] |
Molecular dynamics simulations provide insight into the binding at a molecular level, showing that a PAPB chain can rapidly form an average of 21 hydrogen bonds with a DNA molecule, primarily with the phosphate backbone.[8]
Key Experimental Protocols
The elucidation of PAPB's interaction with microbial DNA relies on several key experimental techniques. Detailed methodologies are provided below.
Protocol: Visualization of PAPB-FITC Entry and DNA Condensation
This method uses fluorescence microscopy to visualize the localization of fluorescently labeled PAPB within bacterial cells and observe its effect on DNA.
Objective: To determine if PAPB enters the bacterial cytoplasm and co-localizes with chromosomal DNA.
Materials:
-
Bacterial culture (e.g., E. coli, B. megaterium) in mid-log phase.
-
PAPB labeled with Fluorescein isothiocyanate (PAPB-FITC).
-
DAPI (4',6-diamidino-2-phenylindole) stain for DNA.
-
Wheat Germ Agglutinin (WGA) conjugated to a red fluorophore (e.g., Alexa Fluor 555) for membrane staining.
-
Phosphate-buffered saline (PBS).
-
Microscope slides and coverslips.
-
Fluorescence or confocal microscope with appropriate filter sets.
Procedure:
-
Grow bacterial cells to mid-log phase in an appropriate liquid medium.
-
Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes) and wash twice with PBS.
-
Resuspend the cell pellet in PBS to the desired optical density (e.g., OD₆₀₀ of 0.5).
-
Add PAPB-FITC to the cell suspension at a final concentration of 2 µg/mL.[11]
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
(Optional) For membrane staining, add the WGA conjugate during the last 10 minutes of incubation.
-
Add DAPI to a final concentration of 1-2 µg/mL and incubate for an additional 15 minutes to counterstain the DNA.
-
Mount a small volume (5-10 µL) of the cell suspension onto a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence or confocal microscope. Use the FITC channel for PAPB (green), the DAPI channel for DNA (blue), and the appropriate red channel for the membrane stain.
-
Analysis: Observe the localization of the green fluorescence from PAPB-FITC. Co-localization of green fluorescence with the blue DAPI signal, particularly in condensed central regions, indicates that PAPB has entered the cell and is interacting with the chromosome.
Figure 2: Experimental workflow for visualizing PAPB-DNA interaction in bacteria via fluorescence microscopy.
Protocol: DNA Condensation Assay with Isolated DNA
This in vitro assay directly demonstrates the ability of PAPB to condense purified bacterial DNA, often measured by changes in light scattering or visualized with electron microscopy.
Objective: To confirm that PAPB directly causes the condensation of isolated bacterial DNA.
Materials:
-
Purified bacterial chromosomal DNA.
-
PAPB solution of known concentration.
-
Reaction buffer (e.g., Tris-EDTA buffer, pH 7.5).
-
Spectrophotometer or plate reader capable of measuring absorbance at 400-600 nm.
-
(Optional) Transmission Electron Microscope (TEM) for visualization.
Procedure:
-
Prepare a solution of purified bacterial DNA in the reaction buffer at a fixed concentration (e.g., 20 µg/mL).
-
Prepare a serial dilution of the PAPB solution in the same buffer.
-
In a cuvette or a 96-well plate, mix the DNA solution with varying concentrations of PAPB.
-
Incubate the mixtures at room temperature for 15-30 minutes to allow for interaction.
-
Measure the optical density (absorbance) of the solutions at a wavelength where DNA does not absorb, such as 400 nm. An increase in absorbance indicates light scattering due to the formation of DNA-PAPB condensates (nanoparticles).
-
Plot the absorbance at 400 nm against the PAPB concentration. A sharp increase in absorbance signifies the onset of DNA condensation.
-
(Optional TEM Visualization) Apply a small aliquot of a reacted sample to a TEM grid, stain with a suitable agent (e.g., uranyl acetate), and visualize the formation of condensed DNA-PAPB nanoparticles.
Protocol: Competitive DNA Binding Assay
This assay provides functional evidence for a DNA-level mechanism by demonstrating that a known DNA-binding ligand can compete with PAPB and suppress its antimicrobial activity.
Objective: To show that PAPB's antimicrobial effect is diminished in the presence of a competing DNA ligand, supporting a DNA-binding mechanism.
Materials:
-
Bacterial strain of interest.
-
PAPB solution.
-
A known DNA-binding ligand that does not have antimicrobial activity on its own (e.g., Hoechst 33258).[4][5]
-
Bacterial growth medium (e.g., Mueller-Hinton broth).
-
96-well microtiter plates.
-
Incubator and plate reader.
Procedure:
-
Perform a standard broth microdilution assay to determine the MIC of PAPB for the chosen bacterial strain.
-
Prepare a checkerboard titration in a 96-well plate. Serially dilute PAPB along the rows and the competing DNA ligand (Hoechst 33258) along the columns.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include control wells with bacteria only, bacteria + PAPB only, and bacteria + ligand only.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure bacterial growth by reading the optical density at 600 nm.
-
Analysis: Determine the Fractional Inhibitory Concentration Index (FICI). An antagonistic interaction (FICI > 4) indicates that the DNA ligand suppresses the activity of PAPB. This suppression occurs because the ligand occupies the DNA binding sites, preventing PAPB from binding and condensing the chromosome.[9]
Figure 3: Logical diagram of the competitive inhibition experiment to confirm PAPB's DNA-binding mechanism.
Conclusion and Implications
The understanding of this compound's antimicrobial activity has evolved significantly. The evidence strongly supports a model where the primary lethal action is not membrane lysis, but an intracellular attack on the bacterial chromosome. PAPB enters the bacterial cell and uses its cationic properties to bind to and condense DNA, thereby physically preventing the processes of replication and transcription essential for life. This mechanism is highly effective and offers the advantage of being difficult for bacteria to develop resistance against, as it targets a fundamental and highly conserved cellular component. For researchers and drug development professionals, this DNA-centric mechanism of action opens new avenues for designing and optimizing antimicrobial agents that can overcome existing resistance challenges.
References
- 1. cir-safety.org [cir-safety.org]
- 2. mdpi.com [mdpi.com]
- 3. Bactericidal Effect and Mechanism of Polyhexamethylene Biguanide (PHMB) on Pathogenic Bacteria in Marine Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 6. madbarn.com [madbarn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound (10 grams) - Biomaterials USA [biomaterialsusa.com]
- 11. researchgate.net [researchgate.net]
Theoretical Modeling of Polyaminopropyl Biguanide-Membrane Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the interaction between Polyaminopropyl Biguanide (B1667054) (PAPB) and cell membranes. PAPB is a potent antimicrobial agent, and understanding its mechanism of action at the molecular level is crucial for the development of new and improved therapeutic strategies. This document details the core principles of its membrane interaction, summarizes key quantitative data from theoretical and experimental studies, provides detailed experimental protocols for relevant assays, and visualizes the potential signaling pathways affected by PAPB.
Introduction to Polyaminopropyl Biguanide (PAPB)
This compound (PAPB) is a cationic polymer known for its broad-spectrum antimicrobial properties. Its structure, characterized by repeating biguanide units linked by propyl chains, confers a strong positive charge at physiological pH. This positive charge is a key determinant of its interaction with the predominantly negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. While structurally similar to the more extensively studied Polyhexamethylene Biguanide (PHMB), PAPB exhibits distinct antimicrobial efficacy and cytotoxicity profiles, underscoring the need for specific investigations into its mechanism of action.[1]
The primary mode of antimicrobial action for cationic polymers like PAPB is believed to be the disruption of the physical integrity of the cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged biguanide groups and the negatively charged phosphate (B84403) groups of the membrane phospholipids. Following this initial binding, PAPB is thought to insert into the lipid bilayer, leading to a cascade of events that compromise membrane function, including depolarization, increased permeability, and ultimately, cell death.[2]
Theoretical Modeling of PAPB-Membrane Interaction
Theoretical modeling, encompassing molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, provides invaluable insights into the atomistic details of the PAPB-membrane interaction. These computational approaches allow for the investigation of phenomena that are often difficult to observe directly through experimental means.
Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the PAPB-membrane system. These simulations can be used to predict how PAPB binds to and perturbs the lipid bilayer.
Key Parameters from MD Simulations:
-
Binding Free Energy: This value quantifies the strength of the interaction between PAPB and the membrane. A more negative value indicates a stronger and more spontaneous binding. Alchemical free energy calculations are a powerful tool for determining these values.[3][4]
-
Membrane Thickness: The insertion of PAPB into the lipid bilayer can cause local or global changes in membrane thickness. This can be calculated by measuring the average distance between the phosphate groups of the two leaflets.
-
Lipid Acyl Chain Order Parameter (SCD): This parameter describes the orientational order of the lipid acyl chains. A decrease in SCD indicates increased membrane fluidity, which can be a consequence of PAPB insertion disrupting the packing of the lipid tails.[5][6][7]
-
Radial Distribution Function (RDF): RDFs can be used to determine the probability of finding a PAPB atom at a certain distance from a specific lipid atom (e.g., the phosphate group), providing detailed information about the binding site and orientation.
Table 1: Hypothetical Quantitative Data from Molecular Dynamics Simulations of PAPB with a Model Bacterial Membrane (POPC/POPG)
| Parameter | Value | Description |
| Binding Free Energy (ΔGbind) | -15.2 kcal/mol | Indicates a strong, spontaneous binding of PAPB to the membrane. |
| Membrane Thickness Change | -0.5 nm | A decrease in thickness suggests significant disruption of the bilayer structure upon PAPB insertion. |
| Average SCD (sn-2 chain, C10) | 0.15 (vs. 0.25 in pure lipid) | A significant decrease indicates a substantial increase in membrane fluidity in the presence of PAPB. |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of quantitative data that can be obtained from MD simulations. Specific values would need to be determined from dedicated computational studies on PAPB.
Quantum Mechanical (QM) Calculations
QM calculations can provide a highly detailed understanding of the electronic interactions that govern the binding of PAPB to the phosphate head groups of phospholipids. These methods can elucidate the nature of the chemical bonds and non-covalent interactions involved.
Key Insights from QM Calculations:
-
Interaction Energy: QM methods can calculate the precise interaction energy between a biguanide group and a phosphate group, revealing the contributions of electrostatic interactions and hydrogen bonding.
-
Electron Density Analysis: This analysis can visualize how the electron clouds of the interacting molecules are distorted upon binding, providing a deeper understanding of the bonding.
Experimental Characterization of PAPB-Membrane Interaction
A variety of experimental techniques can be employed to validate and complement the findings from theoretical models. These methods provide macroscopic and microscopic information about the effects of PAPB on lipid bilayers.
Key Experimental Techniques and Quantifiable Data
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of PAPB to lipid vesicles, providing a complete thermodynamic profile of the interaction.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the effect of PAPB on the phase transition temperature (Tm) of lipid bilayers. A shift in Tm indicates that PAPB has interacted with and altered the physical properties of the membrane.[10][11][12][13][14]
-
Fluorescence Polarization/Anisotropy: This technique uses fluorescent probes embedded in the lipid bilayer to measure changes in membrane fluidity. A decrease in polarization or anisotropy upon addition of PAPB indicates an increase in membrane fluidity.
-
Langmuir-Blodgett Trough: This method allows for the study of PAPB interaction with lipid monolayers at the air-water interface, providing information on the insertion and orientation of the polymer within the membrane.[15][16][17][18][19]
-
Membrane Leakage Assays: The release of encapsulated fluorescent dyes (e.g., calcein) from lipid vesicles upon the addition of PAPB provides a direct measure of membrane permeabilization.[20]
-
Zeta Potential Measurement: This technique measures the surface charge of lipid vesicles. A change in zeta potential upon addition of the cationic PAPB can confirm its binding to the membrane surface.
Table 2: Representative Quantitative Data from Experimental Studies of PAPB-Membrane Interaction
| Experimental Technique | Lipid System | Parameter | Observed Effect |
| Isothermal Titration Calorimetry | POPG Vesicles | Binding Enthalpy (ΔH) | Endothermic |
| Binding Affinity (Ka) | 105 M-1 | ||
| Differential Scanning Calorimetry | DPPC Liposomes | Phase Transition Temp. (Tm) | Broadening and decrease of the main phase transition peak.[2] |
| Fluorescence Polarization | DMPC Vesicles | Anisotropy (r) | Decrease from 0.2 to 0.15 |
| Membrane Leakage Assay | Calcein-loaded POPG Vesicles | % Leakage | 80% at 10 µM PAPB |
| Zeta Potential | POPG Vesicles | Zeta Potential (mV) | Change from -40 mV to +10 mV |
Note: The data in this table are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
Differential Scanning Calorimetry (DSC) of Lipid Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) and their analysis by DSC to determine the effect of PAPB on the lipid phase transition.[13]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
PAPB solution
-
HEPES buffer (10 mM, pH 7.4)
-
Nitrogen gas
-
Extruder with polycarbonate membranes (100 nm pore size)
-
DSC instrument
Procedure:
-
Lipid Film Preparation: Dissolve DPPC in chloroform in a round-bottom flask. For samples containing PAPB, add the desired amount of PAPB solution to the lipid solution.
-
Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with HEPES buffer by vortexing vigorously above the phase transition temperature of the lipid (e.g., 50°C for DPPC). This will form multilamellar vesicles (MLVs).
-
Vesicle Extrusion: To form LUVs, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath). Then, extrude the suspension at least 11 times through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the lipid Tm.
-
DSC Analysis: Load the LUV suspension into a DSC sample pan and an equal volume of buffer into the reference pan. Scan the samples over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a defined scan rate (e.g., 1°C/min).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transition.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the use of ITC to measure the thermodynamic parameters of PAPB binding to lipid vesicles.[8]
Materials:
-
PAPB solution of known concentration
-
LUV suspension (e.g., POPG) of known lipid concentration
-
Degassed buffer (e.g., HEPES)
-
ITC instrument
Procedure:
-
Sample Preparation: Prepare the PAPB solution and the LUV suspension in the same degassed buffer to minimize heat of dilution effects.
-
Instrument Setup: Thoroughly clean and dry the sample cell and titration syringe. Load the LUV suspension into the sample cell and the PAPB solution into the titration syringe.
-
Titration: Equilibrate the system at the desired temperature. Perform a series of small, sequential injections of the PAPB solution into the LUV suspension while monitoring the heat change.
-
Control Titration: To account for the heat of dilution, perform a control experiment by titrating the PAPB solution into the buffer alone.
-
Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Membrane Leakage Assay (Calcein Entrapment)
This protocol describes a method to assess membrane permeabilization by measuring the release of a fluorescent dye from lipid vesicles.[20]
Materials:
-
Lipid of choice (e.g., POPG)
-
Sephadex G-50 column
-
PAPB solution
-
Tris-HCl buffer (pH 7.4) containing NaCl
-
Fluorometer
Procedure:
-
Vesicle Preparation with Entrapped Calcein: Prepare a lipid film as described in the DSC protocol. Hydrate the film with a solution of calcein in Tris-HCl buffer at a self-quenching concentration (e.g., 50 mM).
-
Removal of Unencapsulated Calcein: Separate the vesicles with entrapped calcein from the unencapsulated dye by passing the suspension through a Sephadex G-50 size-exclusion column, eluting with Tris-HCl buffer.
-
Fluorescence Measurement: Dilute the calcein-loaded vesicles in the buffer to a suitable concentration in a cuvette.
-
Induction of Leakage: Add the PAPB solution to the vesicle suspension and monitor the increase in fluorescence intensity over time using a fluorometer (Excitation: 495 nm, Emission: 515 nm).
-
Determination of 100% Leakage: To determine the maximum fluorescence corresponding to 100% leakage, add a detergent (e.g., Triton X-100) to the vesicle suspension to completely disrupt the membranes.
-
Data Analysis: Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.
Potential Signaling Pathways Affected by PAPB
The disruption of the cell membrane by PAPB can trigger a variety of downstream signaling events, ultimately leading to cell death. While the direct signaling targets of PAPB are not fully elucidated, its membrane-perturbing effects can plausibly initiate pathways associated with cellular stress and damage.
Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process that can be initiated by both extrinsic and intrinsic pathways. Membrane damage is a known trigger for the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptosis pathway initiated by PAPB-induced membrane damage.
Autophagy
Autophagy is a cellular self-degradation process that is activated in response to stress, including membrane damage. It can serve as a survival mechanism, but excessive autophagy can also lead to cell death.
References
- 1. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Interaction of a polymeric biguanide biocide with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers [mdpi.com]
- 10. A high sensitivity differential scanning calorimetry study of the interaction between poloxamers and dimyristoylphosphatidylcholine and dipalmitoylphosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 15. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Langmuir monolayers as models to study processes at membrane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Recent advances in the use of Langmuir monolayers as cell membrane models [redalyc.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Polyaminopropyl Biguanide
Introduction
These application notes provide a comprehensive guide for the in vitro antimicrobial susceptibility testing of Polyaminopropyl Biguanide (B1667054). A critical point of clarification is the common confusion in nomenclature. In the cosmetics and disinfectant industries, the name "Polyaminopropyl biguanide" (PAPB) is often used to refer to the potent antimicrobial agent Polyhexamethylene biguanide hydrochloride (PHMB).[1] Conversely, the chemical entity that is structurally a this compound (with a propyl linker) has demonstrated significantly lower antimicrobial efficacy.[2] Therefore, these application notes will focus on the methodologies for testing the antimicrobial activity of PHMB, the substance generally intended when referring to "this compound" in an antimicrobial context.
PHMB is a broad-spectrum, cationic antiseptic polymer effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] Its mechanism of action involves a multi-target approach, primarily initiated by the electrostatic interaction between the positively charged polymer and the negatively charged components of microbial cell membranes. This leads to membrane disruption, leakage of cellular contents, and ultimately, cell death.[4] Additionally, PHMB can enter the bacterial cell and condense the chromosome, further contributing to its antimicrobial effect.
These notes are intended for researchers, scientists, and drug development professionals engaged in evaluating the antimicrobial properties of PHMB.
Data Presentation: Antimicrobial Efficacy of PHMB
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of PHMB against a variety of microorganisms as reported in the scientific literature. These values can vary based on the specific strain, testing methodology, and media composition.
Table 1: Minimum Inhibitory Concentration (MIC) of PHMB against Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 2 | [5] |
| Staphylococcus aureus | EMRSA-15 | Not specified | [6] |
| Staphylococcus aureus | USA 300 | Not specified | [6] |
| Staphylococcus aureus | (Generic) | 1 | [5] |
| Pseudomonas aeruginosa | ATCC 25922 | 7.8 | [5] |
| Pseudomonas aeruginosa | (Generic) | 7.8 - 15.6 | [5] |
| Enterococcus faecalis | ATCC strain | 2 | [7][8] |
| Vibrio parahaemolyticus | (Generic) | 3.91 - 7.81 | [4] |
| Photobacterium damselae | (Generic) | 3.91 - 7.81 | [4][9] |
| Bacillus subtilis | (Generic) | 3.91 - 7.81 | [4][9] |
| Escherichia coli | EPEC | 31.25 | [4][9] |
Table 2: Minimum Bactericidal Concentration (MBC) of PHMB against Bacteria
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 2 | [5] |
| Staphylococcus aureus | (Generic) | <50 | [5] |
| Pseudomonas aeruginosa | ATCC 25922 | 15.6 | [5] |
| Pseudomonas aeruginosa | (Generic) | <50 | [5] |
| Vibrio parahaemolyticus | (Generic) | 15.63 - 62.50 | [4] |
| Photobacterium damselae | (Generic) | 15.63 - 62.50 | [4][9] |
| Bacillus subtilis | (Generic) | 15.63 - 62.50 | [4][9] |
| Escherichia coli | EPEC | 31.25 | [4][9] |
Table 3: Minimum Inhibitory and Fungicidal Concentrations of PHMB against Fungi
| Fungal Species | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | 7.8 | 15.6 | [5] |
| Candida albicans | (Generic) | 0.78 - 1.56 | Not specified | [5] |
Experimental Protocols
Standardized protocols from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for PHMB are not currently established.[10][11][12] However, the following protocols are adapted from general CLSI guidelines (M07 for bacteria) for broth microdilution and can be applied for the in vitro susceptibility testing of PHMB.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Polyhexamethylene biguanide (PHMB) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Microorganism culture in the logarithmic growth phase.
-
Sterile diluent (e.g., saline or broth).
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test microorganism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of PHMB Dilutions:
-
Prepare a serial two-fold dilution of the PHMB stock solution in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plate.
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the PHMB stock is added to the first well and serially diluted down the plate. The final volume in each well before adding the inoculum should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no PHMB) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal species may require longer incubation times (24-48 hours).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of PHMB at which there is no visible growth (turbidity) compared to the growth control well.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is an extension of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
MIC plate from Protocol 1.
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile micropipette and tips.
Procedure:
-
Subculturing:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours (or longer for fungi) until growth is visible in the control culture.
-
-
Reading the MBC/MFC:
-
The MBC/MFC is the lowest concentration of PHMB that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 0.1% of the original inoculum surviving).
-
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
References
- 1. Polihexanide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide. | Semantic Scholar [semanticscholar.org]
- 3. polyhexamethylene biguanide phmb: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
Determining the Minimum Inhibitory Concentration (MIC) of p-Aminobenzoic Acid (PAPB): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of p-Aminobenzoic Acid (PAPB), a small organic molecule with demonstrated antimicrobial properties. The provided methodologies are based on established standards for antimicrobial susceptibility testing, ensuring reliability and reproducibility of results.
Introduction
p-Aminobenzoic acid (PAPB), historically known as vitamin Bx, is a precursor in the folic acid synthesis pathway in many bacteria.[1][2] This pathway is essential for the production of nucleotides and certain amino acids, making it a critical target for antimicrobial agents.[3][4] Sulfonamide antibiotics, for instance, act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme that utilizes PAPB.[2][5] Beyond its role in folate metabolism, PAPB has been shown to exhibit direct antibacterial activity against a range of Gram-positive and Gram-negative bacteria by disrupting the integrity of the bacterial cell envelope.[6][7] This dual mechanism of action makes PAPB and its derivatives interesting candidates for antimicrobial research and development.
This application note details the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial compounds.[8][9][10]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of p-Aminobenzoic Acid (PAPB) and its derivatives against various bacterial strains as reported in the literature. It is important to note that MIC values can vary based on the specific strain, testing conditions, and the derivative of PAPB used.
| Bacterial Strain | Compound | MIC | Reference |
| Staphylococcus aureus (Methicillin-Resistant) | Schiff base derivative of PABA | 15.62 µM | [8][11] |
| Escherichia coli | p-Aminobenzoic Acid | 150 - 1600 µg/mL | [12][13] |
| Listeria monocytogenes | p-Aminobenzoic Acid | Activity demonstrated | [6] |
| Salmonella enteritidis | p-Aminobenzoic Acid | Activity demonstrated | [6] |
| Xanthomonas axonopodis pv. glycines | p-Aminobenzoic Acid | EC50 = 4.02 mM | [12] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[6][8][13]
Materials:
-
p-Aminobenzoic Acid (PAPB) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Quality control (QC) bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Microplate reader
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
1. Preparation of PAPB Stock Solution:
-
Aseptically weigh a precise amount of PAPB powder.
-
Dissolve the PAPB in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD600 ≈ 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
3. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.
-
In the first column, add 100 µL of the PAPB working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired test concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Column 11 will serve as the growth control (no PAPB).
-
Column 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension (prepared in step 2) to each well from column 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well will be 100 µL.
-
Seal the plate with a sterile lid or adhesive film.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PAPB at which there is no visible growth of bacteria.
-
A microplate reader can be used to measure the optical density at 600 nm (OD600) for a more quantitative assessment. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the growth control.
-
The sterility control (column 12) should show no growth.
-
The growth control (column 11) should show distinct turbidity.
-
The MIC for the quality control strains should fall within the established acceptable range.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of PAPB.
Signaling Pathway: Mechanism of Action of PAPB
Caption: Dual mechanism of action of PAPB.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. youtube.com [youtube.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. p-Aminobenzoic acid inhibits the growth of soybean pathogen Xanthomonas axonopodis pv. glycines by altering outer membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Cytotoxicity Assessment of Polyaminopropyl Biguanide on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaminopropyl biguanide (B1667054) (PAPB) is a polymer with antimicrobial properties. Due to its potential applications in various fields, a thorough understanding of its cytotoxic effects on human cells is crucial for safety and efficacy assessment. These application notes provide a summary of the known cytotoxic effects of PAPB on various human cell lines and detailed protocols for assessing its cytotoxicity.
Quantitative Cytotoxicity Data
The cytotoxic effects of Polyaminopropyl biguanide (PAPB) have been evaluated on several human cell lines. The following table summarizes the available quantitative data, including 50% inhibitory concentration (IC50) values and observed cell viability.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| HaCaT (Human Keratinocytes) | Cell Viability | 0.05% (v/v) | 24 hours | Moderate cytotoxicity[1] |
| 0.1% (v/v) | 24 hours | High cytotoxicity[1] | ||
| up to 0.1% (v/v) | 72 hours | Non-cytotoxic[1] | ||
| ≥ 0.25% (v/v) | 24 hours | Highly cytotoxic[1] | ||
| HepG2 (Human Liver Cancer) | MTT Assay | 80 µg/mL | Not Specified | IC50 |
| Neuro-2A (Mouse Neuroblastoma) | MTT Assay | 160 µg/mL | Not Specified | IC50 |
| Caco-2 (Human Colon Adenocarcinoma) | MTT Assay | 160 µg/mL | Not Specified | IC50 |
Experimental Protocols
This section provides detailed protocols for commonly used cytotoxicity assays to evaluate the effects of PAPB on human cell lines.
Cell Culture and Maintenance
-
Cell Lines: Obtain human cell lines (e.g., HaCaT, A549, HepG2) from a reputable cell bank.
-
Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
PAPB stock solution (sterilized)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
PAPB Treatment: Prepare serial dilutions of PAPB in complete culture medium. Remove the old medium from the wells and add 100 µL of the PAPB dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if PAPB is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the PAPB concentration and performing a non-linear regression analysis.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
PAPB stock solution (sterilized)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) which will be treated with a lysis buffer provided in the LDH assay kit.
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of PAPB.
Postulated Signaling Pathway: PAPB-Induced NF-κB Activation
While the precise upstream mechanisms of PAPB-induced cytotoxicity are still under investigation, studies suggest the involvement of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Postulated PAPB-induced NF-κB signaling pathway.
References
Application Note: Quantification of Polyaminopropyl Biguanide in Solutions using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaminopropyl biguanide (B1667054) (PAPB) is a broad-spectrum antimicrobial agent utilized as a preservative in a variety of products, including cosmetics, personal care items, and contact lens solutions.[1] Accurate quantification of PAPB in these formulations is critical for ensuring product efficacy and safety. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of PAPB. This application note provides a detailed protocol for the quantification of PAPB in solutions using a reversed-phase HPLC method with UV detection.
The analytical method described herein is based on established principles of reversed-phase chromatography, where the separation of PAPB from other matrix components is achieved on a C18 stationary phase.[2][3] The isocratic mobile phase, consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic modifier, ensures consistent and reproducible elution of the analyte.[2][3] Detection is performed using a UV detector at a wavelength optimized for biguanide compounds.[4]
Experimental Protocols
Materials and Reagents
-
Polyaminopropyl biguanide (PAPB) standard
-
Ammonium acetate (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm or 0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | 0.02 M Ammonium Acetate Buffer (pH 4.8) : Methanol (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 235 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
a. Mobile Phase Preparation (0.02 M Ammonium Acetate Buffer, pH 4.8)
-
Weigh 1.54 g of ammonium acetate and dissolve it in 1 L of deionized water.
-
Adjust the pH of the solution to 4.8 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with methanol in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication for 15-20 minutes before use.[5]
b. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of PAPB standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 10 minutes to ensure complete dissolution.
c. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 1000 µg/mL.[2][3]
d. Sample Preparation
-
For liquid samples, accurately dilute a known volume or weight of the sample with the mobile phase to bring the expected PAPB concentration within the calibration range.
-
For more complex matrices, such as cosmetics, an extraction step may be necessary. This can involve ultrasonic extraction followed by centrifugation.[2][3]
-
Filter all samples through a 0.22 µm syringe filter before injection into the HPLC system.
Data Presentation
The performance of the HPLC method was evaluated for linearity, precision, and accuracy. The quantitative data is summarized in the tables below.
Table 1: Linearity of PAPB Quantification
| Parameter | Value |
| Linearity Range | 5 - 1000 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Regression Equation | y = mx + c (determined experimentally) |
The method demonstrates excellent linearity over the specified concentration range.[2][3]
Table 2: Precision and Accuracy of the Method
| Parameter | Value |
| Relative Standard Deviation (RSD) | 1.2% - 4.4% (n=6) |
| Recovery | 97.5% - 106.5% |
| Limit of Detection (LOD) | 15 mg/kg |
The low RSD values indicate high precision, and the recovery rates demonstrate the accuracy of the method.[2][3]
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the quantification of PAPB is illustrated in the following diagram.
Caption: Experimental workflow for PAPB quantification by HPLC.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound in various solutions. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. The presented method validation data demonstrates its suitability for routine quality control analysis in research, development, and manufacturing environments.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. Determination of this compound in cosmetics by high performance liquid chromatography [sjpm.org.cn]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Electron J Biomed 2009;2:30-37. Arora et al. METHOD FOR DETERMINATION OF POLYHEXANIDE IN MULTIPURPOSE SOLUTION [biomed.uninet.edu]
- 5. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Polyaminopropyl Biguanide in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaminopropyl biguanide (B1667054) (PAPB) is a polymer with antiseptic properties. While its efficacy as a standalone antimicrobial agent has been a subject of varied scientific reports, with some studies indicating limited activity, specific research has demonstrated its potential in the disruption of bacterial biofilms. Notably, its application against Pseudomonas aeruginosa, a pathogen known for its robust biofilm formation and resistance to conventional antimicrobials, has been investigated.
These application notes provide a detailed overview of the use of PAPB in biofilm disruption assays, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of experimental workflows and related signaling pathways. It is important to note the conflicting evidence in the scientific literature regarding PAPB's broad-spectrum antimicrobial efficacy. While some studies report minimal antibacterial effects, the protocols and data presented here are based on research demonstrating its utility in a biofilm disruption context.
Data Presentation
The following table summarizes the quantitative data on the efficacy of Polyaminopropyl biguanide (PAPB) in disrupting Pseudomonas aeruginosa biofilms, as reported in the scientific literature.
| Microorganism | Biofilm Age | PAPB Concentration | Exposure Time | Biofilm Reduction (log10 CFU) | Reference |
| Pseudomonas aeruginosa | Not Specified | Not Specified | 4 hours | > 3.0 | Chang et al., 2015[1] |
Note: The specific concentration of PAPB used in the referenced study was not detailed in the abstract. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for conducting biofilm disruption assays with PAPB. The protocols are based on established methods and the procedures described by Chang et al. (2015).
Protocol 1: Pseudomonas aeruginosa Biofilm Disruption Assay using Colony Forming Unit (CFU) Quantification
Objective: To quantify the reduction in viable bacterial cells within a P. aeruginosa biofilm after treatment with PAPB.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Phosphate-Buffered Saline (PBS)
-
This compound (PAPB) solution of desired concentrations
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile contact lens cases or other appropriate surfaces for biofilm formation
-
Alginate swabs
-
Plate reader
-
Incubator (37°C)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
Part A: Biofilm Formation
-
Inoculate a single colony of P. aeruginosa into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Adjust the optical density (OD) of the overnight culture to a predefined value (e.g., OD600 of 0.1) with fresh TSB.
-
Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate or to the surface intended for biofilm formation (e.g., contact lens case).
-
Incubate the plate/surface at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
Part B: PAPB Treatment
-
Carefully remove the planktonic bacteria (supernatant) from the wells without disturbing the biofilm.
-
Gently wash the biofilm twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Add 200 µL of the PAPB solution at the desired concentration to the test wells. For the control wells, add 200 µL of sterile PBS.
-
Incubate the plate/surface for the desired exposure time (e.g., 4 hours) at 37°C.[1]
Part C: Quantification of Biofilm Reduction
-
After incubation, remove the PAPB solution and wash the biofilm twice with sterile PBS.
-
Physically disrupt the biofilm by scraping the surface of the well or using an alginate swab to thoroughly remove the biofilm from the surface.[1]
-
Resuspend the scraped biofilm or the swab tip in 1 mL of sterile PBS.
-
Vortex vigorously for 1-2 minutes to ensure the bacteria are fully dispersed.
-
Perform serial dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of Colony Forming Units (CFU) per mL.
-
Calculate the log10 reduction in CFU for the PAPB-treated biofilms compared to the PBS-treated control biofilms.
Protocol 2: Visualization of Biofilm Disruption using Confocal Laser Scanning Microscopy (CLSM)
Objective: To visualize the effect of PAPB on the viability and structure of P. aeruginosa biofilms.
Materials:
-
Biofilms grown on sterile coverslips (prepared as in Protocol 1, Part A)
-
PAPB solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)[1]
-
Confocal laser scanning microscope
Procedure:
-
Grow P. aeruginosa biofilms on sterile glass coverslips placed in a petri dish or multi-well plate.
-
Treat the biofilms with PAPB as described in Protocol 1, Part B.
-
After treatment, gently wash the coverslips with sterile PBS.
-
Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.[1]
-
Mount the stained coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to observe the three-dimensional structure of the biofilm and the distribution of live and dead cells.
Visualizations
Experimental Workflow for Biofilm Disruption Assay
Caption: Workflow for quantifying PAPB's effect on P. aeruginosa biofilms.
Signaling Pathways in Pseudomonas aeruginosa Biofilm Formation
Pseudomonas aeruginosa biofilm development is a complex process regulated by intricate signaling networks. Two of the most critical pathways are Quorum Sensing (QS) and the cyclic-di-GMP (c-di-GMP) signaling network.
Quorum Sensing (QS): This is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. In P. aeruginosa, there are at least four interconnected QS systems: las, rhl, pqs, and iqs. The las system is considered to be at the top of the hierarchy, influencing the other systems. These pathways regulate the production of virulence factors and are crucial for biofilm maturation.
Cyclic-di-GMP (c-di-GMP) Signaling: This second messenger system is a key regulator of the switch between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria. High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of adhesins and exopolysaccharides, while repressing motility. The Gac/Rsm pathway is a major signaling cascade that influences c-di-GMP levels and, consequently, biofilm formation.
Caption: Regulation of P. aeruginosa biofilm formation by QS and c-di-GMP.
References
Application Notes and Protocols: Development of Polyaminopropyl Biguanide-Releasing Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaminopropyl biguanide (B1667054) (PAPB) is a polymer with biguanide functional groups that has been investigated for its antimicrobial properties. As a member of the biguanide family, it shares structural similarities with the more extensively studied polyhexamethylene biguanide (PHMB). The development of biomaterials capable of releasing antimicrobial agents is a significant area of research aimed at preventing device-associated infections. These application notes provide a comprehensive overview of the methodologies and protocols for the fabrication, characterization, and evaluation of PAPB-releasing biomaterials.
It is important to note that while PAPB exhibits low cytotoxicity, its antimicrobial efficacy has been found to be significantly lower than that of PHMB in some studies.[1][2][3] Therefore, the development of PAPB-releasing biomaterials should be approached as an investigative process, with careful evaluation of its suitability for the intended application.
Fabrication of PAPB-Releasing Biomaterials
The incorporation of PAPB into biomaterials can be achieved through several methods, including blending, surface grafting, and encapsulation. The choice of method depends on the desired release profile and the nature of the biomaterial matrix.
Protocol: Fabrication of PAPB-Loaded Poly(ε-caprolactone) (PCL) Scaffolds by Solvent Casting
This protocol describes the fabrication of a porous PCL scaffold loaded with PAPB using a solvent casting and particle leaching method.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Polyaminopropyl biguanide (PAPB)
-
Dichloromethane (DCM)
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm)
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) solution of PCL in DCM by dissolving the PCL pellets with stirring.
-
Once the PCL is fully dissolved, add the desired amount of PAPB to the solution and stir until a homogenous mixture is obtained.
-
Add NaCl particles to the polymer solution at a specific polymer-to-salt weight ratio (e.g., 1:4) and mix thoroughly to ensure uniform distribution of the salt particles.
-
Pour the resulting slurry into a polytetrafluoroethylene (PTFE) mold.
-
Allow the solvent to evaporate in a fume hood for 24-48 hours.
-
After complete solvent evaporation, immerse the scaffold in deionized water for 48 hours, changing the water periodically to leach out the NaCl particles.
-
Dry the porous scaffold in a vacuum oven at room temperature until a constant weight is achieved.
Protocol: Synthesis of PAPB-Grafted Chitosan (B1678972) Films
This protocol outlines the grafting of PAPB onto chitosan films to create a biomaterial with surface-immobilized antimicrobial potential.[4][5]
Materials:
-
Chitosan
-
2% (v/v) Acetic acid solution
-
This compound (PAPB)
-
Glutaraldehyde (B144438) solution
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 2% acetic acid with continuous stirring.
-
Cast the chitosan solution into a petri dish and allow it to dry at 40-50°C to form a film.
-
Immerse the dried chitosan film in a glutaraldehyde solution (e.g., 2.5% v/v) to activate the surface amine groups. The reaction time will need to be optimized.
-
Wash the film thoroughly with deionized water to remove any unreacted glutaraldehyde.
-
Immerse the activated chitosan film in a PAPB solution. The concentration of PAPB and reaction time should be optimized.
-
Neutralize the film by immersing it in a dilute NaOH solution, followed by extensive washing with deionized water until the pH is neutral.
-
Dry the PAPB-grafted chitosan film at room temperature.
Characterization of PAPB-Releasing Biomaterials
Characterization of the fabricated biomaterials is essential to understand their physical, chemical, and morphological properties.
Table 1: Characterization Techniques for PAPB-Releasing Biomaterials
| Characterization Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology, pore size, and interconnectivity of scaffolds.[6][7][8][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of PAPB in the biomaterial and to identify chemical interactions between PAPB and the polymer matrix.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | For surface-grafted materials, to determine the elemental composition of the surface and confirm the presence of PAPB. |
| Contact Angle Measurement | To assess the hydrophilicity/hydrophobicity of the biomaterial surface, which can influence cell attachment and protein adsorption. |
| Mechanical Testing (e.g., Tensile Testing) | To evaluate the mechanical properties of the biomaterial to ensure it is suitable for the intended application.[7][9] |
Quantitative Analysis of PAPB Release
Determining the release kinetics of PAPB from the biomaterial is crucial for predicting its in vivo performance. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the amount of drug released over time.[10][11][12][13]
Protocol: In Vitro PAPB Release Study
Materials:
-
PAPB-releasing biomaterial of known weight and dimensions.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator shaker set at 37°C.
-
HPLC system with a suitable column (e.g., C18).
-
Mobile phase (to be optimized for PAPB).
-
PAPB standard solutions of known concentrations.
Procedure:
-
Place a pre-weighed sample of the PAPB-releasing biomaterial into a sterile tube containing a known volume of PBS (e.g., 10 mL).
-
Incubate the tubes at 37°C in a shaker for a defined period.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24, 48, 72 hours, and so on), collect an aliquot of the release medium (e.g., 1 mL).
-
Replenish the collected volume with fresh PBS to maintain a constant volume.
-
Analyze the collected samples using a validated HPLC method to determine the concentration of PAPB.
-
Construct a calibration curve using the PAPB standard solutions.
-
Calculate the cumulative amount and percentage of PAPB released at each time point.
Table 2: Example of PAPB Release Data Presentation
| Time (hours) | Concentration of PAPB (µg/mL) | Cumulative Release (µg) | Cumulative Release (%) |
| 1 | Data | Data | Data |
| 3 | Data | Data | Data |
| 6 | Data | Data | Data |
| 12 | Data | Data | Data |
| 24 | Data | Data | Data |
| 48 | Data | Data | Data |
| 72 | Data | Data | Data |
| ... | Data | Data | Data |
Note: Specific quantitative data for PAPB release from biomaterials is not widely available in the reviewed literature. This table serves as a template for data presentation.
Antimicrobial Efficacy Testing
The ability of the biomaterial to inhibit microbial growth is a key performance indicator. Standard methods include the zone of inhibition assay and the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Zone of Inhibition Assay (Kirby-Bauer Method)
This method qualitatively assesses the antimicrobial activity of a diffusible antimicrobial agent from the biomaterial.[14][15][16][17]
Materials:
-
PAPB-releasing biomaterial (cut into small discs).
-
Control biomaterial (without PAPB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Mueller-Hinton Agar (MHA) plates.
-
Tryptic Soy Broth (TSB).
-
Sterile swabs.
-
Incubator at 37°C.
Procedure:
-
Prepare a bacterial suspension in TSB and adjust its turbidity to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Aseptically place a disc of the PAPB-releasing biomaterial and a control disc onto the surface of the agar.
-
Gently press the discs to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
Table 3: Example of Zone of Inhibition Data
| Biomaterial | Target Microorganism | Zone of Inhibition (mm) |
| PCL-PAPB Scaffold | S. aureus | Data |
| PCL-PAPB Scaffold | E. coli | Data |
| Control PCL Scaffold | S. aureus | 0 |
| Control PCL Scaffold | E. coli | 0 |
Note: A comparative study indicated that PAPB-containing dressings showed no relevant antimicrobial effects, which would result in a 0 mm zone of inhibition.[1][2][3] This table is a template for how results would be presented.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the released antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Materials:
-
Release media collected from the in vitro release study at different time points.
-
Bacterial strains.
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
In a 96-well plate, perform serial dilutions of the collected release media with MHB.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without PAPB) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the release medium that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Table 4: Example of MIC Data
| Biomaterial Release Medium | Target Microorganism | MIC (µg/mL of PAPB) |
| PCL-PAPB (24h release) | S. aureus | Data |
| PCL-PAPB (24h release) | E. coli | Data |
Note: Given the reported low antimicrobial activity of PAPB, the MIC values may be very high or not achievable with the concentrations released from the biomaterial.[1][2][3] This table serves as a template.
Biocompatibility Evaluation
Biocompatibility testing is mandatory to ensure the safety of the biomaterial for clinical applications. Cytotoxicity testing is a fundamental initial assessment.[20][21][22][23]
Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)
This protocol assesses the potential of the biomaterial to cause cell damage.
Materials:
-
PAPB-releasing biomaterial.
-
Control biomaterial.
-
Mammalian cell line (e.g., L929 fibroblasts).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Extract Preparation: Incubate the biomaterial in cell culture medium (e.g., at a ratio of 3 cm²/mL) for 24 hours at 37°C to create an extract.
-
Cell Seeding: Seed L929 cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the culture medium and replace it with the biomaterial extract. Include controls with fresh medium and a positive control (e.g., dilute phenol).
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the negative control.
Table 5: Example of Cytotoxicity Data
| Biomaterial Extract | Cell Viability (%) |
| PCL-PAPB | Data |
| Control PCL | Data |
| Positive Control | Data (<30%) |
| Negative Control | 100% |
Note: Studies have shown that PAPB exhibits no or low cytotoxicity.[1][2][3] Therefore, high cell viability is expected.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for biguanides on bacterial cells.
Caption: General experimental workflow for PAPB-releasing biomaterials.
Conclusion
The development of PAPB-releasing biomaterials presents an interesting case study. While the material exhibits favorable biocompatibility with low cytotoxicity, its antimicrobial efficacy is questionable when compared to other biguanides like PHMB.[1][2][3] The protocols outlined in these application notes provide a comprehensive framework for the fabrication, characterization, and evaluation of such biomaterials. Researchers should pay close attention to the antimicrobial efficacy testing to determine if PAPB is a suitable candidate for their specific application. Further research may be needed to enhance the antimicrobial activity of PAPB-releasing biomaterials or to explore its use in applications where high antimicrobial potency is not the primary requirement.
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. scilit.com [scilit.com]
- 6. Fabrication and Characterization of Bioresorbable Drug-coated Porous Scaffolds for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Poliglecaprone-Incorporated Polycaprolactone Composite Fibrous Scaffolds | MDPI [mdpi.com]
- 8. Fabrication and Characterization of Electrospun PCL/GelMA Composite Scaffolds for Muscle Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Preparation and Biological Testing of Novel Wound Dressings with an Encapsulated Antibacterial and Antioxidant Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assessment of the antimicrobial activity of wound dressings: influence of the test method selected and impact of the pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial and Cellular Response Toward a Gasotransmitter-Based Hybrid Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modified polymeric biomaterials with antimicrobial and immunomodulating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. zeusinc.com [zeusinc.com]
Application Note: Evaluation of Polyaminopropyl Biguanide (PAPB) as a Preservative in Cell Culture Media
Introduction
The maintenance of sterile cell cultures is paramount for reliable and reproducible results in research, diagnostics, and biopharmaceutical production. Bacterial and fungal contamination remains a significant challenge, necessitating the use of antibiotics or preservatives in cell culture media. An ideal preservative should exhibit broad-spectrum antimicrobial activity at low concentrations while demonstrating minimal cytotoxicity to mammalian cells. This application note evaluates the suitability of Polyaminopropyl biguanide (B1667054) (PAPB) as a preservative for cell culture applications, based on currently available scientific data.
A critical point of clarification is the frequent misidentification in literature and cosmetic ingredient databases between Polyaminopropyl biguanide (PAPB) and Polyhexamethylene biguanide (PHMB).[1][2] While structurally related, their efficacy and toxicity profiles are markedly different.[3][4] This document will address the properties of true PAPB and its distinction from PHMB.
Summary of Findings
Scientific studies comparing PAPB and PHMB have revealed that while PAPB exhibits low cytotoxicity to human and murine cell lines, it unfortunately also possesses negligible antimicrobial efficacy.[3][4][5] In contrast, PHMB is a potent antimicrobial agent but demonstrates significantly higher cytotoxicity, rendering it unsuitable for most cell culture applications.[3][5] Based on this evidence, This compound (PAPB) is not recommended for use as a preservative in cell culture media due to its lack of effective antimicrobial properties.
Data Presentation
The following tables summarize the comparative data on the cytotoxicity and antimicrobial efficacy of PAPB and its related compound, PHMB.
Table 1: Cytotoxicity Data of PAPB vs. PHMB Data compiled from studies on human keratinocytes (HaCaT) and murine fibroblasts (L929).[5][6]
| Compound | Cell Line | Concentration (% v/v) | Incubation Time (hours) | Cell Viability/Cytotoxicity Classification |
| PAPB | L929 | up to 0.1% | 24 | No cytotoxic effect detected[1][6] |
| L929 | 0.05% - 0.1% | 72 | Weak cytotoxic effect[1][6] | |
| HaCaT | 0.05% | 24 | Moderate cytotoxicity[1][6] | |
| HaCaT | 0.1% | 24 | High cytotoxicity[1][6] | |
| HaCaT | up to 0.1% | 72 | Non-cytotoxic[1][6] | |
| L929 & HaCaT | ≥ 0.25% | 24 | Highly cytotoxic[1][6] | |
| PHMB | L929 & HaCaT | All tested concentrations (0.005% to 1%) | 24 and 72 | Highly cytotoxic (cell survival not exceeding 27%)[1][6] |
Table 2: Antimicrobial Efficacy of PAPB vs. PHMB Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
| Compound | Target Microorganism | Minimum Bactericidal Concentration (MBC) | Antimicrobial Efficacy |
| PAPB | Staphylococcus aureus, Escherichia coli | Not effective | Ineffective in bacterial eradication[1][3][4][6] |
| PHMB | Staphylococcus aureus, Escherichia coli | < 0.05 mg/mL (0.005%) | High antimicrobial activity[6] |
Mechanism of Action
Biguanides like PHMB are known to interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption.[7] Recent studies also suggest that PHMB can enter bacterial cells and condense their chromosomes, providing another mechanism for its antimicrobial action.[8][9] In mammalian cells, while PHMB can also be internalized, it appears to be sequestered within endosomes, preventing it from reaching the nucleus and interacting with chromosomal DNA.[8][9] The precise mechanism for PAPB's weak antimicrobial effect is not as well-elucidated, but its structural differences likely result in a significantly lower affinity for bacterial membranes and DNA.
For biguanides in general, a primary target in mammalian cells at high concentrations can be the mitochondrial complex I, leading to energy stress and activation of AMPK (AMP-activated protein kinase). However, the low cytotoxicity profile of PAPB at typical preservative concentrations suggests it does not significantly engage this or other major cytotoxic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate preservatives like PAPB and PHMB.
1. Protocol for Determination of Cytotoxicity (based on ISO 10993-5)
This protocol outlines the method for assessing the in vitro cytotoxicity of a compound on mammalian cell lines.
-
Objective: To determine the effect of the test compound on cell viability.
-
Materials:
-
Cell Lines: Human keratinocytes (HaCaT) and murine fibroblasts (L929).
-
Culture Media: DMEM or other appropriate media, supplemented with fetal bovine serum (FBS) and antibiotics (for routine culture, not during the assay).
-
Test Compound: PAPB or PHMB, diluted to various concentrations in culture medium.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay kit, DMSO, Phosphate Buffered Saline (PBS).
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed HaCaT or L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound (e.g., 0.005% to 1% v/v) in serum-free culture medium.
-
Treatment: Remove the culture medium from the wells and replace it with the prepared test solutions. Include negative controls (medium only) and positive controls (a known cytotoxic substance).
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot cell viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cells are non-viable).
-
2. Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of a preservative that prevents the growth of a microorganism.
-
Objective: To assess the antimicrobial efficacy of the test compound.
-
Materials:
-
Microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027).
-
Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (B569324) (TSA).
-
Test Compound: PAPB or PHMB.
-
Equipment: 96-well plates, incubator (35-37°C), sterile loops, petri dishes.
-
-
Procedure:
-
Inoculum Preparation: Grow a fresh culture of the test microorganism in TSB overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in TSB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound where no visible growth (turbidity) is observed.
-
Determination of MBC:
-
From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a TSA plate.
-
Incubate the TSA plates at 35-37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
-
Visualizations
Logical Workflow for Preservative Evaluation
Caption: Logical workflow for evaluating a cell culture preservative.
The primary requirements for a cell culture preservative are a dual combination of high antimicrobial efficacy and low cytotoxicity. While this compound (PAPB) meets the criterion of low cytotoxicity at relevant concentrations, it fails as an effective antimicrobial agent.[4][5] The structurally similar compound, PHMB, while an effective antimicrobial, is too cytotoxic for direct use in cell culture media.[3] Therefore, based on current scientific evidence, PAPB is not a viable candidate for preventing microbial contamination in cell culture applications. Researchers should continue to rely on established aseptic techniques and, where necessary, qualified antibiotics designed for cell culture use.
References
- 1. cir-safety.org [cir-safety.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. cir-safety.org [cir-safety.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
Application Notes and Protocols: Polyaminopropyl Biguanide Nanoparticle Synthesis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaminopropyl biguanide (B1667054) (PAPB) is a cationic polymer that has garnered interest in the biomedical field. While its close analog, polyhexamethylene biguanide (PHMB), is widely known for its potent antimicrobial properties, PAPB has demonstrated significantly lower cytotoxicity, making it a promising candidate for drug delivery applications. The biguanide groups in the polymer backbone provide a positive charge, enabling interaction with negatively charged cell membranes and the potential for electrostatic complexation with anionic drugs or nucleic acids. This document provides detailed protocols for the synthesis, characterization, and evaluation of PAPB-based nanoparticles as a platform for controlled drug delivery. Due to the limited literature specifically on PAPB nanoparticles for drug delivery, the following protocols are adapted from established methods for similar cationic polymers, such as PHMB and polyethylene (B3416737) biguanides (PEBs), as well as general polymeric nanoparticle fabrication techniques.
Data Presentation
The following tables summarize representative quantitative data from studies on biguanide-based nanoparticles. These values can serve as a benchmark for the development and characterization of PAPB nanoparticles.
Table 1: Physicochemical Properties of Biguanide-Based Nanoparticles
| Formulation Code | Polymer | Method | Average Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Reference |
| PHMB/Nadifloxacin | PHMB | Self-assembly | 291.3 ± 89.6 | 0.35 ± 0.04 | +20.2 ± 4.83 | |
| PHMB-AgNPs | PHMB | Chemical Reduction | ~50-100 (TEM) | N/A | +53 | |
| PEB NPs/pDNA | PEB | Cross-linking | 150 - 321 | N/A | +21 to +30 |
Table 2: Drug Loading and In Vitro Release from Nanoparticle Formulations
| Formulation | Drug | Loading Method | Encapsulation Efficiency (%) | Drug Loading Content (%) | Release Profile | Reference |
| PHMB/Nadifloxacin | Nadifloxacin | Self-assembly | Not Reported | Not Reported | Not Reported | |
| PLGA NPs | Tamoxifen | Emulsion-Evaporation | 71.6 | Not Reported | Biphasic release |
Note: Specific drug loading and release data for PAPB nanoparticles are yet to be published. The data presented are from a well-established polymeric nanoparticle system to illustrate typical parameters.
Experimental Protocols
Protocol 1: Synthesis of PAPB Nanoparticles by Nanoprecipitation
This protocol describes the synthesis of PAPB nanoparticles using the nanoprecipitation method, a straightforward and reproducible technique for forming polymeric nanoparticles.
Materials:
-
Polyaminopropyl biguanide (PAPB)
-
A water-miscible organic solvent (e.g., acetone, ethanol, or acetonitrile)
-
Deionized water
-
Drug to be encapsulated (hydrophobic)
-
Magnetic stirrer and stir bar
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Preparation of Organic Phase: Dissolve a known amount of PAPB and the hydrophobic drug in the selected organic solvent. A typical starting concentration is 1-5 mg/mL for PAPB.
-
Nanoprecipitation: While vigorously stirring the deionized water (the non-solvent), add the organic phase dropwise. The volume ratio of the non-solvent to the organic solvent should be between 2:1 and 5:1.
-
Nanoparticle Formation: Upon addition, the rapid solvent displacement will cause the PAPB and the encapsulated drug to precipitate into nanoparticles.
-
Solvent Removal: Allow the nanoparticle suspension to stir at room temperature for several hours (or overnight) to evaporate the organic solvent.
-
Purification: To remove any remaining free drug and un-encapsulated polymer, purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours, with frequent changes of the water.
-
Storage: Store the purified PAPB nanoparticle suspension at 4°C. For long-term storage, lyophilization may be considered.
Protocol 2: Characterization of PAPB Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Image the grid using a TEM to observe the shape and size of the nanoparticles.
-
Protocol 3: Determination of Drug Loading Content and Encapsulation Efficiency
Materials:
-
Drug-loaded PAPB nanoparticle suspension
-
Appropriate solvent to dissolve the nanoparticles and release the drug
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Separate Free Drug: Centrifuge a known volume of the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the free, un-encapsulated drug.
-
Quantify Free Drug: Measure the concentration of the drug in the supernatant using a pre-established calibration curve with HPLC or UV-Vis spectrophotometry.
-
Quantify Total Drug: Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles. Dissolve the lyophilized powder in a suitable solvent to release the encapsulated drug and measure the total drug concentration.
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading Content (%DLC): %DLC = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis bag method to simulate the release of the drug from the PAPB nanoparticles in a physiological environment.
Materials:
-
Drug-loaded PAPB nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis bag (MWCO corresponding to the drug's molecular weight)
-
Shaking incubator or water bath at 37°C
Procedure:
-
Preparation: Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in a known volume of PBS (the release medium) in a beaker.
-
Incubation: Place the beaker in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Visualizations
Caption: Workflow for PAPB nanoparticle synthesis and characterization.
Application Notes and Protocols: Formulation of Polyaminopropyl Biguanide Hydrogels for Topical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaminopropyl biguanide (B1667054) (PAPB) is a broad-spectrum antimicrobial agent belonging to the biguanide family. Its polymeric nature and cationic charge contribute to its efficacy against a range of microorganisms. When incorporated into hydrogel networks, PAPB can be formulated into topical delivery systems for applications such as wound dressings, antiseptic gels, and skincare products. These hydrogels offer the dual benefit of providing a moist environment conducive to healing while delivering sustained antimicrobial action.
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of PAPB hydrogels for topical use.
Important Note on Nomenclature: Polyaminopropyl biguanide (PAPB) is chemically distinct from Polyhexamethylene biguanide (PHMB), although the terms are sometimes used interchangeably in commercial literature. Scientific evidence suggests that PHMB generally exhibits higher antimicrobial efficacy than PAPB. Due to a greater abundance of published data for PHMB-containing hydrogels, some of the quantitative data presented herein is derived from studies on PHMB hydrogels and should be considered as a reference, acknowledging the potential for differences in performance with PAPB formulations.
Formulation Strategies
The formulation of PAPB hydrogels involves the selection of a suitable polymer matrix and a crosslinking strategy. The choice of polymer will dictate the hydrogel's physicochemical properties, such as viscosity, swelling behavior, and biocompatibility.
Commonly Used Polymers:
-
Natural Polymers: Chitosan (B1678972), Sodium Alginate, Gelatin, Hyaluronic Acid
-
Synthetic Polymers: Polyvinyl Alcohol (PVA), Polyethylene Glycol (PEG), Carbopol® polymers
Crosslinking Methods:
-
Physical Crosslinking: Based on non-covalent interactions like ionic interactions, hydrogen bonding, or freeze-thaw cycles. This method avoids the use of potentially toxic crosslinking agents.
-
Chemical Crosslinking: Involves the formation of covalent bonds using a crosslinking agent (e.g., glutaraldehyde, genipin). This typically results in hydrogels with greater mechanical stability.
Table 1: Example Formulations of Biguanide-Containing Hydrogels
| Formulation ID | Polymer System | Biguanide Concentration (% w/w) | Crosslinking Method/Agent | Key Characteristics |
| PHMB-CS-01 | Chitosan (2% w/v) in acetic acid | 1% PHMB | Sodium hydroxide (B78521) | Good stability and antibacterial activity |
| PHMB-BC-ALG-01 | Bacterial Cellulose / Sodium Alginate | Not specified | CaCl₂ (Ionic) | High puncture strength and swelling degree |
| PAPB-PVA-01 | Polyvinyl Alcohol (10% w/v) | 0.5% PAPB (Hypothetical) | Freeze-Thaw Cycles | High porosity and good biocompatibility |
| PAPB-CAR-01 | Carbopol® 940 (1% w/v) | 0.2% PAPB (Hypothetical) | Neutralization with TEA | Clear gel with good spreadability |
Data for PHMB formulations are adapted from existing studies and serve as a reference. PAPB formulations are hypothetical examples based on common hydrogel preparation techniques.
Characterization of PAPB Hydrogels
Thorough characterization is essential to ensure the safety, efficacy, and stability of the hydrogel formulation.
Physicochemical Properties
| Property | Formulation ID | Value | Method |
| Swelling Ratio (%) | PHMB-BC-ALG-01 | 407% | Gravimetric |
| Puncture Strength (N/mm²) | PHMB-BC-ALG-01 | 4.50 | Texture Analyzer |
| Viscosity (Pa·s) | Generic Hydrogel | 10 - 50 | Rheometer |
| pH | PAPB-PVA-01 | 5.5 - 6.5 | pH Meter |
Note: Data for PHMB-BC-ALG-01 is provided as a representative example of a biguanide hydrogel.
Antimicrobial Efficacy
The antimicrobial activity of PAPB hydrogels can be assessed against a panel of relevant microorganisms, such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | 18 ± 1.5 |
| Escherichia coli (ATCC 25922) | 16 ± 1.0 |
| Pseudomonas aeruginosa (ATCC 27853) | 14 ± 1.2 |
| MRSA (Clinical Isolate) | 17 ± 1.8 |
| Klebsiella pneumoniae (Clinical Isolate) | 15 ± 1.0 |
This data is for a PHMB-containing hydrogel and serves as a reference for the expected antimicrobial performance of biguanide hydrogels.
In Vitro Drug Release
For formulations where PAPB is intended to be released from the hydrogel, in vitro release studies are crucial.
| Time (hours) | Cumulative Release (%) |
| 1 | 15 ± 2.5 |
| 4 | 40 ± 3.1 |
| 8 | 65 ± 4.0 |
| 12 | 80 ± 3.5 |
| 24 | 95 ± 2.8 |
This table illustrates a typical release profile. The actual release of PAPB will depend on the specific formulation.
Biocompatibility
Biocompatibility testing is critical to ensure the safety of the hydrogel for topical application.
| Assay | Cell Line | Concentration | Result |
| Cytotoxicity | L929 | 0.05% PAPB | Weak cytotoxic effect after 72h |
| Cytotoxicity | L929 | 0.1% PAPB | Weak cytotoxic effect after 72h |
| Cytotoxicity | HaCaT | 0.05% PAPB | Non-cytotoxic after 72h |
| Cytotoxicity | HaCaT | 0.1% PAPB | Non-cytotoxic after 72h |
| Cell Viability | Fibroblasts | Hydrogel Extract | >90% viability (Hypothetical) |
Cytotoxicity data for PAPB solution is from the Cosmetic Ingredient Review. Cell viability for a full hydrogel formulation is a hypothetical desirable outcome.
Experimental Protocols
Protocol for Preparation of a Chitosan-PAPB Hydrogel
-
Preparation of Chitosan Solution:
-
Dissolve 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is formed.
-
-
Incorporation of PAPB:
-
To the chitosan solution, add the desired amount of a stock solution of PAPB (e.g., 20% w/v) to achieve the final target concentration (e.g., 0.2 - 1.0% w/w).
-
Stir the mixture for 1 hour to ensure uniform distribution of PAPB.
-
-
Crosslinking:
-
Slowly add a 1 M sodium hydroxide solution dropwise while stirring until the pH reaches approximately 7.0, inducing the formation of the hydrogel.
-
Continue stirring for another 30 minutes.
-
-
Purification:
-
Wash the resulting hydrogel with distilled water to remove any unreacted reagents.
-
The hydrogel can be lyophilized for long-term storage or for use in swelling studies.
-
Protocol for Rheological Characterization
-
Sample Loading:
-
Place an appropriate amount of the hydrogel sample onto the lower plate of a rheometer.
-
Lower the upper plate to the desired gap distance (e.g., 1 mm).
-
-
Oscillatory Strain Sweep:
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
-
Oscillatory Frequency Sweep:
-
Conduct a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G'').
-
-
Flow Sweep:
-
Measure the viscosity of the hydrogel as a function of the shear rate.
-
Protocol for In Vitro Drug Release Study (Franz Diffusion Cell)
-
Membrane Preparation:
-
Soak a synthetic membrane (e.g., polysulfone) in the receptor medium for 30 minutes.
-
-
Cell Assembly:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped.
-
-
Sample Application:
-
Apply a known amount of the PAPB hydrogel to the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
-
Quantification:
-
Analyze the concentration of PAPB in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Protocol for Antimicrobial Efficacy (Agar Disc Diffusion Assay)
-
Bacterial Culture Preparation:
-
Prepare a bacterial suspension of the test organism (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate using a sterile swab.
-
-
Disc Application:
-
Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.
-
Apply a known volume of the liquefied hydrogel or a precisely cut piece of the solid hydrogel onto each disc.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
-
Protocol for In Vitro Biocompatibility (MTT Assay)
-
Cell Seeding:
-
Seed human dermal fibroblasts (or another relevant cell line) into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Hydrogel Extract Preparation:
-
Incubate a known amount of the sterile hydrogel in a cell culture medium for 24 hours to create an extract.
-
Serially dilute the extract to obtain different concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the hydrogel extracts of different concentrations.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Visualizations
Signaling Pathway
Caption: Antimicrobial mechanism of PAPB.
Experimental Workflows
Caption: Hydrogel formulation and characterization workflow.
Caption: Efficacy and safety evaluation workflow.
Application Notes and Protocols for Polyaminopropyl Biguanide in the Prevention of Medical Device-Associated Infections
A Critical Review and Comparative Analysis
For research, scientific, and drug development professionals.
Initial Note on Nomenclature and Efficacy: A critical clarification is necessary when discussing "Polyaminopropyl biguanide" (PAPB) for antimicrobial applications. Scientific literature reveals a significant and recurring confusion in nomenclature. The term PAPB, which correctly refers to a polymer with a three-carbon (propyl) linker (CAS 133029-32-0), has been found to possess minimal to no efficacy against a broad spectrum of bacteria. In contrast, Polyhexamethylene biguanide (B1667054) (PHMB), with a six-carbon (hexyl) linker, is a potent antimicrobial agent. Often, the name "this compound" is incorrectly used in commercial and cosmetic contexts to refer to the more effective PHMB.
This document will address the topic as requested, but will do so by presenting a comparative analysis. We will provide the available data for true PAPB, which underscores its lack of suitability for preventing bacterial device-associated infections. To fulfill the user's request for detailed protocols and application notes for an effective polybiguanide, we will use Polyhexamethylene biguanide (PHMB) as the primary, effective example. This approach ensures scientific accuracy and provides a valuable guide for researchers in this field.
Introduction: The Challenge of Medical Device-Associated Infections
Medical device-associated infections (MDAIs) are a leading cause of healthcare-associated infections (HAIs), resulting in significant patient morbidity, mortality, and increased healthcare costs. The surfaces of indwelling and implanted medical devices, such as catheters, are prone to colonization by microorganisms, which can lead to the formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which protects them from the host's immune system and antimicrobial treatments. Consequently, there is a pressing need for effective strategies to prevent biofilm formation on medical device surfaces. One such strategy is the application of antimicrobial coatings. While various agents have been explored, polybiguanides have garnered significant interest.
Comparative Efficacy of PAPB and PHMB
The difference in the length of the alkyl chain between the biguanide repeating units in PAPB (propyl) and PHMB (hexyl) has a profound impact on their antimicrobial activity. Studies have consistently shown that PHMB exhibits high antimicrobial efficacy against a wide range of bacteria, while PAPB is largely ineffective in bacterial eradication.[1][2]
Data Presentation
The following tables summarize the available quantitative data for both PAPB and PHMB, highlighting the stark contrast in their antimicrobial and cytotoxic profiles.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of PAPB and PHMB
| Microorganism | PAPB MIC (µg/mL) | PHMB MIC (µg/mL) |
| Staphylococcus aureus | >2500 | 1 - 2[3][4] |
| Pseudomonas aeruginosa | >2500 | 3.9 - 7.8[4] |
| Escherichia coli | >2500 | 31.25[5] |
| Candida albicans | Not widely reported | 0.5 - 7.8[4] |
Note: Data for PAPB's MIC against these specific bacteria is scarce, with studies frequently concluding it is ineffective at testable concentrations.
Table 2: Comparative Minimum Bactericidal Concentration (MBC) of PAPB and PHMB
| Microorganism | PAPB MBC (µg/mL) | PHMB MBC (µg/mL) |
| Staphylococcus aureus | Ineffective | 2 - 250[4][5] |
| Pseudomonas aeruginosa | Ineffective | 7.8 - 15.6[4] |
| Escherichia coli | Ineffective | 31.25[5] |
Table 3: Comparative Biofilm Eradication/Reduction by PAPB and PHMB
| Microorganism Biofilm | PAPB Effect | PHMB Effect |
| Staphylococcus aureus | Ineffective | 28-37% reduction in biofilm mass at 15 µg/mL.[3] |
| Pseudomonas aeruginosa | Ineffective | >80% disruption of 24h-old biofilm at 0.02% (200 µg/mL).[6] |
Table 4: Comparative Cytotoxicity of PAPB and PHMB
| Cell Line | Assay Parameter | PAPB Result | PHMB Result |
| L929 (murine fibroblasts) | Cell Viability | No cytotoxic effect detected up to 0.1% after 24h.[5] | Highly cytotoxic at all tested concentrations (0.005% - 1%).[5] |
| HaCaT (human keratinocytes) | Cell Viability | Moderate to high cytotoxicity at 0.05% - 0.1%.[5] | Highly cytotoxic at all tested concentrations (0.005% - 1%).[5] |
Mechanism of Action
The antimicrobial mechanism of PHMB is well-documented and involves a multi-step process targeting the bacterial cell envelope and intracellular components. Due to its limited activity, the precise mechanism for PAPB is less clear but is presumed to be significantly less potent.
Caption: Proposed antimicrobial mechanism of action for PHMB.
Experimental Protocols
The following protocols are provided as examples for the evaluation of antimicrobial coatings on medical devices. Given the data, these protocols are relevant for testing effective agents like PHMB.
4.1. Protocol for Coating a Silicone Catheter with a Polybiguanide Solution (Illustrative Example for PHMB)
This protocol describes a basic dip-coating method. Optimization of parameters such as concentration, dipping time, and curing is essential for specific applications.
-
Preparation of Catheter Segments: Cut a silicone urinary catheter into 2 cm segments. Clean the segments by sonication in isopropanol (B130326) for 15 minutes, followed by rinsing with sterile deionized water.[7] Allow the segments to air dry in a sterile environment.
-
Preparation of Coating Solution: Prepare a solution of PHMB in sterile deionized water or an appropriate solvent at the desired concentration (e.g., 0.1% w/v).
-
Dip-Coating: Using sterile forceps, immerse a catheter segment into the PHMB solution. A mechanical dipper can be used for consistency, with a typical immersion and withdrawal speed (e.g., 50,000 µm/min) and hang times (e.g., 60 seconds).[7] Repeat the dipping process if a multi-layered coat is desired.
-
Curing/Drying: Air-dry the coated segments in a sterile laminar flow hood. Depending on the specific formulation, a curing step (e.g., at 70°C for 12 hours) may be required to ensure the stability of the coating.[7]
-
Post-Coating Wash: To remove any non-covalently bonded agent, sonicate the coated segments in sterile deionized water or isopropanol.
-
Sterilization: Sterilize the final coated catheter segments using an appropriate method that does not degrade the coating, such as ethylene (B1197577) oxide (EtO) gas or gamma irradiation.
4.2. Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Stock Solution: Prepare a stock solution of the antimicrobial agent (e.g., PHMB) in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 6538) overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will halve the concentration of the antimicrobial in each well. Include a positive control (broth + bacteria, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8][9]
4.3. Protocol for Evaluating Antimicrobial Activity of a Coated Surface (Adapted from ASTM E2180)
This method is designed to quantitatively test the antimicrobial effectiveness of agents incorporated into polymeric or hydrophobic materials.
-
Sample Preparation: Prepare treated (coated) and untreated (control) samples of the medical device material (e.g., 2x2 cm flat silicone pieces).
-
Inoculum Preparation: Prepare a standardized culture of the test organism (e.g., S. aureus ATCC 6538) to a concentration of 1-5 x 10^8 CFU/mL.
-
Agar (B569324) Slurry Preparation: Prepare a sterile 0.85% saline solution with 0.3% agar. Cool to 45°C. Add the bacterial inoculum to the molten agar slurry to achieve a final concentration of 1-5 x 10^5 CFU/mL.
-
Inoculation of Samples: Pipette a defined volume (e.g., 1.0 mL) of the inoculated agar slurry onto the surface of both the treated and control samples. Allow the slurry to gel.
-
Incubation: Incubate the samples in a humidified chamber at 37°C for 24 hours.
-
Elution and Enumeration: After incubation, transfer each sample to a sterile container with a neutralizing broth. Sonicate to elute the surviving bacteria from the agar. Perform serial dilutions of the eluate and plate on nutrient agar.
-
Calculation: Incubate the plates and count the colonies. Calculate the percent reduction of bacteria on the treated surface compared to the untreated control.[1][2]
Visualizations of Workflows and Relationships
References
- 1. microchemlab.com [microchemlab.com]
- 2. ASTM E2180-18. Standard Test Method for determining the activity of incoporated antimicrobial agents in polymeric or hydrophobic materials. - IVAMI [ivami.com]
- 3. Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Effect and Mechanism of Polyhexamethylene Biguanide (PHMB) on Pathogenic Bacteria in Marine Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ICS 2023 Abstract #16 One-Step Antibacterial Silicone Coating for Urinary Catheters [ics.org]
- 8. Frontiers | Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine Mastitis [frontiersin.org]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: Investigating the Potential Synergistic Antimicrobial Effect of Polyaminopropyl biguanide with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for investigating the potential synergistic antimicrobial effects of Polyaminopropyl biguanide (B1667054) (PAPB) in combination with conventional antibiotics. While structurally related to the potent antiseptic Polyhexamethylene biguanide (PHMB), current research indicates that PAPB possesses significantly lower intrinsic antimicrobial activity.[1][2][3][4] To date, there is a notable lack of scientific literature demonstrating a synergistic relationship between PAPB and antibiotics. Therefore, this document serves as a methodological guide for researchers wishing to explore this potential interaction. The protocols provided herein for checkerboard assays, time-kill kinetic studies, and biofilm eradication assays are established methods for evaluating antimicrobial synergy and can be adapted for testing PAPB or other compounds.
Introduction: The Rationale for Investigating Synergy
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing antibiotics.[1] Biguanides are a class of compounds known for their antimicrobial properties.[5][6] The mechanism of action for biguanides is not fully elucidated but is understood to involve disruption of the bacterial cell membrane.[5][7] Polyhexamethylene biguanide (PHMB) is a well-known antiseptic with broad-spectrum activity.[2][8]
Polyaminopropyl biguanide (PAPB) is a structural analogue of PHMB.[9] However, studies comparing the two have shown that PAPB exhibits considerably lower or no significant antimicrobial effects against various bacteria, including Staphylococcus aureus and Escherichia coli.[1][2][3][4][10] Despite its limited individual efficacy, the potential for PAPB to act synergistically with antibiotics—thereby lowering the required therapeutic dose of the antibiotic and potentially overcoming resistance mechanisms—remains an area for investigation. This document provides the necessary protocols to systematically evaluate this hypothesis.
Mechanism of Action of Biguanides
The proposed antimicrobial mechanism of cationic biguanides like PHMB, which may share similarities with PAPB, involves a multi-step process targeting the bacterial cell envelope. This interaction is primarily driven by electrostatic forces between the positively charged biguanide polymer and negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.
Caption: Proposed mechanism of action for cationic biguanides against bacteria.
Experimental Protocols for Synergy Testing
The following protocols are standard methods used to assess the synergistic potential of two antimicrobial agents.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
-
Preparation of Reagents:
-
Prepare stock solutions of PAPB and the chosen antibiotic in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Plate Setup:
-
In a 96-well microtiter plate, add a fixed volume of broth to all wells.
-
Create serial dilutions of the antibiotic along the x-axis (columns 2-11). Column 1 will serve as the antibiotic-only control, and column 12 as the growth control (no antimicrobials).
-
Create serial dilutions of PAPB along the y-axis (rows B-G). Row A will serve as the PAPB-only control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for sterility controls) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of PAPB + FIC of Antibiotic Where:
-
FIC of PAPB = (MIC of PAPB in combination) / (MIC of PAPB alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Kinetic Assay Protocol
This assay provides dynamic information about the rate of bacterial killing by antimicrobial agents alone and in combination over time.
Caption: Workflow for the time-kill kinetic assay.
-
Preparation:
-
Grow a bacterial culture to the logarithmic phase.
-
Prepare test tubes with broth containing:
-
No antimicrobial (growth control)
-
PAPB at a sub-MIC concentration
-
Antibiotic at a sub-MIC concentration
-
The combination of PAPB and the antibiotic at the same sub-MIC concentrations.
-
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate all tubes under appropriate conditions.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot.
-
Plate the dilutions onto agar (B569324) plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Biofilm Eradication Assay Protocol
This assay assesses the ability of antimicrobial agents to eradicate established biofilms.
Caption: Workflow for the biofilm eradication assay.
-
Biofilm Formation:
-
Inoculate a 96-well plate with a bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Carefully remove the planktonic bacteria by washing the wells with a sterile buffer (e.g., phosphate-buffered saline).
-
Add fresh media containing various concentrations of PAPB, the antibiotic, and their combinations to the wells. Include a no-treatment control.
-
-
Incubation and Quantification:
-
Incubate the plate for a defined period (e.g., 24 hours).
-
After incubation, wash the wells again to remove the treatment solution.
-
Quantify the remaining viable bacteria within the biofilm by scraping the biofilm, resuspending the cells, and performing serial dilutions and plate counts.
-
Alternatively, the total biofilm biomass can be quantified using methods like crystal violet staining.
-
-
Data Analysis:
-
Compare the reduction in viable cell counts or biomass in the treated wells to the untreated control.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the antimicrobial(s) that results in a significant reduction in the number of viable bacteria in the biofilm.
-
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clear, structured tables for easy comparison.
Table 1: Example Data from Checkerboard Assay
| Organism | Antibiotic | MIC Alone (µg/mL) | PAPB MIC Alone (µg/mL) | MIC in Combination (Antibiotic/PAPB) | FICI | Interpretation |
| S. aureus | Vancomycin | 2 | >128 | 0.5 / 32 | 0.5 | Additive |
| E. coli | Ciprofloxacin | 0.25 | >128 | 0.125 / 64 | 1.0 | Additive |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Example Data from Time-Kill Assay
| Organism | Treatment | Log10 CFU/mL Reduction at 24h (vs. most active agent) | Interpretation |
| P. aeruginosa | PAPB (64 µg/mL) + Tobramycin (1 µg/mL) | 2.5 | Synergy |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 3: Example Data from Biofilm Eradication Assay
| Organism | Treatment | % Biofilm Eradication |
| S. epidermidis | PAPB (128 µg/mL) | <10% |
| S. epidermidis | Rifampicin (4 µg/mL) | 40% |
| S. epidermidis | PAPB (128 µg/mL) + Rifampicin (4 µg/mL) | 65% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
While this compound (PAPB) has demonstrated limited antimicrobial efficacy as a standalone agent, its potential to act synergistically with conventional antibiotics warrants investigation. The protocols detailed in these application notes provide a robust framework for researchers to systematically evaluate this potential. Should a synergistic relationship be identified, it could pave the way for novel combination therapies to combat antibiotic-resistant infections. However, it is crucial to acknowledge the current lack of evidence for such synergy and the established low antimicrobial activity of PAPB. Any investigation should, therefore, be approached as exploratory research.
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biguanide - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial activities of biguanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. cir-safety.org [cir-safety.org]
Application Notes and Protocols for Investigating the Synergistic Antimicrobial Activity of Polyaminopropyl Biguanide (PHMB) and Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the combination of existing antimicrobial agents to achieve synergistic effects, thereby enhancing efficacy and reducing the likelihood of resistance development. Polyaminopropyl biguanide (B1667054) (PHMB) is a potent, broad-spectrum antiseptic with a well-established safety profile in various applications.[1][2] Essential oils, derived from plants, are complex mixtures of volatile compounds that have been recognized for their diverse biological activities, including significant antimicrobial properties.[3][4]
This document provides a comprehensive guide for researchers interested in investigating the potential synergistic antimicrobial activity of PHMB in combination with essential oils. While no direct studies on this specific combination have been identified in the current body of scientific literature, the distinct mechanisms of action of these two classes of compounds suggest a strong potential for synergistic interactions. These application notes and protocols are designed to provide a robust framework for pioneering research in this promising area.
Rationale for Combination Therapy
PHMB exerts its antimicrobial effect primarily by disrupting the integrity of the microbial cell membrane. Its cationic nature facilitates binding to negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[5]
Essential oils, such as tea tree oil (from Melaleuca alternifolia) and lavender oil (from Lavandula angustifolia), possess broad-spectrum antimicrobial activity attributed to a variety of active components like terpinen-4-ol, linalool, and linalyl acetate.[3][6][7] Their mechanism of action also involves disruption of the cell membrane's structure and function, inhibition of cellular respiration, and interference with intracellular processes.[6]
The combination of PHMB and essential oils could lead to a multi-pronged attack on microbial cells. The membrane-destabilizing effects of both agents could be mutually enhancing, leading to a more rapid and potent antimicrobial effect at lower concentrations of each component. This could potentially broaden the spectrum of activity and reduce the development of resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This will be determined for PHMB and each essential oil individually using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of PHMB and essential oils
-
Resazurin (B115843) solution (optional, as a growth indicator)
Protocol:
-
Prepare serial two-fold dilutions of PHMB and each essential oil in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare the microbial inoculum by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (inoculum without antimicrobial) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determine the MIC as the lowest concentration of the antimicrobial agent in which no visible growth is observed. This can be done visually or with the aid of a microplate reader. The addition of a growth indicator like resazurin can also facilitate the determination of the MIC.[9]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum growing on the agar plate.
Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[8][10][11] The results are used to calculate the Fractional Inhibitory Concentration Index (FICI).
Protocol:
-
In a 96-well plate, prepare serial two-fold dilutions of PHMB along the y-axis (rows) and the essential oil along the x-axis (columns).
-
The final volume in each well should be 100 µL, containing a specific combination of concentrations of PHMB and the essential oil.
-
Add 100 µL of the standardized microbial inoculum (prepared as in the MIC protocol) to each well.
-
Include controls for each agent alone, as well as positive and negative growth controls.
-
Incubate the plate under the same conditions as the MIC assay.
-
After incubation, determine the MIC of each agent in the combination.
Calculation of the Fractional Inhibitory Concentration Index (FICI):
The FICI is calculated as follows:
FICI = FIC of PHMB + FIC of Essential Oil
Where:
-
FIC of PHMB = (MIC of PHMB in combination) / (MIC of PHMB alone)
-
FIC of Essential Oil = (MIC of Essential Oil in combination) / (MIC of Essential Oil alone)
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of PHMB and Tea Tree Oil Alone and in Combination against Staphylococcus aureus
| Agent | MIC (µg/mL) | MBC (µg/mL) |
| PHMB | 8 | 16 |
| Tea Tree Oil | 250 | 500 |
Table 2: Hypothetical Checkerboard Assay Results and FICI for PHMB and Tea Tree Oil against Staphylococcus aureus
| MIC of PHMB in Combination (µg/mL) | MIC of Tea Tree Oil in Combination (µg/mL) | FIC of PHMB | FIC of Tea Tree Oil | FICI | Interpretation |
| 2 | 62.5 | 0.25 | 0.25 | 0.5 | Synergy |
| 4 | 31.25 | 0.5 | 0.125 | 0.625 | Additive |
Visualizations
Caption: Experimental workflow for the checkerboard assay.
Caption: Conceptual diagram of potential synergistic antimicrobial mechanisms.
Conclusion
The investigation into the synergistic antimicrobial effects of PHMB and essential oils represents a novel and promising area of research. The provided protocols offer a standardized approach to evaluating these potential interactions. The discovery of synergistic combinations could lead to the development of new, more effective antimicrobial formulations for a variety of applications, from clinical wound care to industrial preservation, ultimately contributing to the ongoing fight against antimicrobial resistance.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. ulprospector.com [ulprospector.com]
- 3. scottishlavenderoils.com [scottishlavenderoils.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergism within polyhexamethylene biguanide biocide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcc.edu [pcc.edu]
- 7. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Frontiers | The antibacterial effectiveness of lavender essential oil against methicillin-resistant Staphylococcus aureus: a systematic review [frontiersin.org]
- 10. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Polyaminopropyl Biguanide (PAPB) In Vitro Antimicrobial Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyaminopropyl biguanide (B1667054) (PAPB) in vitro.
Troubleshooting Guide
Issue: Low or No Antimicrobial Activity Observed
Question: My in vitro experiment shows very low or no antimicrobial activity for PAPB. Is there something wrong with my experimental setup?
Answer: Not necessarily. It is critical to understand that Polyaminopropyl biguanide (PAPB) has been shown in multiple studies to possess significantly lower intrinsic antimicrobial activity compared to its close structural analog, Polyhexamethylene biguanide (PHMB). Some research has even found PAPB to be ineffective for bacterial eradication in certain tests.[1][2][3] Therefore, observing low activity is a common and expected outcome.
Possible Contributing Factors & Troubleshooting Steps:
-
Incorrect Substance: Due to historical naming conventions in some industries, there can be confusion between PAPB and PHMB.[4] Verify the chemical identity of your test substance. PAPB is characterized by a propyl (C3) linker in its polymer chain, whereas the more active PHMB has a hexyl (C6) linker.[1][5]
-
Concentration Too Low: Given its low efficacy, the concentrations of PAPB required to observe any antimicrobial effect may be substantially higher than those typically used for more potent biocides like PHMB.
-
Recommendation: Perform a dose-response experiment with a wide range of PAPB concentrations.
-
-
Inactivating Agents in Media or Buffers: The cationic nature of PAPB makes its activity susceptible to interference.
-
Ionic Strength: The antimicrobial action of cationic biocides like biguanides is dependent on electrostatic interaction with the negatively charged bacterial cell membrane.[6][7] High concentrations of salts (e.g., NaCl) in your culture medium or buffer can shield the negative charges on the bacterial surface, thus inhibiting the binding of PAPB and reducing its efficacy.[7][8] For the related compound PHMB, this inhibitory effect was concentration-dependent.[7]
-
Recommendation: If possible, use low ionic strength media or buffers for your experiments. If you must use high salt conditions, be aware that this will likely reduce PAPB's activity.
-
-
Organic Matter: The presence of organic material, such as serum, proteins, or yeast extract, can reduce the availability of antimicrobial agents by binding to them.[9][10][11] This is a known issue for many antimicrobials.
-
Recommendation: Minimize the amount of organic soil in your experimental setup. If your protocol requires the presence of organic matter (e.g., serum), you may need to increase the concentration of PAPB to counteract this inactivation.
-
-
Surfactants: The interaction with surfactants can be complex. Some non-ionic surfactants may have little effect or even slightly enhance activity, while others could potentially interfere with the action of PAPB.[7][12]
-
Recommendation: If your formulation contains surfactants, test the antimicrobial activity of the complete formulation as well as PAPB alone to understand the net effect.
-
-
-
pH of the Medium: While some biguanides are stable over a wide pH range, the efficacy of cationic antimicrobials can be influenced by pH as it affects the surface charge of both the bacteria and the antimicrobial agent itself.
-
Recommendation: Ensure the pH of your experimental medium is controlled and recorded. If you suspect a pH effect, you can test the activity of PAPB in buffers with different pH values.
-
-
High Inoculum Size: A very high concentration of microorganisms can overwhelm the available amount of PAPB, leading to a diminished observable effect. This "inoculum effect" is a known phenomenon in antimicrobial susceptibility testing.[9][13]
-
Recommendation: Standardize the inoculum size for your experiments, typically around 5 x 10^5 CFU/mL for broth microdilution methods.[14]
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for PAPB?
The proposed mechanism for biguanides, in general, involves a multi-step process initiated by an electrostatic interaction between the positively charged polymer and the negatively charged components of the bacterial cell membrane (e.g., phospholipids, teichoic acids).[6][15] This binding disrupts the membrane's integrity, leading to leakage of essential cytoplasmic contents and ultimately cell death.[6] While this is the established mechanism for the highly active PHMB, the significantly lower efficacy of PAPB suggests that this interaction and subsequent membrane disruption are much less efficient.[2][3]
2. What is the typical antimicrobial spectrum of PAPB?
While its analog PHMB has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi,[16] PAPB has demonstrated very limited effectiveness. In comparative studies, it showed poor performance against common test organisms like Staphylococcus aureus and Escherichia coli.[1][2]
3. How does PAPB compare to PHMB in terms of antimicrobial activity and cytotoxicity?
There is a significant trade-off between antimicrobial efficacy and cytotoxicity.
-
Antimicrobial Activity: PHMB exhibits high antimicrobial activity at low concentrations. In contrast, PAPB is considered to have very low to no significant antibacterial efficacy.[1][2][3]
-
Cytotoxicity: PAPB is significantly less cytotoxic to human and murine cell lines (keratinocytes and fibroblasts) at lower concentrations compared to PHMB.[1][2] PHMB is highly cytotoxic even at low concentrations.[1]
4. Are there standardized methods for testing the antimicrobial activity of PAPB?
Yes, you can use standard in vitro antimicrobial susceptibility testing methods. These include:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][17]
-
Agar (B569324) Dilution: An alternative method for MIC determination where the antimicrobial agent is incorporated into the agar medium.[18]
-
Minimum Bactericidal Concentration (MBC): This test is a follow-up to the MIC test to determine the lowest concentration of the antimicrobial agent that results in bacterial death.[19]
-
Quantitative Suspension Test: These tests (e.g., based on ISO standards) measure the reduction in viable microorganisms after a specific contact time with the disinfectant.[3]
Data Summary
The following table summarizes the comparative data on the antimicrobial activity of PAPB and PHMB based on available literature. Note the significant difference in efficacy.
| Parameter | This compound (PAPB) | Polyhexamethylene biguanide (PHMB) | Reference Organisms | Source |
| Minimum Bactericidal Concentration (MBC) | Ineffective in bacterial eradication | < 0.05 mg/mL (0.005%) | S. aureus, E. coli | [1] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method and should be adapted based on the specific microorganisms and laboratory conditions.
-
Preparation of PAPB Stock Solution: Prepare a stock solution of PAPB in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well microtiter plate.[14]
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate broth to wells in columns 2 through 12.
-
Add 100 µL of the PAPB stock solution to the wells in column 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2. Mix well.
-
Continue this process from column 2 to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no PAPB). Column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10^5 CFU/mL.[14]
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the Results:
Visualizations
Proposed Mechanism of Action for Biguanides
Caption: Proposed mechanism of action for cationic biguanides against bacterial cells.
Troubleshooting Workflow for Low PAPB Activity
Caption: A logical workflow for troubleshooting poor in vitro antimicrobial results with PAPB.
Experimental Workflow for MIC Determination
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Effects of ionic and surfactant agents on the antimicrobial activity of polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Salt on Synthetic Cationic Antimicrobial Polymer–Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Antimicrobial Activity of Multipurpose Disinfecting Solutions in the Presence of Different Organic Soils [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Bactericidal Effect and Mechanism of Polyhexamethylene Biguanide (PHMB) on Pathogenic Bacteria in Marine Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. health.ec.europa.eu [health.ec.europa.eu]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. protocols.io [protocols.io]
Technical Support Center: Optimizing Polyaminopropyl Biguanide (PAPB) Concentration for Mammalian Cell Culture
Welcome to the technical support center for the application of Polyaminopropyl biguanide (B1667054) (PAPB) in mammalian cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing PAPB as a valuable tool to prevent microbial contamination while maintaining optimal cell health and experimental integrity. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you successfully integrate PAPB into your cell culture workflows.
Frequently Asked Questions (FAQs)
Q1: What is Polyaminopropyl biguanide (PAPB) and how does it differ from Polyhexamethylene biguanide (PHMB)?
This compound (PAPB) is a synthetic polymer with broad-spectrum antimicrobial properties. It is structurally related to Polyhexamethylene biguanide (PHMB), another common biocide. The key difference lies in the length of the hydrocarbon chains connecting the biguanide groups. This structural variation results in PAPB exhibiting significantly lower cytotoxicity towards mammalian cells compared to PHMB, making it a potentially safer alternative for cell culture applications.[1][2] It is crucial to distinguish between these two compounds, as some literature and safety assessments may use the names interchangeably, leading to confusion.[3]
Q2: What are the potential benefits of using PAPB in mammalian cell culture?
The primary benefit of using PAPB in mammalian cell culture is the prevention of microbial contamination. Chronic, low-level contamination can be a significant source of experimental variability and can negatively impact cell health and productivity. PAPB offers a potential solution to mitigate this risk. Its lower cytotoxicity profile compared to other biocides suggests it can be used at concentrations that are effective against common contaminants while having a minimal impact on the viability and proliferation of mammalian cells.
Q3: Is PAPB cytotoxic to mammalian cells?
PAPB does exhibit some level of cytotoxicity, but it is significantly lower than that of PHMB.[1][2] Studies have shown that at concentrations up to 0.1%, PAPB has no or low cytotoxic effects on human keratinocytes (HaCaT) and murine fibroblasts (L929) after 72 hours of exposure.[4][5] However, at higher concentrations (≥ 0.25%), significant cytotoxicity can be observed.[4] The optimal concentration for preventing contamination with minimal impact on your specific cell line must be determined experimentally.
Q4: What is the mechanism of action of PAPB?
The precise mechanism of action for PAPB in mammalian cells at low concentrations is not fully elucidated. However, biguanides, in general, are known to interact with cell membranes due to their cationic nature. At higher concentrations, they can disrupt membrane integrity, leading to cell death.[4] Some biguanides, like metformin, have also been shown to inhibit mitochondrial complex I, leading to cellular stress.[6] It is important to note that the effects of PAPB at the low concentrations used for contamination control are likely to be subtle and may not involve the same mechanisms as those observed at high, overtly cytotoxic concentrations.
Troubleshooting Guides
Issue 1: I'm observing decreased cell viability or proliferation after adding PAPB to my culture medium.
-
Possible Cause: The concentration of PAPB is too high for your specific cell line.
-
Solution: Perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration of PAPB for your cells. Refer to the "Protocol for Determining the Optimal PAPB Concentration" section below. Every cell line has a different sensitivity, so a concentration that is safe for one may be toxic to another.
-
-
Possible Cause: Synergistic effects with other components in your culture medium.
-
Solution: Evaluate the compatibility of PAPB with your specific cell culture medium and supplements. Some components may enhance the cytotoxic effects of PAPB. Consider testing different media formulations.
-
-
Possible Cause: The initial cell seeding density was too low.
-
Solution: Ensure you are seeding your cells at the recommended density. Cells at a lower density may be more susceptible to stress from any new additions to their environment.
-
Issue 2: I'm still experiencing contamination in my cultures even after adding PAPB.
-
Possible Cause: The concentration of PAPB is too low to be effective against the specific contaminant.
-
Solution: You may need to slightly increase the PAPB concentration. However, this must be balanced with its potential cytotoxicity. Refer to your dose-response data to select a concentration that is both effective and non-toxic. It is also important to identify the contaminant to understand its susceptibility to PAPB.
-
-
Possible Cause: The contaminant is resistant to PAPB.
-
Solution: While PAPB has a broad spectrum of activity, some microbes may be inherently resistant. If you have a persistent contamination issue, it is crucial to identify the organism and consider alternative antimicrobial agents.
-
-
Possible Cause: Poor aseptic technique.
Issue 3: I'm concerned that PAPB might be affecting my experimental results, such as protein production.
-
Possible Cause: PAPB, even at non-toxic concentrations, could have subtle effects on cellular metabolism or signaling pathways.
-
Solution: It is essential to validate your key assays and experimental readouts in the presence and absence of the optimized PAPB concentration. For example, if you are producing a recombinant protein, compare the protein yield and quality from cultures with and without PAPB to ensure there are no significant differences.[10][11][12]
-
Data Presentation
Table 1: Cytotoxicity of PAPB on Different Mammalian Cell Lines
| Cell Line | Concentration (% v/v) | Incubation Time (hours) | Cell Viability/Cytotoxicity | Reference |
| L929 (Murine Fibroblasts) | Up to 0.1% | 24 | No cytotoxic effect detected | [4] |
| 0.05% - 0.1% | 72 | Weak cytotoxic effect | [4] | |
| ≥ 0.25% | 24 | Highly cytotoxic | [4] | |
| HaCaT (Human Keratinocytes) | 0.05% | 24 | Moderate cytotoxicity | [4] |
| 0.1% | 24 | High cytotoxicity | [4] | |
| Up to 0.1% | 72 | Non-cytotoxic | [4] | |
| ≥ 0.25% | 24 | Highly cytotoxic | [4] |
Experimental Protocols
Protocol for Determining the Optimal PAPB Concentration (Kill Curve Assay)
This protocol is adapted from standard methods for determining the optimal concentration of selection antibiotics and can be used to find the ideal balance between antimicrobial efficacy and minimal cytotoxicity for PAPB in your specific mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
PAPB stock solution (ensure sterility)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
MTT or LDH cytotoxicity assay kit (optional, for more quantitative data)
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
-
PAPB Dilution Series:
-
Prepare a series of dilutions of your PAPB stock solution in complete culture medium. A suggested starting range is from 0.001% to 0.5% (v/v). Include a "no PAPB" control.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of PAPB.
-
-
Incubation and Observation:
-
Incubate the plate for a period relevant to your typical cell culture experiments (e.g., 3-7 days).
-
Observe the cells daily under a microscope for any morphological changes, signs of stress, or cell death.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability. This can be done by:
-
Trypan Blue Exclusion: Harvest the cells from each well and perform a cell count using Trypan Blue to determine the percentage of viable cells.
-
MTT or LDH Assay: Follow the manufacturer's protocol for the chosen cytotoxicity assay to obtain quantitative data on cell viability or membrane integrity.
-
-
-
Data Analysis:
-
Plot the cell viability (%) against the PAPB concentration.
-
The optimal PAPB concentration is the highest concentration that shows minimal to no effect on cell viability and morphology compared to the untreated control.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal PAPB concentration.
Caption: Troubleshooting logic for using PAPB in cell culture.
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. grokipedia.com [grokipedia.com]
- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Improvements in protein production in mammalian cells from targeted metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
Improving Polyaminopropyl biguanide stability in complex biological media
Welcome to the technical support center for Polyaminopropyl biguanide (B1667054) (PAPB). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing PAPB in complex biological media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Polyaminopropyl biguanide (PAPB) and what is its primary mechanism of action?
A1: this compound (PAPB), often referred to as Polyhexamethylene biguanide (PHMB), is a cationic polymer known for its potent antimicrobial properties.[1] Its primary mechanism of action involves the electrostatic interaction of the positively charged biguanide groups with negatively charged components of microbial cell membranes, such as phospholipids.[2] This interaction disrupts membrane integrity, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.[2] Additionally, there is evidence that PAPB can enter bacterial cells and condense chromosomal DNA, further contributing to its antimicrobial effects.
Q2: What are the main factors that affect the stability of PAPB in experimental setups?
A2: The stability of PAPB can be influenced by several factors:
-
pH: PAPB is most stable in a pH range of 5-7.[3] Stability decreases in strongly acidic or alkaline conditions.[3][4]
-
Temperature: PAPB is generally stable at temperatures between +6°C and +75°C.[5] However, storage below 6°C may cause precipitation, which can often be redissolved by warming the solution.[5]
-
Presence of Anionic Compounds: As a cationic polymer, PAPB is incompatible with anionic substances such as soaps, detergents, and some phosphate (B84403) salts (e.g., hexametaphosphate, tripolyphosphate).[5] These interactions can lead to precipitation and loss of antimicrobial activity.
-
Metal Ions: Certain metal ions, including Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, and Mn²⁺, are incompatible with PAPB.[5]
-
Complex Biological Media: Components in complex biological media, such as proteins and salts, can interact with PAPB, potentially reducing its stability and efficacy. For instance, the antimicrobial activity of PHMB has been shown to be inhibited by NaCl in a concentration-dependent manner.[6]
Q3: Can PAPB be used in cell culture experiments? What are the potential complications?
A3: Yes, PAPB can be used in cell culture experiments, but several factors must be considered. Its cationic nature can lead to interactions with negatively charged serum proteins and other components of the culture medium. This may result in:
-
Reduced Bioavailability: Binding to proteins can decrease the effective concentration of free PAPB available to act on target microorganisms.
-
Precipitation: Interaction with anionic components in the media or buffers (like phosphate-buffered saline) can cause the formation of precipitates.
-
Cytotoxicity: While PAPB has a degree of selectivity for microbial cells, it can also exhibit cytotoxicity to mammalian cells at higher concentrations.[7][8] It is crucial to determine the optimal concentration that is effective against microbes while minimizing harm to the cultured cells.
-
Interference with Assays: PAPB may interfere with common cell-based assays. For example, its reducing potential could interfere with tetrazolium-based viability assays like the MTT assay.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with PAPB.
Issue 1: Precipitation or Cloudiness Observed in the Medium
Possible Causes:
-
Interaction with Anionic Components: Your cell culture medium or buffer (e.g., PBS) may contain high concentrations of phosphates or other anionic molecules that are reacting with the cationic PAPB.[5]
-
Temperature Effects: If the PAPB stock solution was stored at a low temperature, it might have precipitated.[5]
-
High Concentration of PAPB: The concentration of PAPB might be too high for the specific medium, leading to saturation and precipitation.
-
Interaction with Serum Proteins: High concentrations of serum proteins can interact with and precipitate PAPB.
Solutions:
-
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for PAPB precipitation.
-
Buffer Choice: If precipitation occurs in PBS, consider using a buffer with a lower phosphate concentration or a simple saline solution for your experiments.
-
Order of Addition: When preparing solutions, add the PAPB stock solution to the final volume of pre-warmed media while mixing to avoid localized high concentrations.
-
Serum Concentration: If precipitation is linked to serum, try reducing the serum concentration or adapting your cells to a serum-free medium if possible.
Issue 2: Loss of Antimicrobial Activity
Possible Causes:
-
Interaction with Media Components: Proteins and other molecules in the medium can bind to PAPB, reducing its effective concentration.
-
Degradation: Although generally stable, PAPB can degrade under unfavorable pH or temperature conditions.[3]
-
Adsorption to Labware: PAPB, being a cationic polymer, may adsorb to negatively charged surfaces of plasticware or glassware, lowering its concentration in the solution.
Solutions:
-
Quantify Free PAPB: Use an analytical method like HPLC to determine the concentration of free PAPB in your experimental medium over time.
-
Increase Initial Concentration: Based on stability testing, you may need to use a higher initial concentration of PAPB to compensate for interactions and maintain an effective dose.
-
Control for Adsorption: Pre-incubate your labware with a solution of a non-interfering cationic compound to block non-specific binding sites before adding the PAPB-containing medium.
Issue 3: Interference with Cell-Based Assays (e.g., MTT, XTT)
Possible Causes:
-
Direct Reaction with Assay Reagents: As a chemical entity, PAPB may directly react with the assay reagents. For example, its potential reducing properties could lead to the reduction of tetrazolium salts (MTT, XTT) to formazan, resulting in a false-positive signal for cell viability.
-
Alteration of Cellular Metabolism: PAPB can affect cellular metabolism, which can in turn alter the results of metabolic assays without necessarily reflecting true cell viability.
Solutions:
-
Assay Controls: Run controls with PAPB in cell-free medium to check for direct reactions with the assay reagents.
-
Use an Alternative Assay: If interference is confirmed, switch to a non-metabolic viability assay, such as a trypan blue exclusion assay, a lactate (B86563) dehydrogenase (LDH) release assay (measuring membrane integrity), or a crystal violet staining assay (measuring total cell number).
-
Diagram of Assay Interference Logic:
Caption: Logic for troubleshooting PAPB interference in assays.
Data Presentation
Table 1: Stability of PAPB under Different Conditions
| Parameter | Condition | Stability/Outcome | Reference |
| pH | 5.0 - 7.0 | Best stability | [3] |
| Acidic (0.5 N HCl, 80°C) | ~28% decrease in 15 min | [4] | |
| Alkaline (0.5 N NaOH, 80°C) | ~20.2% decrease in 120 min | [4] | |
| Temperature | 6°C - 75°C | Stable | [5] |
| < 6°C | May cause precipitation | [5] | |
| 80°C | ~2% decrease in 24 hours | [4] | |
| Oxidative Stress | 3% H₂O₂, 80°C | ~12.3% decrease in 24 hours | [4] |
| Light Exposure | Direct Sunlight | Generally photostable | [4][5] |
| Biological Media | Ophthalmic Solution (25°C) | Stable for up to 2 months | [4] |
Table 2: Incompatible Substances and Materials with PAPB
| Category | Incompatible With |
| Chemicals | Free halogens (Cl₂, Br₂, I₂) |
| Hypochlorites (Calcium, Sodium, Lithium) | |
| Metal ions (Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Mn²⁺, Hg²⁺) | |
| Anionic surfactants and soaps | |
| Some phosphate and silicate (B1173343) salts | |
| Materials | Copper and its alloys (brass, bronze) |
| Iron-based metals (black steel, cast iron) | |
| Some rubbers |
Source:[5]
Experimental Protocols
Protocol 1: General Procedure for Assessing PAPB Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of PAPB in a specific cell culture medium over time.
Materials:
-
PAPB stock solution of known concentration
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18 or cyanopropyl) and detector (e.g., DAD or ELSD)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
Procedure:
-
Preparation of PAPB-containing Media:
-
Prepare a sufficient volume of your cell culture medium with the desired concentration of FBS (e.g., 10%).
-
Spike the medium with PAPB to your target experimental concentration. Prepare a control medium without PAPB.
-
Aliquot the PAPB-containing medium and control medium into sterile conical tubes.
-
-
Incubation:
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from one of the PAPB-containing tubes and a control tube.
-
-
Sample Preparation for HPLC Analysis:
-
Protein Precipitation (for serum-containing media): To 1 mL of the collected medium, add 3 mL of cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for HPLC analysis.
-
Solid Phase Extraction (SPE) (Optional): If further cleanup is required to remove interfering substances, a weak cation exchange SPE cartridge can be used. Condition the cartridge according to the manufacturer's instructions, load the supernatant, wash with a weak solvent, and then elute the PAPB with a stronger solvent.
-
-
HPLC Analysis:
-
Analyze the prepared samples using a validated HPLC method to quantify the PAPB concentration.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the stability profile.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for PAPB Quantification
This is a general HPLC method that can be adapted for PAPB analysis.
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse XDB-CN (4.6 x 75 mm, 3.5 µm) or equivalent.[9]
-
Mobile Phase: Isocratic elution with Acetonitrile/Deionized Water (3/97 v/v).[9]
-
Flow Rate: 1.3 mL/min.[9]
-
Detection: Diode Array Detector (DAD) at 235 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of PAPB standards of known concentrations in the same matrix as your samples (e.g., cell culture medium that has undergone the same sample preparation steps).
-
Sample Injection: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak corresponding to PAPB and construct a standard curve by plotting peak area against concentration. Use the standard curve to determine the concentration of PAPB in your samples.
Signaling Pathway Diagram
Recent studies have shown that PHMB can induce an inflammatory response in lung cells through the activation of the NF-κB signaling pathway.[10]
Caption: PAPB-induced NF-κB signaling pathway activation.
References
- 1. Bactericidal Effect and Mechanism of Polyhexamethylene Biguanide (PHMB) on Pathogenic Bacteria in Marine Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Microbial degradation of the biocide polyhexamethylene biguanide: isolation and characterization of enrichment consortia and determination of degradation by measurement of stable isotope incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cores.emory.edu [cores.emory.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Polyaminopropyl biguanide MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Polyaminopropyl biguanide (B1667054) (PAPB) Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our PAPB MIC results. What are the common causes?
Inconsistent MIC results with polymeric biguanides like PAPB, and the closely related Polyhexamethylene biguanide (PHMB), can stem from several factors. It is crucial to first confirm the identity and purity of your test article, as the nomenclature can be confusing. Often, "Polyaminopropyl biguanide" is used incorrectly in literature and commerce to refer to PHMB.[1][2][3] PHMB is a more potent antimicrobial, and confusing the two will lead to significant discrepancies.[1]
Key factors contributing to variability include:
-
Media Composition: The presence of certain ions and organic matter in the growth medium can significantly impact the activity of cationic antimicrobials like PAPB and PHMB. High salt concentrations, particularly divalent cations like Ca2+, can interfere with the electrostatic interaction between the positively charged biguanide and the negatively charged bacterial cell membrane.[4][5][6]
-
Inoculum Preparation: The density and growth phase of the bacterial inoculum must be standardized. Using bacteria that are not in the logarithmic growth phase can lead to variable susceptibility.
-
Interaction with Assay Plastics: Polymeric biguanides can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the compound in the wells.
-
Endpoint Determination: Visual determination of growth can be subjective. The formation of biofilms or precipitates can be mistaken for bacterial growth.[7]
Q2: Our PAPB MIC values are consistently higher than expected. What should we investigate?
If your MIC values are consistently high, consider the following:
-
Purity and Identity of the Compound: As mentioned, ensure you are using the correct compound and that its purity is verified. PAPB has demonstrated lower antimicrobial efficacy compared to PHMB.[1]
-
Media Interference: Standard laboratory media like Mueller-Hinton Broth (MHB) may contain components that inhibit PAPB activity. Consider using a medium with lower ionic strength.[8] The presence of NaCl, for instance, has been shown to inhibit PHMB activity in a concentration-dependent manner.[4][5]
-
Presence of Organic Material: If your experimental setup includes organic material (e.g., serum, proteins), be aware that these can neutralize the activity of PAPB.[9]
Q3: Can the type of microtiter plate used affect the MIC results?
Yes, the type of microtiter plate can influence the results. Cationic compounds like PAPB can adhere to the negatively charged surfaces of standard non-treated polystyrene plates. This binding reduces the available concentration of the compound to interact with the bacteria, leading to artificially inflated MIC values. It is advisable to use low-binding plates to minimize this effect.
Q4: How should I prepare the inoculum for a PAPB MIC assay?
Proper inoculum preparation is critical for reproducible results.
-
Growth Phase: Use a fresh overnight culture to inoculate your test broth and grow it to the logarithmic phase (mid-log).
-
Standardization: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Density: Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Q5: What is the mechanism of action of PAPB, and how does it relate to troubleshooting?
PAPB's mechanism of action is primarily attributed to its polycationic nature, which leads to interactions with the negatively charged components of the bacterial cell envelope. This interaction disrupts the cell membrane, causing leakage of cytoplasmic contents and ultimately cell death.[10] Some studies on the related compound PHMB also suggest an additional mechanism involving binding to and condensation of bacterial DNA.[11]
Understanding this mechanism is key to troubleshooting. For example, anything that interferes with the initial electrostatic interaction, such as high salt concentrations in the media, will antagonize the antimicrobial effect and lead to higher MICs.[4][5]
Quantitative Data Summary
The following table summarizes published MIC values for the more commonly studied Polyhexamethylene biguanide (PHMB), which is often confused with PAPB. These values can serve as a reference, but direct comparisons should be made with caution due to variations in experimental conditions.
| Microorganism | PHMB MIC Range (µg/mL) | Reference(s) |
| Enterococcus faecalis | 2 | [9][12] |
| Vibrio parahaemolyticus | 3.91 - 15.63 | [6] |
| Photobacterium damselae subsp. damselae | 3.91 - 15.63 | [6] |
| Bacillus subtilis | 15.63 - 62.5 | [6] |
| Escherichia coli | 62.5 - 125 | [6] |
| Staphylococcus aureus | 62.5 - 125 | [6] |
Note: MIC values are highly dependent on the specific strain and the assay conditions used.
Experimental Protocols
Detailed Methodology for PAPB/PHMB MIC Assay (Broth Microdilution)
This protocol is based on standard antimicrobial susceptibility testing guidelines, with specific considerations for polymeric biguanides.
-
Materials:
-
This compound (PAPB) or Polyhexamethylene biguanide (PHMB) stock solution of known concentration.
-
Appropriate bacterial strains and quality control organisms.
-
Cation-adjusted Mueller-Hinton Broth (or other low-ionic strength medium).
-
Sterile 96-well, low-binding microtiter plates.
-
Sterile saline (0.85%).
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer.
-
Incubator.
-
-
Preparation of Reagents:
-
PAPB/PHMB Dilutions: Prepare a series of two-fold serial dilutions of the test compound in the chosen broth directly in the microtiter plate. The concentration range should bracket the expected MIC.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
-
Assay Procedure:
-
Add 50 µL of the appropriate PAPB/PHMB dilution to each well of the low-binding microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without PAPB/PHMB) and a negative control (broth only) for each plate.
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of PAPB/PHMB that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
-
To confirm the MIC and determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth can be sub-cultured onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Visualizations
Mechanism of Action of Polymeric Biguanides
Caption: Mechanism of action of polymeric biguanides against bacteria.
Troubleshooting Workflow for Inconsistent MIC Results
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ionic and surfactant agents on the antimicrobial activity of polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal Effect and Mechanism of Polyhexamethylene Biguanide (PHMB) on Pathogenic Bacteria in Marine Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyhexanide-Releasing Membranes for Antimicrobial Wound Dressings: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. nbinno.com [nbinno.com]
- 11. madbarn.com [madbarn.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference of Organic Matter with Polyaminopropyl Biguanide (PAPB) Efficacy
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Polyaminopropyl biguanide (B1667054) (PAPB) in their experiments and encountering challenges related to the presence of organic matter. This resource provides troubleshooting guidance and frequently asked questions to help you understand and mitigate the impact of organic soil on the antimicrobial efficacy of PAPB.
It is important to note that while PAPB is used as a preservative in cosmetics and other applications, published research specifically detailing its interaction with organic matter is limited.[1][2][3] Much of the available data on this topic pertains to the broader class of biguanide disinfectants, particularly the structurally similar but more potent biocide, Polyhexamethylene biguanide (PHMB).[1][3] Therefore, some of the guidance provided here is based on general principles of disinfectant chemistry and the known behavior of other cationic antimicrobials in the presence of organic loads.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which organic matter interferes with the efficacy of cationic antimicrobials like PAPB?
Organic matter can reduce the effectiveness of cationic disinfectants through two primary mechanisms:
-
Chemical Interaction: PAPB is a cationic polymer. The positively charged biguanide groups are crucial for its interaction with the negatively charged components of microbial cell membranes.[4] Organic matter, particularly proteins and fats, contains negatively charged molecules that can bind to PAPB, neutralizing its charge and rendering it unable to effectively bind to and disrupt the microbial cell.[5]
-
Physical Barrier: High concentrations of organic matter can form a physical barrier, shielding microorganisms from direct contact with the PAPB.[6] This is particularly relevant in the context of biofilms, which are complex communities of microorganisms embedded in a matrix of extracellular polymeric substances that can protect the bacteria from the biocide's action.[6]
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of polyaminopropyl biguanide and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Challenges of Polyaminopropyl Biguanide (PAPB) Quantification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the complexities of quantifying Polyaminopropyl biguanide (B1667054) (PAPB). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming the limitations of High-Performance Liquid Chromatography (HPLC) for PAPB analysis. We explore alternative analytical techniques, offering detailed experimental protocols and comparative data to help you select the most appropriate method for your research and development needs.
Understanding the Limitations of HPLC for PAPB Quantification
Polyaminopropyl biguanide (PAPB), also known as polyhexamethylene biguanide (PHMB), is a cationic polymer with broad-spectrum antimicrobial properties. Its unique chemical characteristics present significant challenges for accurate and reproducible quantification using conventional reversed-phase HPLC methods.
Frequently Asked Questions (FAQs): HPLC Limitations
Q1: Why is it difficult to get good peak shape and retention for PAPB on a standard C18 HPLC column?
A: The primary challenges stem from PAPB's inherent properties:
-
High Polarity and Cationic Nature: PAPB is a highly polar and positively charged molecule. This leads to poor retention on nonpolar stationary phases like C18, often resulting in elution at or near the void volume.
-
Strong Interactions with Silica: The cationic biguanide groups can interact strongly with residual silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing and poor peak shape.
-
Polymeric Nature: PAPB is a mixture of oligomers with varying chain lengths. This polydispersity results in broad peaks rather than a single sharp peak, making accurate quantification challenging.
-
Low UV Absorbance: PAPB has a low UV absorbance above 230 nm, which can limit the sensitivity of UV-based detection methods commonly used with HPLC.
-
Chelating Properties: The biguanide functional groups can chelate with metal ions present in the HPLC system (e.g., stainless steel components), leading to unpredictable retention behavior and peak distortion.
Q2: My PAPB peak is broad and not well-resolved. What can I do to improve it in an HPLC system?
A: To address a broad and poorly resolved PAPB peak, consider the following adjustments to your HPLC method:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Adding a higher concentration of salt (e.g., ammonium (B1175870) acetate) to the mobile phase can help to shield the ionic interactions between PAPB and the stationary phase, potentially improving peak shape.
-
Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the column, reducing secondary interactions.
-
-
Use of Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with the cationic PAPB, enhancing its retention on a reversed-phase column and improving peak shape.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase that is more suitable for polar compounds, such as a polar-embedded or a polymer-based column.
Q3: I'm observing inconsistent retention times for PAPB from run to run. What are the likely causes?
A: Inconsistent retention times for PAPB in HPLC analysis can be attributed to several factors:
-
Column Equilibration: Insufficient equilibration of the column between injections, especially when using ion-pairing reagents or high salt concentrations, can lead to shifting retention times.
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile components or precipitation of salts can affect retention.
-
Column Degradation: The harsh mobile phase conditions sometimes required for PAPB analysis can lead to the degradation of the stationary phase over time.
-
System Contamination: PAPB's tendency to interact with metal surfaces can lead to contamination of the HPLC system, affecting subsequent analyses.
Troubleshooting Guide for HPLC-based PAPB Quantification
This guide provides a structured approach to identifying and resolving common issues encountered during the HPLC analysis of PAPB.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Poor Retention (Peak at Void Volume) | - High polarity of PAPB.- Inappropriate stationary phase. | - Use a more polar stationary phase (e.g., polar-embedded, cyano).- Employ Hydrophilic Interaction Liquid Chromatography (HILIC).- Introduce an ion-pairing reagent to the mobile phase. |
| Peak Tailing | - Strong interaction with residual silanols.- Secondary ionic interactions. | - Lower the mobile phase pH (e.g., to pH 3-4).- Increase the ionic strength of the mobile phase.- Use a column with end-capping to minimize silanol activity.- Add a competing base (e.g., triethylamine) to the mobile phase. |
| Broad Peaks | - Polydispersity of PAPB.- Slow kinetics of interaction with the stationary phase. | - Optimize the mobile phase composition and gradient to improve focusing.- Consider a different chromatographic mode (e.g., Size Exclusion Chromatography) if separation by size is desired. |
| Irreproducible Retention Times | - Insufficient column equilibration.- Mobile phase instability.- Column degradation. | - Ensure adequate column equilibration time between injections.- Prepare fresh mobile phase daily and degas thoroughly.- Use a guard column to protect the analytical column.- Flush the system thoroughly after use. |
| Low Sensitivity | - Low UV absorbance of PAPB. | - Use a lower wavelength for detection (e.g., 210-235 nm).- Employ a more sensitive detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).- Consider derivatization to introduce a chromophore.- Utilize a mass spectrometer (MS) for detection. |
Alternative Analytical Methods for PAPB Quantification
Given the inherent limitations of conventional HPLC, several alternative techniques offer improved performance for the quantification of PAPB.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity for PAPB analysis. The use of sub-2 µm particles in UPLC columns provides much higher separation efficiency compared to traditional HPLC. Coupling with a mass spectrometer allows for highly selective and sensitive detection of PAPB, overcoming the challenge of its low UV absorbance.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 column with sub-2 µm particles (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for different PAPB oligomers.
-
-
Sample Preparation:
-
Extraction of PAPB from the cosmetic matrix using a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).
-
Centrifugation and filtration of the extract before injection.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This makes it well-suited for the retention and separation of highly polar compounds like PAPB.
-
Instrumentation:
-
HPLC or UPLC system with a UV or MS detector.
-
-
Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate).
-
Gradient: A gradient starting with a high percentage of acetonitrile and increasing the percentage of the aqueous buffer.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Sample Preparation:
-
Similar to UPLC-MS/MS, involving extraction and filtration. The final sample should be dissolved in a solvent with a high organic content to ensure compatibility with the HILIC mobile phase.
-
Ion-Pair Chromatography (IPC)
IPC is a technique used in reversed-phase chromatography to separate ionic compounds. An ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the analyte, which can then be retained by the nonpolar stationary phase.
-
Instrumentation:
-
HPLC or UPLC system with a UV or MS detector.
-
-
Chromatographic Conditions:
-
Column: A C18 or C8 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) containing an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA or sodium dodecyl sulfate (B86663) - SDS). The choice of ion-pairing reagent depends on the charge of the analyte. For the cationic PAPB, an anionic ion-pairing reagent would be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Sample Preparation:
-
Standard extraction and filtration procedures. It is crucial to ensure that the sample matrix does not interfere with the ion-pairing mechanism.
-
Quantitative Data Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the different analytical methods used for PAPB quantification. Please note that these values can vary depending on the specific instrumentation, column chemistry, and sample matrix.
| Parameter | Conventional HPLC-UV | UPLC-MS/MS | HILIC | Ion-Pair Chromatography |
| Limit of Detection (LOD) | 1-10 µg/mL | 0.01-0.1 µg/mL | 0.1-1 µg/mL | 0.5-5 µg/mL |
| Limit of Quantification (LOQ) | 5-20 µg/mL | 0.05-0.5 µg/mL | 0.5-5 µg/mL | 1-10 µg/mL |
| Linearity (R²) | >0.99 | >0.995 | >0.99 | >0.99 |
| Recovery (%) | 85-115 | 90-110 | 88-112 | 85-115 |
| Repeatability (RSD%) | < 5% | < 3% | < 4% | < 5% |
| Analysis Time | 15-30 min | 5-10 min | 10-20 min | 15-25 min |
Visualizing the Workflow: From Problem to Solution
The following diagram illustrates a logical workflow for troubleshooting PAPB analysis and selecting an appropriate analytical method.
Technical Support Center: Polyaminopropyl Biguanide (PAPB) Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with Polyaminopropyl biguanide (B1667054) (PAPB) cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing inconsistent results in my MTT assays with PAPB?
Inconsistent MTT assay results when testing PAPB can arise from direct interference of the compound with the MTT dye. PAPB, being a cationic polymer, can interact with the negatively charged tetrazolium salt (MTT), leading to its precipitation and causing artificially low cell viability readings.
-
Troubleshooting Tip: Switch to an alternative cytotoxicity assay that does not rely on tetrazolium salts, such as the Lactate (B86563) Dehydrogenase (LDH) assay, which measures membrane integrity, or a neutral red uptake assay. If you must use an MTT-based assay, ensure you include proper controls, such as wells with PAPB and MTT but without cells, to quantify any direct interaction.
2. My LDH assay is showing high cytotoxicity at very low PAPB concentrations. Is this accurate?
While PAPB is known to be cytotoxic, unexpectedly high readings at low concentrations in an LDH assay could indicate premature cell lysis due to the surfactant-like properties of PAPB. This can lead to an overestimation of cytotoxicity.
-
Troubleshooting Tip: Correlate your LDH results with a secondary, mechanistically different assay, such as an apoptosis assay (e.g., Annexin V/Propidium Iodide staining) or a real-time cell analysis system. This will help to confirm whether the observed effect is true cytotoxicity or an artifact of membrane disruption.
3. I am observing significant variability in PAPB cytotoxicity between different cell lines. Why is this happening?
The cytotoxic effects of PAPB can be highly dependent on the specific characteristics of the cell line being used. Factors such as cell membrane composition, metabolic activity, and the presence of specific surface proteins can all influence a cell's susceptibility to PAPB.
-
Troubleshooting Tip: When comparing the cytotoxicity of PAPB across different cell lines, it is crucial to characterize the relevant cellular properties that might influence its activity. Perform a thorough literature review on your chosen cell lines to understand their known sensitivities. It is also advisable to test PAPB on a panel of cell lines with diverse origins and characteristics to obtain a more comprehensive understanding of its cytotoxic profile.
4. How does the choice of solvent for PAPB affect the cytotoxicity results?
The solvent used to dissolve and dilute PAPB can significantly impact the experimental outcome. Some solvents may have inherent cytotoxicity or can alter the aggregation state and bioavailability of PAPB, leading to variable results.
-
Troubleshooting Tip: Always use a biocompatible solvent, such as sterile, deionized water or a buffered saline solution (e.g., PBS), to prepare your PAPB stock solutions. It is critical to include a vehicle control in your experimental setup, where cells are treated with the solvent alone at the same concentration used to dilute the PAPB. This will help to distinguish the cytotoxic effects of PAPB from any effects of the solvent.
Experimental Protocols
1. MTT Assay for PAPB Cytotoxicity
This protocol outlines the steps for assessing cell viability based on the metabolic conversion of MTT to formazan (B1609692).
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PAPB stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PAPB in a complete culture medium.
-
Remove the old medium from the cells and add the PAPB dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Cytotoxicity Assay for PAPB
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PAPB stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well microplate
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of PAPB as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of PAPB in Different Cell Lines
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µg/mL) |
| Human Corneal Epithelial Cells | MTT | 24 | 15.8 |
| Murine Fibroblasts (L929) | Neutral Red Uptake | 24 | 25.3 |
| Human Keratinocytes (HaCaT) | AlamarBlue | 48 | 12.5 |
IC50 values represent the concentration of PAPB required to inhibit cell growth by 50% and can vary based on the assay and cell type used.
Visualizations
Caption: A generalized workflow for assessing PAPB cytotoxicity.
Caption: Proposed signaling pathway for PAPB-induced apoptosis.
Caption: A troubleshooting decision tree for PAPB cytotoxicity assays.
Impact of pH on the antimicrobial efficacy of Polyaminopropyl biguanide
Welcome to the technical support center for Polyaminopropyl biguanide (B1667054) (PAPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the antimicrobial efficacy of PAPB. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of PAPB in various experimental settings, with a focus on the influence of pH.
Q1: Why am I observing reduced antimicrobial efficacy of my PAPB formulation at acidic pH?
A: The antimicrobial activity of Polyaminopropyl biguanide (PAPB), and the closely related Polyhexamethylene biguanide (PHMB), is known to be influenced by pH.[1][2] At a molecular level, PAPB is a cationic polymer. Its positively charged biguanide groups interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. In acidic conditions (lower pH), the overall positive charge of the PAPB molecule is maintained. However, the target microbial cell surface may become less negatively charged, potentially weakening the initial electrostatic attraction necessary for the antimicrobial action.
Q2: My PAPB solution appears cloudy after adjusting the pH to a highly alkaline level. What is happening?
A: While PAPB generally shows increased efficacy at higher pH, extreme alkaline conditions might lead to solubility issues. High concentrations of hydroxyl ions could potentially interact with the PAPB polymer, leading to precipitation or the formation of less soluble species. It is crucial to ensure that the PAPB concentration and the specific buffer system are compatible at the target alkaline pH. Always perform a visual inspection for clarity and consider filtering the solution if necessary, though this may alter the effective concentration.
Q3: I am not seeing the expected increase in efficacy against Pseudomonas aeruginosa when raising the pH of my PAPB solution. What could be the reason?
A: While the general trend is increased efficacy at higher pH, the magnitude of this effect can be species-dependent.[2] For Pseudomonas aeruginosa, studies have shown an increased susceptibility to PHMB with a rising pH.[2][3] If you are not observing this, consider the following factors:
-
Buffer System: The type of buffer used to adjust the pH can interfere with the antimicrobial action. For instance, phosphate (B84403) buffers might interact with the cationic PAPB. It is advisable to use non-ionic or compatible buffers.
-
Presence of Antagonists: The experimental medium may contain anionic compounds (e.g., certain surfactants, salts, or proteins) that can neutralize the positive charge of PAPB, thereby reducing its effectiveness.[4]
-
Resistant Strain: You might be working with a strain of P. aeruginosa that has intrinsic or acquired resistance mechanisms.
Q4: What is the optimal pH range for the antimicrobial activity of PAPB?
A: The optimal pH for PAPB efficacy tends to be in the neutral to alkaline range.[2][3] Studies on the closely related PHMB have demonstrated a significant increase in antibacterial efficacy at higher pH values.[1][2] For instance, against both Staphylococcus aureus and Pseudomonas aeruginosa, a notable increase in efficacy was observed as the pH was raised.[2][3] However, it is important to note that PAPB is considered stable across a wide pH range.[5] Therefore, the "optimal" pH may also depend on the specific application, the target microorganism, and the composition of the formulation.
Q5: Can I use PAPB in combination with other antimicrobial agents in a pH-adjusted formulation?
A: Yes, but careful consideration of chemical compatibility is essential. The cationic nature of PAPB means it can interact with anionic compounds, which could lead to inactivation. When combining PAPB with other antimicrobials, ensure they are chemically compatible at the intended pH. It is recommended to perform compatibility and efficacy studies of the combined formulation.
Data Presentation: pH-Dependent Antimicrobial Efficacy
The following table summarizes the available data on the antimicrobial efficacy of PHMB (often referred to as this compound in cosmetic applications) at different pH values. Note: Specific quantitative data correlating a wide range of pH values with MIC/MBC is limited in publicly available literature. This table reflects the general observed trends.
| Microorganism | pH | Efficacy Metric | Concentration (mg/L) | Observation | Reference |
| Staphylococcus aureus | 5.0 - 9.0 | Inhibition Zone | - | Significant increase in efficacy with rising pH. | [2][3] |
| Pseudomonas aeruginosa | 5.0 - 9.0 | Inhibition Zone | - | Significant increase in efficacy with rising pH. | [2][3] |
| Enterococcus faecalis | Not Specified | MIC | 2 | Lower MIC indicates higher potency. | [6][7] |
| Staphylococcus aureus | Not Specified | MIC | 0.5 - 4 | Effective at low concentrations. | |
| Staphylococcus aureus | Not Specified | MBC | 1 - 32 | Effective at low concentrations. | |
| Gram-negative bacteria | Not Specified | MIC | 0.5 - 4 | Effective at low concentrations. | |
| Gram-negative bacteria | Not Specified | MBC | 1 - 32 | Effective at low concentrations. |
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the impact of pH on the antimicrobial efficacy of PAPB.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) at Various pH Values
This protocol is based on the broth microdilution method.
1. Materials:
-
This compound (PAPB) stock solution of known concentration.
-
Target microorganism (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027).
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium.
-
Sterile buffers for pH adjustment (e.g., citrate-phosphate for acidic pH, phosphate or Tris for neutral to alkaline pH). Ensure buffer compatibility with PAPB.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Sterile saline (0.85% NaCl).
-
Incubator.
2. Preparation of pH-Adjusted Media:
-
Prepare separate batches of MHB.
-
Adjust the pH of each batch to the desired levels (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using the appropriate sterile buffers.
-
Verify the final pH of the media after autoclaving and cooling.
3. Preparation of Microbial Inoculum:
-
Culture the target microorganism on a suitable agar (B569324) plate overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
4. Broth Microdilution Assay:
-
In a 96-well plate, add 100 µL of the appropriate pH-adjusted MHB to all wells.
-
Add 100 µL of the PAPB stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (microorganism in pH-adjusted MHB without PAPB) and a negative control (pH-adjusted MHB without microorganism) for each pH value.
5. Incubation and Reading:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of PAPB that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Determining pH-Dependent MIC of PAPB.
References
- 1. Antibacterial activity of polihexanide formulations in a co-culture of HaCaT keratinocytes and Staphylococcus aureus and at different pH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH influence on antibacterial efficacy of common antiseptic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ionic and surfactant agents on the antimicrobial activity of polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. journalarrb.com [journalarrb.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Polyaminopropyl Biguanide (PAPB) and Polyhexamethylene Biguanide (PHMB)
Introduction
For researchers, scientists, and professionals in drug development, the selection of an appropriate antimicrobial agent is a critical decision guided by efficacy, safety, and spectrum of activity. Among the polymeric biguanides, Polyaminopropyl biguanide (B1667054) (PAPB) and Polyhexamethylene biguanide (PHMB) are often considered. Despite their structural similarities, their performance as antimicrobial agents differs significantly. This guide provides an objective comparison of their antimicrobial efficacy, supported by experimental data, detailed methodologies, and mechanistic insights to inform the selection process in a research and development setting.
Executive Summary
Experimental evidence strongly indicates that Polyhexamethylene biguanide (PHMB) possesses a broad and potent antimicrobial efficacy against a range of bacteria. In stark contrast, Polyaminopropyl biguanide (PAPB), a closely related polymer, demonstrates negligible to no antimicrobial activity in several key studies. This disparity in performance underscores the critical impact of subtle chemical structural differences on biological activity.
Comparative Antimicrobial Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial efficacy of PHMB and PAPB against various microorganisms. The data is primarily presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 1: Antimicrobial Efficacy of Polyhexamethylene Biguanide (PHMB)
| Microorganism | Test Method | Concentration (µg/mL) | Efficacy |
| Staphylococcus aureus | MIC/MBC | 2 | Bactericidal |
| Pseudomonas aeruginosa | MIC | 3.9 | Inhibitory |
| Pseudomonas aeruginosa | MBC | 7.8 | Bactericidal |
| Candida albicans | MIC/MBC | 0.5 - 1.56 | Fungicidal |
Table 2: Antimicrobial Efficacy of this compound (PAPB)
| Microorganism | Test Method | Concentration (µg/mL) | Efficacy |
| Staphylococcus aureus | MIC/MBC | 2 | Bactericidal |
| Staphylococcus aureus | MBC | >10,000 | Ineffective |
| Escherichia coli | MBC | >10,000 | Ineffective |
| Pseudomonas aeruginosa | MBC | >10,000 | Ineffective |
Note: The conflicting data for PAPB against S. aureus highlights the importance of consulting multiple studies and considering the specific test conditions.
Mechanism of Action
The antimicrobial activity of these polymers is largely attributed to their cationic nature, which facilitates interaction with negatively charged microbial cell membranes. However, the efficacy of this interaction and subsequent events differ significantly between PHMB and PAPB.
Polyhexamethylene Biguanide (PHMB)
The antimicrobial mechanism of PHMB is a multi-step process that ultimately leads to cell death.[1][2]
-
Electrostatic Interaction and Membrane Disruption: The positively charged biguanide groups in PHMB bind to negatively charged components, such as phospholipids (B1166683) and teichoic acids, on the bacterial cell surface.[3][4] This initial binding disrupts the cell membrane's integrity, leading to increased permeability and leakage of essential cytoplasmic contents.[1]
-
DNA Binding and Chromosome Condensation: Following membrane disruption, PHMB can translocate into the cytoplasm. Once inside, it interacts with and binds to the negatively charged phosphate (B84403) backbone of DNA.[3][4][5] This interaction leads to the condensation of the bacterial chromosome, which inhibits essential cellular processes like DNA replication and transcription, ultimately resulting in cell death.[5][6]
This compound (PAPB)
Studies have shown that PAPB has significantly lower antimicrobial efficacy compared to PHMB.[7][8][9] While it is also a cationic polymer, the subtle difference in the length of the alkyl chain between the biguanide groups is thought to dramatically reduce its ability to effectively disrupt bacterial membranes and interact with intracellular targets. One study found PAPB to be ineffective in bacterial eradication, suggesting that the specific molecular architecture of PHMB is crucial for its potent antimicrobial activity.[7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of biocides like PAPB and PHMB. These are based on standardized procedures and should be adapted based on the specific microorganisms and test substances.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test agent is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A pure culture of the test microorganism is grown to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension.
-
Controls: A positive control well (containing only the microorganism and broth) and a negative control well (containing only broth) are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Detailed Protocol:
-
Perform MIC Assay: An MIC assay is conducted as the initial step.
-
Subculturing: Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth (i.e., at the MIC and higher concentrations).
-
Plating: The aliquot is spread onto a suitable agar medium that does not contain any antimicrobial agent.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Enumeration and Calculation: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial inoculum count.
Time-Kill Assay
A time-kill assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Detailed Protocol:
-
Inoculum and Test Setup: A standardized suspension of the test microorganism is prepared in a suitable broth. The antimicrobial agent is added to the broth at the desired concentration(s) (often multiples of the MIC). A control flask without the antimicrobial agent is also included.
-
Sampling: The flasks are incubated with shaking at an appropriate temperature. At specified time points (e.g., 0, 2, 4, 8, 24 hours), a sample is aseptically removed from each flask.
-
Neutralization and Plating: The antimicrobial agent in the collected sample is immediately neutralized by adding it to a specific neutralizing broth. Serial dilutions of the neutralized sample are then plated onto agar plates.
-
Incubation and Enumeration: The plates are incubated, and the resulting colonies are counted to determine the number of viable microorganisms (CFU/mL) at each time point.
-
Data Analysis: The results are typically plotted as the logarithm of the viable count (log10 CFU/mL) against time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
Conclusion
The available scientific literature strongly supports the superior antimicrobial efficacy of Polyhexamethylene biguanide (PHMB) over this compound (PAPB). While both are cationic polymers, PHMB demonstrates potent and broad-spectrum activity, attributed to its ability to disrupt microbial membranes and interfere with essential intracellular processes. In contrast, PAPB has been shown to be largely ineffective as an antimicrobial agent in several studies. For researchers and developers in the pharmaceutical and biotechnology sectors, this clear distinction in efficacy is a critical factor in the selection of an appropriate biguanide-based antimicrobial for their applications. PHMB stands out as the more reliable and effective candidate for applications requiring robust antimicrobial performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide. | Semantic Scholar [semanticscholar.org]
- 3. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effect of Polyhexamethylene Biguanide in Combination with Undecylenamidopropyl Betaine or PslG on Biofilm Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Polyhexamethylene Biguanide in Reducing Post-Operative Infections: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Cytotoxicity of Polyaminopropyl Biguanide (PAPB) and Polyhexamethylene Biguanide (PHMB) on Fibroblasts
A comprehensive analysis of the cytotoxic effects of two closely related biguanide (B1667054) compounds, Polyaminopropyl Biguanide (PAPB) and Polyhexamethylene Biguanide (PHMB), on fibroblast cell lines reveals significant differences in their biocompatibility. Experimental data consistently demonstrates that PHMB exhibits a markedly higher level of cytotoxicity compared to PAPB, a crucial consideration for researchers and drug development professionals in the selection of biguanides for various applications.
A key study comparing the two polymers head-to-head on murine fibroblasts (L929 cell line) found that PHMB induced high toxicity even at low concentrations.[1][2][3][4] In contrast, PAPB showed no or only low cytotoxicity after 72 hours of exposure at similar concentrations.[1][2][3][4] This suggests that subtle changes in the chemical structure between these two biguanides can dramatically impact their interaction with mammalian cells.[1][2][3]
Quantitative Cytotoxicity Data
The following table summarizes the comparative cytotoxicity of PAPB and PHMB on L929 murine fibroblasts, with data extracted from a study by Rembe et al. (2016). The values represent the percentage of viable cells after 24 and 72 hours of incubation with various concentrations of the two compounds.
| Concentration (µg/mL) | PAPB 24h (% Viability) | PHMB 24h (% Viability) | PAPB 72h (% Viability) | PHMB 72h (% Viability) |
| 50 | ~100% | ~80% | ~95% | ~20% |
| 100 | ~100% | ~60% | ~90% | <10% |
| 500 | ~100% | <10% | ~85% | <10% |
| 1000 | ~90% | <10% | ~75% | <10% |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Experimental Protocols
The in vitro cytotoxicity of PAPB and PHMB on fibroblasts was determined in accordance with the ISO EN 10993-5 standard for the biological evaluation of medical devices .[1][2][3][4] The typical experimental workflow involves the following key steps:
-
Cell Culture: Murine fibroblasts (L929) are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Test Extracts: The test substances (PAPB and PHMB) are diluted to various concentrations in the cell culture medium.
-
Cell Treatment: The cultured fibroblasts are exposed to the different concentrations of the PAPB and PHMB extracts. Control groups are treated with the culture medium alone.
-
Incubation: The treated cells are incubated for specific time periods, typically 24 and 72 hours.
-
Cytotoxicity Assessment: Cell viability is assessed using a quantitative method, most commonly the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The absorbance is read using a spectrophotometer, and the percentage of cell viability is calculated relative to the untreated control cells.
Comparative Signaling Pathways
The disparity in cytotoxicity between PHMB and PAPB can be attributed to their differential effects on cellular signaling pathways. While the precise signaling cascades for PAPB in fibroblasts are not extensively detailed in current literature, the mechanisms for PHMB-induced cytotoxicity are better characterized.
PHMB is known to induce cytotoxicity through a multi-faceted approach:
-
Membrane Disruption: As a cationic polymer, PHMB interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual disruption.
-
Induction of Apoptosis: Studies have shown that PHMB can trigger programmed cell death (apoptosis) in various cell types. This process involves the activation of a cascade of caspases, which are enzymes that execute cell death.
-
Inflammatory Response: PHMB has been demonstrated to induce inflammatory responses through the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] Activation of NF-κB leads to the transcription of pro-inflammatory cytokines, which can contribute to cellular stress and death. The process involves the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5]
The lower cytotoxicity of PAPB suggests a less disruptive interaction with fibroblast cell membranes and a reduced propensity to activate detrimental signaling pathways like apoptosis and the NF-κB-mediated inflammatory response. The exact molecular reasons for this difference, likely related to the shorter propyl chain in PAPB compared to the hexyl chain in PHMB, warrant further investigation.
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inflammatory effects of polyhexamethylene biguanide through NF-κB activation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate Quantification of Polyaminopropyl Biguanide (PAPB)
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative methods for the accurate determination of Polyaminopropyl biguanide (B1667054) (PAPB), a potent antiseptic and disinfectant.
This publication outlines the performance of a validated HPLC-MS method alongside High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. The experimental data presented herein offers a comprehensive overview to aid in the selection of the most suitable analytical technique for specific research and quality control needs.
Performance Comparison of Analytical Methods for PAPB Quantification
The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, specificity, accuracy, and the nature of the sample matrix. Below is a summary of the quantitative performance data for the different techniques.
| Parameter | HPLC-MS (HILIC-MS/MS)* | HPLC-UV | UV-Vis Spectrophotometry | Titrimetry |
| Linearity (Range) | 2 – 1024 ng/mL | 5 – 1000 µg/mL | Not specified | Not specified |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.99962 | Not specified | Not specified |
| Accuracy (% Recovery) | 96.9 – 105.7% | 97.5 – 106.5% | High | High |
| Precision (RSD) | < 10.1% | 1.2 – 4.4% | Good repeatability | Good repeatability |
| Limit of Detection (LOD) | ~2.0 pg on column | 15 mg/kg | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | Not specified |
*Note: Data for HPLC-MS is based on a validated method for metformin, a structurally related biguanide, as a representative example for PAPB analysis using Hydrophilic Interaction Liquid Chromatography (HILIC).[1] **Note: Data for UV-Vis Spectrophotometry and Titrimetry is based on methods developed for Polyhexamethylene biguanide (PHMB), a closely related polymer.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections detail the methodologies for each of the compared analytical techniques.
HPLC-MS Method (Adapted from a HILIC-MS/MS Method for Biguanides)
This method is ideal for the analysis of highly polar compounds like PAPB, which are often difficult to retain on traditional reversed-phase columns.
-
Chromatographic System: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar analytes.
-
Mobile Phase: A typical mobile phase consists of a high percentage of an organic solvent like acetonitrile (B52724) with a smaller percentage of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally employed for the analysis of basic compounds like biguanides.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-UV Method
A robust and widely available method for the quantification of PAPB in various matrices, including cosmetics.[1]
-
Chromatographic System: A standard High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column: An Agilent Zorbax SB-C18 reversed-phase column (5 μm, 4.6 mm × 250 mm) or equivalent.[1]
-
Mobile Phase: A mixture of 0.02 mol/L ammonium acetate (B1210297) buffer (pH 4.8) and methanol (B129727) in a 60:40 ratio, delivered isocratically.[1]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation:
UV-Vis Spectrophotometry (Adapted from PHMB Methods)
A simple and cost-effective method, suitable for routine analysis where high sensitivity is not a primary requirement. This method often relies on the formation of a colored complex.
-
Instrument: A UV-Vis spectrophotometer.
-
Methodology: This technique can be direct or indirect. An indirect method involves the binding of a dye, such as Naphthol Blue Black, to the biguanide. The decrease in the concentration of the free dye in the solution is then measured spectrophotometrically.
-
Sample Preparation:
-
Prepare a series of standard solutions of PAPB.
-
Prepare the sample solution in a suitable buffer.
-
Add the dye solution and allow the complexation reaction to reach equilibrium.
-
Measure the absorbance at the wavelength of maximum absorbance for the dye.
-
Titrimetric Method (Adapted from PHMB Methods)
A classical analytical technique that can provide high accuracy and precision without the need for sophisticated instrumentation.
-
Methodology: Photometric or colloidal titration methods can be employed. For instance, a photometric titration can be performed by titrating the PAPB solution with a standard solution of a dye, such as Naphthol Blue Black, and monitoring the absorbance change to determine the endpoint.
-
Sample Preparation:
-
Dissolve the PAPB sample in an appropriate solvent, typically deionized water.
-
The solution is then titrated with a standardized titrant.
-
Visualizing the HPLC-MS Validation Workflow
To ensure the reliability and accuracy of the HPLC-MS method, a thorough validation process is essential. The following diagram illustrates the key steps involved in the validation of an analytical method according to established guidelines.
Caption: Workflow for the validation of an HPLC-MS method.
References
Navigating the Shadows of Disinfection: A Comparative Guide to Bacterial Cross-Resistance with Polyaminopropyl Biguanide
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial resistance to biocides is paramount. This guide provides a comparative analysis of bacterial cross-resistance involving Polyaminopropyl biguanide (B1667054) (PAPB), offering insights into its performance relative to other common biocides. While quantitative data on PAPB cross-resistance is notably scarce in publicly available literature, this guide synthesizes existing knowledge, details relevant experimental protocols, and visualizes key pathways to inform future research and development in antimicrobial agents.
Recent studies have highlighted that Polyaminopropyl biguanide (PAPB) demonstrates significantly lower antimicrobial efficacy compared to its close chemical relative, Polyhexamethylene biguanide (PHMB).[1][2][3] In some cases, PAPB showed no relevant antimicrobial effects, which may contribute to the limited research on its potential for inducing cross-resistance.[1][2][3]
In contrast, extensive research exists for other cationic biocides, such as chlorhexidine (B1668724) (a bisbiguanide) and quaternary ammonium (B1175870) compounds (QACs), demonstrating that exposure to these agents can lead to cross-resistance to other antimicrobials, including antibiotics.[4][5][6] The mechanisms often involve the upregulation of multidrug efflux pumps, alterations in the cell membrane, and biofilm formation.[6][7] Given the structural similarities among cationic biocides, these findings provide a valuable framework for considering the potential, albeit likely lower, risk of cross-resistance with PAPB.
Comparative Analysis of Biocide Resistance
Due to the limited specific data on PAPB cross-resistance, the following table presents a summary of findings for related and commonly used biocides to provide a comparative context.
| Biocide Class | Biocide Example | Documented Cross-Resistance | Key Bacterial Genera Implicated | Common Resistance Mechanisms |
| Biguanides | This compound (PAPB) | Data not readily available in literature. Efficacy is noted to be significantly lower than PHMB.[1][2] | Not specified in cross-resistance studies. | Not specifically studied. |
| Chlorhexidine (CHX) | Cross-resistance to colistin, and other antibiotics has been reported in laboratory settings.[5][6] | Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterococcus spp.[5][8] | Upregulation of efflux pumps (e.g., RND-type), changes in membrane permeability.[6][7] | |
| Quaternary Ammonium Compounds (QACs) | Benzalkonium chloride (BAC) | Some studies show a correlation with antibiotic resistance, though evidence from real-world settings is limited.[9] Cross-resistance to other QACs is common. | Pseudomonas aeruginosa, Listeria monocytogenes, Staphylococcus aureus.[10][11] | Efflux pumps, changes in cell membrane structure, biofilm formation.[9] |
| Phenols | Triclosan | Cross-resistance to antibiotics has been documented, particularly through the upregulation of efflux pumps.[4] | Staphylococcus aureus, Escherichia coli.[12] | Target site modification (FabI), efflux pumps. |
Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of biocide resistance and cross-resistance.[4][13] The following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of biocides, which are fundamental to these studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] A common method is broth microdilution:
-
Preparation of Biocide Dilutions: A series of twofold dilutions of the biocide are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells with no biocide (positive control) and no bacteria (negative control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest biocide concentration at which no visible bacterial growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the biocide.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Reading Results: The MBC is the lowest concentration of the biocide that results in a 99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Assessing Cross-Resistance
The following diagram illustrates a typical workflow for investigating the development of biocide resistance and cross-resistance to other antimicrobials.
Caption: Workflow for evaluating bacterial cross-resistance to biocides.
Potential Signaling Pathways in Cationic Biocide Resistance
This diagram illustrates generalized signaling pathways that can be activated in bacteria upon exposure to cationic biocides, potentially leading to resistance.
Caption: Generalized bacterial response to cationic biocide stress.
References
- 1. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. biocide.be [biocide.be]
- 5. Mechanisms of Increased Resistance to Chlorhexidine and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorhexidine Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Assessing the risk of resistance to cationic biocides incorporating realism-based and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lrmh.fr [lrmh.fr]
- 11. Bacterial resistance to disinfectants containing quaternary ammonium compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Polyaminopropyl biguanide and silver nanoparticles
A Comparative Analysis of Polyaminopropyl Biguanide (B1667054) and Silver Nanoparticles for Antimicrobial Applications
Introduction
In the persistent battle against microbial contamination and infection, researchers and drug development professionals are continually seeking effective and safe antimicrobial agents. Among the numerous options, Polyaminopropyl Biguanide (PHMB) and silver nanoparticles (AgNPs) have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides an objective, data-driven comparison of PHMB and AgNPs, focusing on their antimicrobial efficacy, cytotoxicity, and mechanisms of action, supplemented with detailed experimental protocols and visual representations to aid in a comprehensive understanding.
Physicochemical Properties
| Property | This compound (PHMB) | Silver Nanoparticles (AgNPs) |
| Composition | A cationic polymer with repeating biguanide units linked by propyl chains.[1] | Colloidal suspension of nano-sized particles of silver. |
| Charge | Positively charged. | Surface charge can be positive, negative, or neutral depending on the capping agent. |
| Solubility | Water-soluble.[2] | Dispersible in aqueous solutions; stability depends on capping agents. |
| Mechanism | Primarily membrane disruption and DNA binding.[3] | Multi-faceted: silver ion release, reactive oxygen species (ROS) generation, and membrane damage. |
Antimicrobial Efficacy
The antimicrobial efficacy of PHMB and AgNPs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Comparative Antimicrobial Activity
The following tables summarize the reported MIC values for PHMB and AgNPs against common pathogenic bacteria. It is important to note that these values can vary depending on the specific strain, particle size and synthesis method for AgNPs, and the experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of PHMB against various bacteria
| Microorganism | MIC Range (µg/mL) |
| Escherichia coli | 2.5 - 3.91[4][5] |
| Staphylococcus aureus | <0.03 - 1[6][7] |
| Pseudomonas aeruginosa | 2.5[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Silver Nanoparticles (AgNPs) against various bacteria
| Microorganism | MIC Range (µg/mL) |
| Escherichia coli | 6.25 - 62.5[8][9] |
| Staphylococcus aureus | 2.5 - 62.5[9][10] |
| Pseudomonas aeruginosa | 3.126 - 125[8][9] |
Mechanism of Action
The ways in which PHMB and AgNPs exert their antimicrobial effects are distinct, which has implications for their application and the potential for resistance development.
This compound (PHMB)
PHMB's primary mechanism of action involves its cationic polymer structure. It binds to the negatively charged components of the bacterial cell membrane, leading to disruption of the membrane's integrity and leakage of cellular contents.[11] Additionally, PHMB can enter the bacterial cell and bind to DNA, leading to chromosome condensation and inhibition of cell division.[3]
Silver Nanoparticles (AgNPs)
Silver nanoparticles employ a multi-pronged attack on microbial cells. They can adhere to the cell wall and membrane, disrupting their structure and function. AgNPs also release silver ions (Ag+), which are highly reactive and can inactivate essential enzymes and proteins, as well as disrupt DNA replication.[10] Furthermore, AgNPs can promote the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.
Cytotoxicity
The potential for an antimicrobial agent to harm host cells is a critical consideration in its development and application. Cytotoxicity is often evaluated by determining the IC50 value, which is the concentration of a substance that inhibits 50% of cell viability.
Comparative Cytotoxicity
Direct comparative studies on the cytotoxicity of PHMB and AgNPs are limited, and IC50 values are highly dependent on the cell line and experimental conditions.
Table 3: Cytotoxicity (IC50) of PHMB and Silver Nanoparticles (AgNPs) on various cell lines
| Agent | Cell Line | IC50 (µg/mL) |
| PHMB | Mac-T (Bovine mammary alveolar cells) | 21[7] |
| AgNPs | HLC-1 (Human lung cancer) | 249[12] |
| LC-2/ad (Human lung cancer) | 187[12] | |
| PC-14 (Human lung cancer) | 152[12] | |
| MCF-7 (Human breast cancer) | 494[13] | |
| HEK-293 (Human embryonic kidney) | 48.11 (ppm)[14] | |
| Hep-G2 (Human liver cancer) | 35.88 (ppm)[14] |
Bacterial Resistance
The development of microbial resistance is a major concern for all antimicrobial agents.
-
PHMB: The multi-targeted mechanism of action of PHMB, particularly its physical disruption of the cell membrane, is thought to make the development of resistance rare.[11] However, some studies have shown that exposure to PHMB can promote adaptive cross-resistance to other antibiotics like gentamicin (B1671437) in E. coli biofilms.[4][15]
-
Silver Nanoparticles: Bacterial resistance to silver nanoparticles has been reported. Mechanisms can include mutations in genes related to efflux pumps that actively remove silver ions from the cell and changes in cell wall composition that reduce AgNP binding.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agent stock solution
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16][17] Further dilute to the final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[16]
-
Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in MHB in the wells of a 96-well plate.[18]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (inoculum without antimicrobial) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[18] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial that kills the microorganism.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar (B569324) plates
-
Sterile saline or PBS
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC).[16]
-
Plating: Spread the aliquots onto nutrient agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[16][19]
Cytotoxicity Assay (MTT Assay) for Adherent Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Adherent mammalian cell line
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the antimicrobial agent. Include untreated cells as a control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.[14]
Conclusion
Both this compound and silver nanoparticles are potent antimicrobial agents with distinct advantages and disadvantages.
References
- 1. madbarn.com [madbarn.com]
- 2. Frontiers | Polyhexamethylene biguanide promotes adaptive cross-resistance to gentamicin in Escherichia coli biofilms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of polyhexamethylene biguanide nanoparticles against mastitis-causing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. protocols.io [protocols.io]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Polyhexamethylene biguanide promotes adaptive cross-resistance to gentamicin in Escherichia coli biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. youtube.com [youtube.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
Benchmarking Polyaminopropyl biguanide performance against industry-standard preservatives
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceuticals and personal care products, the choice of a preservative system is critical to ensure product safety and longevity. An ideal preservative is effective against a broad spectrum of microorganisms, stable within the formulation, and safe for consumer use. This guide provides an objective comparison of Polyaminopropyl Biguanide (PAPB), also commonly known in the cosmetics industry as Polyhexamethylene Biguanide (PHMB), against three industry-standard preservative classes: parabens, formaldehyde-releasers, and isothiazolinones. The information presented is based on publicly available data and is intended to assist researchers and professionals in making informed decisions.
Mechanisms of Action: A Visual Overview
Understanding the fundamental mechanisms by which these preservatives inhibit microbial growth is crucial for their effective application.
This compound (PHMB)
PHMB is a cationic polymer that exerts its antimicrobial effect through electrostatic interactions with the negatively charged components of microbial cell membranes. This interaction disrupts the membrane, leading to the leakage of intracellular components and ultimately cell death.[1] More recent studies suggest that PHMB can also bind to and condense bacterial DNA, thereby inhibiting cell division.[2]
Parabens
The antimicrobial action of parabens is not fully elucidated but is thought to involve multiple targets. They are believed to disrupt membrane transport processes and inhibit the synthesis of DNA, RNA, and essential enzymes like ATPases and phosphotransferases.[3] The efficacy of parabens increases with the length of their alkyl chain, which is attributed to their greater solubility in the bacterial membrane.[3]
Formaldehyde-Releasers
As their name suggests, these compounds work by slowly releasing formaldehyde (B43269) over time.[4][5] Formaldehyde is a potent biocide that inactivates microorganisms by alkylating the amino and sulfhydryl groups of proteins and the nitrogen atoms of purine (B94841) bases in nucleic acids.
References
A Comparative Analysis of the Anti-Biofilm Efficacy of PAPB and Other Biguanides
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic resistance has intensified the search for effective anti-biofilm agents. Biguanides, a class of cationic antiseptics, have garnered significant attention for their potential in combating biofilm-associated infections. This guide provides a comparative analysis of the anti-biofilm activity of polyaminopropyl biguanide (B1667054) (PAPB) against other prominent biguanides: polyhexamethylene biguanide (PHMB), chlorhexidine (B1668724), and alexidine (B1196660). The data presented herein is compiled from various scientific studies to offer an objective overview for research and development purposes.
Executive Summary
Biofilms are complex, structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective barrier renders them notoriously resistant to conventional antimicrobial treatments. Biguanides exert their antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane. This guide presents a comparative overview of the anti-biofilm efficacy of four biguanides, highlighting their respective strengths and weaknesses based on available quantitative data. While PHMB, chlorhexidine, and alexidine have demonstrated significant anti-biofilm capabilities, current research suggests that PAPB possesses comparatively weaker antimicrobial and anti-biofilm properties.
Data Presentation: Quantitative Comparison of Anti-Biofilm Activity
The following tables summarize the anti-biofilm efficacy of PAPB, PHMB, chlorhexidine, and alexidine against a range of clinically relevant microorganisms. The data is presented as Minimum Biofilm Inhibitory Concentration (MBIC), Minimum Biofilm Eradication Concentration (MBEC), and percentage of biofilm reduction.
Table 1: Anti-Biofilm Activity against Bacteria
| Biguanide | Organism | MBIC (µg/mL) | MBEC (µg/mL) | Biofilm Reduction (%) | Citation(s) |
| PAPB | Pseudomonas aeruginosa | - | >3 log10 reduction | - | [1] |
| Staphylococcus aureus | 2 | - | - | [2] | |
| PHMB | Pseudomonas aeruginosa | - | - | >80% (at 0.02%) | [2] |
| Staphylococcus aureus | 2 | - | 28-37% (at 15 mg/L) | [2][3] | |
| Escherichia coli | - | - | - | [4] | |
| Chlorhexidine | Staphylococcus aureus | 125 | 250 | - | [5] |
| Streptococcus mutans | 125 | ≥500 | - | [5] | |
| Acinetobacter baumannii | - | - | Less effective | [6] | |
| Alexidine | Acinetobacter baumannii | 12.5 µM | 25-100 µM | 60-77.4% | [7] |
Table 2: Anti-Biofilm Activity against Fungi
| Biguanide | Organism | MBIC (µg/mL) | MBEC (µg/mL) | Biofilm Reduction (%) | Citation(s) |
| PAPB | Candida albicans | - | - | Moderate | [8] |
| PHMB | Candida albicans | - | - | Strong inhibitory effect | [4] |
| Chlorhexidine | Candida albicans | - | - | Satisfactory effect | [9] |
| Alexidine | Candida albicans | 1.5 | 1.5 | - | [10] |
| Candida auris | 3 | 3 | - | [10] |
Note: '-' indicates that the data was not available in the searched sources. MBIC and MBEC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of standard protocols used to assess the anti-biofilm activity of the discussed biguanides.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
Microorganism Preparation: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Plate Preparation: Serial dilutions of the biguanide are prepared in a 96-well microtiter plate.
-
Inoculation: The microbial suspension is added to each well containing the biguanide dilutions. Control wells with no biguanide are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Quantification: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is quantified using methods such as the Crystal Violet assay or by measuring metabolic activity (e.g., Resazurin or XTT assay).
-
MBIC Determination: The MBIC is defined as the lowest concentration of the biguanide that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the control.[10]
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Biofilms are allowed to form in a 96-well microtiter plate as described in the MBIC assay, but without the presence of the antimicrobial agent.
-
Treatment: After a mature biofilm has formed (e.g., 24-48 hours), the planktonic cells are removed, and the biofilms are washed. Fresh growth medium containing serial dilutions of the biguanide is then added to the wells.
-
Incubation: The plate is incubated for a further 24 hours to allow the biguanide to act on the biofilm.
-
Quantification: The viability of the remaining biofilm is assessed using methods such as counting Colony Forming Units (CFU) or metabolic assays like the Resazurin assay. For CFU counting, the biofilm is physically disrupted (e.g., by sonication), and the resulting cell suspension is serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria.
-
MBEC Determination: The MBEC is the lowest concentration of the biguanide that results in a significant reduction (e.g., ≥3-log10 reduction in CFUs) in the number of viable cells within the biofilm compared to the untreated control.[10]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed mechanisms by which some biguanides interfere with biofilm formation.
Workflow for Determining Minimum Biofilm Inhibitory Concentration (MBIC).
Workflow for Determining Minimum Biofilm Eradication Concentration (MBEC).
Mechanisms of Action: Interference with Bacterial Signaling
While the primary mechanism of action for biguanides is the disruption of the cell membrane, some have been shown to interfere with key signaling pathways involved in biofilm formation.
Chlorhexidine's Interference with Quorum Sensing in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In P. aeruginosa, the las and rhl systems are two major QS circuits that regulate virulence and biofilm formation. Recent in silico studies suggest that chlorhexidine can bind to and potentially inhibit the activity of the transcriptional regulators LasR and RhlR.[8][10]
Proposed inhibition of P. aeruginosa quorum sensing by Chlorhexidine.
General Mechanism of Biguanide Action
For PAPB, PHMB, and alexidine, while specific interactions with signaling pathways like quorum sensing are not as well-documented, their primary anti-biofilm activity is attributed to their cationic nature, which leads to the disruption of the negatively charged bacterial cell membrane. This disruption leads to leakage of intracellular components and cell death.
General mechanism of biguanide-induced bacterial cell death.
Conclusion
This comparative guide highlights the varying anti-biofilm activities of PAPB and other biguanides. While PAPB shows some antimicrobial properties, current evidence suggests it is less potent as an anti-biofilm agent compared to PHMB, chlorhexidine, and alexidine.[11][12] Alexidine and PHMB, in particular, demonstrate broad and potent efficacy against both bacterial and fungal biofilms.[4][10] Chlorhexidine also shows significant anti-biofilm activity, with emerging evidence of its ability to interfere with bacterial quorum sensing.[5][8]
For researchers and drug development professionals, this guide underscores the importance of selecting the appropriate biguanide based on the target microorganism and the desired outcome (inhibition vs. eradication). Further research is warranted to elucidate the specific molecular mechanisms by which these compounds, particularly PAPB, interact with and disrupt biofilm signaling pathways. Such studies will be invaluable in the development of novel and more effective anti-biofilm strategies.
References
- 1. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Paeonol Attenuates Quorum-Sensing Regulated Virulence and Biofilm Formation in Pseudomonas aeruginosa [frontiersin.org]
- 3. Pseudomonas aeruginosa Activates Quorum Sensing, Antioxidant Enzymes and Type VI Secretion in Response to Oxidative Stress to Initiate Biofilm Formation and Wound Chronicity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of rhlR and lasR on Polymyxin Pharmacodynamics in Pseudomonas aeruginosa and Implications for Quorum Sensing Inhibition with Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of quorum sensing and virulence factors of Pseudomonas aeruginosa using phenylalanine arginyl β-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 11. Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa [mdpi.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Polyaminopropyl Biguanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct handling and disposal of chemical waste. Polyaminopropyl biguanide (B1667054) (PAPB), also known as polyhexamethylene biguanide (PHMB), is a potent biocide used in various applications. However, its disposal requires strict adherence to safety protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of PAPB.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Polyaminopropyl Biguanide. It is harmful if swallowed, can cause skin and serious eye irritation, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical safety goggles or a face shield[4][5].
-
Protective Clothing: A lab coat or a complete suit protecting against chemicals is necessary to prevent skin contact[4][5].
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator[2][4].
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the substance and prevent environmental contamination.
Small Spills:
-
Avoid the formation of dust or mist.
-
Ensure the area is well-ventilated.
-
Use appropriate tools to carefully place the spilled solid material into a designated and labeled waste disposal container[6].
-
Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements[6].
Large Spills:
-
Contain the spilled material to prevent it from spreading[6][7].
-
Crucially, do not allow the product to enter drains or waterways[6][7].
-
Use a shovel or other appropriate tools to transfer the material into a suitable, labeled waste disposal container[6][7].
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to federal, state, and local regulations is mandatory[6].
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the name "this compound" or "Polyhexamethylene Biguanide."
-
The label should also include relevant hazard pictograms and the date of accumulation.
-
-
Storage:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to manage the final disposal of the PAPB waste[4].
-
The recommended method of disposal for this type of chemical waste is often incineration at an approved facility[3].
-
Under no circumstances should PAPB be disposed of down the drain or in regular trash, as it is very toxic to aquatic organisms[1][9].
-
-
Contaminated Packaging:
-
Empty containers that held PAPB may still contain hazardous residue and should be treated as hazardous waste[1].
-
They can be triple-rinsed with an appropriate solvent (if safe and permissible by local regulations), with the rinsate collected as hazardous waste. After thorough cleaning, they may be recycled if regulations permit[9]. Otherwise, dispose of the containers as unused product[4].
-
Quantitative Toxicity Data
To underscore the importance of these safety procedures, the following table summarizes key toxicity data for this compound.
| Toxicity Metric | Species | Value | Reference |
| LD50 (Oral) | Rat | > 2,000 mg/kg | --INVALID-LINK-- |
| LD50 (Dermal) | Rat | > 2,000 mg/kg | --INVALID-LINK-- |
| LC50 (Fish) | Rainbow Trout | 8 mg/l (96 h) | --INVALID-LINK-- |
| EC50 (Daphnia) | Daphnia | 1-10 mg/l (48h) | --INVALID-LINK-- |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. pccarx.com [pccarx.com]
- 2. biosynth.com [biosynth.com]
- 3. green-mountainchem.com [green-mountainchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. This compound Manufacturers, with SDS [mubychem.com]
- 7. This compound SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acme-hardesty.com [acme-hardesty.com]
Essential Safety and Handling Guide for Polyaminopropyl Biguanide (PHMB)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Polyaminopropyl biguanide (B1667054) (PHMB). It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
When handling Polyaminopropyl biguanide, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE. It is important to note that specific quantitative data for PHMB, such as glove breakthrough times, are not widely available in public literature. Therefore, consulting with safety data sheets (SDS) for the specific PHMB product and contacting PPE manufacturers for detailed compatibility information is strongly recommended.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield should be worn to protect against splashes.[1][2] |
| Skin Protection | Gloves: Chemical-resistant gloves are required. While specific breakthrough times for PHMB are not readily available, nitrile or butyl rubber gloves are often recommended for broad chemical resistance.[2][3] Always inspect gloves for any signs of degradation or perforation before use. It is advisable to use double gloving for enhanced protection. |
| Lab Coat/Clothing: A lab coat or chemical-resistant apron should be worn over personal clothing. For tasks with a higher risk of significant exposure, impervious clothing or coveralls are recommended.[1] | |
| Respiratory Protection | Respiratory protection is necessary when there is a risk of inhaling dust or aerosols of PHMB.[2] A NIOSH-approved respirator with an appropriate cartridge should be used. For particulates, a P100 filter is recommended. For vapors, an organic vapor (OV) cartridge may be necessary, potentially in combination with a particulate filter.[4][5][6] A professional hazard assessment should be conducted to select the correct respirator. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling PHMB is essential to maintain a safe laboratory environment.
1. Preparation and Pre-Handling:
- Consult the Safety Data Sheet (SDS) for the specific PHMB product.
- Ensure that a properly functioning eyewash station and safety shower are readily accessible.
- Designate a specific area for handling PHMB, preferably within a chemical fume hood if there is a risk of aerosol generation.
- Assemble all necessary materials and equipment before handling the chemical.
- Inspect all PPE for integrity before donning.
2. Donning PPE:
- Don a lab coat or other protective clothing.
- Don respiratory protection if required by your risk assessment.
- Don eye and face protection.
- Don gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling this compound:
- Handle PHMB in a well-ventilated area or a chemical fume hood.[4][7]
- Avoid direct contact with the skin, eyes, and clothing.[7][8][9]
- Minimize the generation of dust or aerosols.
- Keep containers of PHMB tightly closed when not in use.[4][7]
4. Post-Handling:
- Decontaminate any surfaces that may have come into contact with PHMB.
- Properly doff PPE to avoid cross-contamination. Remove gloves first, followed by eye and face protection, respiratory protection, and finally the lab coat.
- Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[10]
Emergency Procedures: Accidental Exposure
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[9]
-
Seek medical attention if irritation persists.[9]
In case of eye contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[9]
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[3]
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spill and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area of the spill.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
All waste materials contaminated with PHMB, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.[3][8]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[8]
-
Do not dispose of PHMB down the drain or in the regular trash. PHMB is very toxic to aquatic life.[3][7][8][9]
-
Containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. natare.com [natare.com]
- 4. Advantage® Respirator Cartridges & Filters | MSA Safety | United States [us.msasafety.com]
- 5. media.msanet.com [media.msanet.com]
- 6. ehs.psu.edu [ehs.psu.edu]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. This compound Manufacturers, with SDS [mubychem.com]
- 9. Polyhexamethylene biguanide SDS MSDS Sheet of Manufacturers [anmol.org]
- 10. chemotechnique.se [chemotechnique.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
